molecular formula C7H7Cl3N2 B175462 2,4,6-Trichloro-5-isopropylpyrimidine CAS No. 1780-42-3

2,4,6-Trichloro-5-isopropylpyrimidine

Cat. No.: B175462
CAS No.: 1780-42-3
M. Wt: 225.5 g/mol
InChI Key: YVPSTWNQGHUOJP-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-isopropylpyrimidine is a versatile chemical scaffold prized in medicinal chemistry for the synthesis of novel therapeutic agents. Its high reactivity, conferred by the three chlorine atoms, allows for sequential and selective substitution, facilitating the creation of diverse libraries of trisubstituted pyrimidine compounds for structure-activity relationship (SAR) studies. This compound has proven particularly valuable in antimalarial drug discovery research. It serves as a key precursor in the development of potent, dual-target inhibitors of essential plasmodial kinases, namely PfGSK3 and PfPK6 . Inhibiting these kinases disrupts critical pathways in the Plasmodium falciparum parasite, demonstrating activity against the blood stage of the parasite and setting the stage for new treatments in the fight against drug-resistant malaria . Furthermore, the pyrimidine core is a privileged structure in drug discovery, and this trichloropyrimidine derivative is instrumental in designing potential HIV reverse transcriptase inhibitors, highlighting its broad application across multiple disease domains . For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloro-5-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7Cl3N2/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPSTWNQGHUOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40290125
Record name 2,4,6-trichloro-5-isopropylpyrimidine
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Molecular Weight

225.5 g/mol
Source PubChem
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CAS No.

1780-42-3
Record name 2,4,6-Trichloro-5-(1-methylethyl)pyrimidine
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Record name 1780-42-3
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Record name 2,4,6-trichloro-5-isopropylpyrimidine
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 2,4,6-Trichloro-5-isopropylpyrimidine (CAS No. 1780-42-3). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide reasoned estimations. Detailed experimental protocols for synthesis and property determination are also presented.

Core Physical Properties

Table 1: Comparison of Physical Properties of 5-Substituted-2,4,6-trichloropyrimidines

Property2,4,6-trichloropyrimidine2,4,6-Trichloro-5-methylpyrimidine2,4,6-Trichloro-5-ethylpyrimidineThis compound (Target)
CAS Number 3764-01-01780-36-51780-38-71780-42-3
Molecular Formula C₄HCl₃N₂[1]C₅H₃Cl₃N₂[2]C₆H₅Cl₃N₂[3]C₇H₇Cl₃N₂
Molecular Weight ( g/mol ) 183.42[1]197.45[2]211.48[3]225.50
Melting Point (°C) 23-25[4][5]65-69[6]Not AvailableEstimated: Likely a low-melting solid or liquid at room temperature
Boiling Point (°C) 210-215132-136 (at 23-25 Torr)[6]244.2 (at 760 mmHg)[3]Estimated: > 250 °C at 760 mmHg
Density (g/mL) 1.595 (at 20°C)1.542 (Predicted)[6]1.463[3]Estimated: ~1.4-1.5
Solubility Not miscible or difficult to mix in water[7][8]Not AvailableNot AvailableEstimated: Insoluble in water; Soluble in organic solvents (e.g., chlorinated solvents, ethers, aromatic hydrocarbons)
Refractive Index n20/D 1.57Not AvailableNot AvailableEstimated: ~1.56-1.58

Estimation Rationale:

  • Melting Point: The melting point of the 5-methyl analog is significantly higher than the parent compound. The larger, bulkier isopropyl group might disrupt crystal packing, potentially leading to a lower melting point compared to the methyl analog, possibly rendering it a liquid or low-melting solid at ambient temperature.

  • Boiling Point: A consistent increase in boiling point is observed with increasing alkyl chain length (H < ethyl). The isopropyl group, being larger than ethyl, is expected to further increase the boiling point due to increased van der Waals forces.

  • Density: A slight decrease in density is seen from the parent compound to the ethyl and predicted for the methyl analog. It is reasonable to assume the density of the isopropyl derivative will be in a similar range, likely slightly lower than the parent compound.

  • Solubility: The presence of the non-polar isopropyl group will further decrease its solubility in water compared to the already sparingly soluble 2,4,6-trichloropyrimidine. It is expected to be readily soluble in common organic solvents.

Spectral Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the known spectra of 2,4,6-trichloropyrimidine and the typical signals for an isopropyl group.

Table 2: Predicted Spectral Characteristics

TechniquePredicted Data
¹H NMR - Septet (1H) for the isopropyl CH proton, likely in the range of 3.0-4.0 ppm. - Doublet (6H) for the two methyl groups of the isopropyl moiety, likely in the range of 1.2-1.5 ppm.
¹³C NMR - Signals for the pyrimidine ring carbons, with chemical shifts influenced by the three chlorine atoms. - A signal for the isopropyl CH carbon. - A signal for the equivalent isopropyl CH₃ carbons.
IR Spectroscopy - C-H stretching vibrations for the isopropyl group around 2850-3000 cm⁻¹. - C-H bending vibrations for the isopropyl group around 1365-1385 cm⁻¹ (characteristic doublet). - Ring stretching vibrations for the pyrimidine core, typically observed in the 1400-1600 cm⁻¹ region. - C-Cl stretching vibrations, typically below 800 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (225.50 g/mol ), exhibiting a characteristic isotopic pattern for three chlorine atoms. - Fragmentation patterns likely involving the loss of chlorine atoms and the isopropyl group.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the chlorination of 5-isopropylbarbituric acid. This method is analogous to the synthesis of other 2,4,6-trichloropyrimidine derivatives.[9]

Reaction Scheme:

5-isopropylbarbituric acid + POCl₃ → this compound

Detailed Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 5-isopropylbarbituric acid.

  • Addition of Reagent: Under a nitrogen atmosphere, slowly add an excess of phosphorus oxychloride (POCl₃) to the flask. A tertiary amine, such as N,N-dimethylaniline, can be used as a catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours (e.g., 3-6 hours) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Diagrams

Workflow for Physicochemical Property Determination

The following diagram outlines a logical workflow for the experimental determination of the key physical properties of a synthesized compound like this compound.

G A Synthesis and Purification of This compound B Structural Confirmation (NMR, MS, IR) A->B C Melting Point Determination (Capillary Method) B->C D Boiling Point Determination (Distillation/Siwoloboff Method) B->D E Density Measurement (Pycnometer) B->E F Solubility Assessment (Various Solvents) B->F G Refractive Index Measurement (Refractometer) B->G H Data Compilation and Analysis C->H D->H E->H F->H G->H

Caption: Workflow for the determination of physicochemical properties.

Conceptual Synthesis Pathway

This diagram illustrates the general synthetic relationship starting from a precursor to the final product.

G A 5-isopropylbarbituric acid C This compound A->C Chlorination B POCl₃ (Phosphorus Oxychloride) B->C Reagent

Caption: Synthesis of this compound.

References

2,4,6-Trichloro-5-isopropylpyrimidine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Trichloro-5-isopropylpyrimidine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The content is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a halogenated pyrimidine derivative. The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted with three chlorine atoms at positions 2, 4, and 6, and an isopropyl group at the 5th position.

Key Identifiers:

IdentifierValue
CAS Number 1780-42-3[1]
Linear Formula C₇H₇Cl₃N₂[1]
Molecular Weight 225.50 g/mol
IUPAC Name 2,4,6-trichloro-5-(propan-2-yl)pyrimidine

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Analytical Data

While specific experimental data for this compound is limited in public databases, the following table summarizes key data for the closely related parent compound, 2,4,6-Trichloropyrimidine, which serves as a valuable reference.

Table of Physicochemical and Spectral Data for 2,4,6-Trichloropyrimidine:

PropertyValueReference
Molecular Formula C₄HCl₃N₂[2][3][4]
Molecular Weight 183.42 g/mol [2][3][4]
CAS Number 3764-01-0[2][3][4]
Appearance Colorless to yellow liquid/solid[5][6]
Melting Point 23-25 °C[5][6]
Boiling Point 210-215 °C[5]
Density 1.595 g/mL at 20 °C[5]
Refractive Index n20/D 1.57[5]
¹H NMR (CDCl₃) δ 7.26 (s, 1H)
IR Absorption (cm⁻¹) 1560, 1533, 1433, 1407 (ring stretching)[7]

Synthesis and Experimental Protocols

General Synthesis Protocol for 2,4,6-Trichloropyrimidine:

This protocol is adapted from established methods for the synthesis of the parent compound.[8][9]

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) or reactants to form it in situ (e.g., PCl₃ and Chlorine)

  • Catalyst (optional, e.g., N,N-dimethylaniline)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, barbituric acid is reacted with an excess of phosphorus oxychloride. A catalyst may be added to facilitate the reaction.

  • The reaction mixture is heated, typically in the range of 70-115 °C.

  • Following the initial reaction, phosphorus pentachloride (or its precursors) is added, and the reaction is continued at a controlled temperature, for example, between 20 to 80 °C.

  • Upon completion, the excess POCl₃ and the product, 2,4,6-trichloropyrimidine, are separated from the reaction mixture, commonly by distillation.

Synthesis Workflow Diagram:

synthesis_workflow start Barbituric Acid Derivative (e.g., 5-isopropylbarbituric acid) step1 Reaction with POCl₃ (with or without catalyst) start->step1 step2 Reaction with PCl₅ (or PCl₃ + Cl₂) step1->step2 separation Distillation to separate product from excess reagents step2->separation product This compound separation->product analytical_workflow sample Synthesized Product purification Purification (e.g., Column Chromatography) sample->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir elucidation Structure Confirmation and Purity Assessment gcms->elucidation nmr->elucidation ir->elucidation signaling_pathway compound Pyrimidine Derivative target Biological Target (e.g., Kinase, Enzyme) compound->target Modulation pathway Signaling Pathway target->pathway Activation/Inhibition response Cellular Response pathway->response

References

Spectroscopic data for 2,4,6-Trichloro-5-isopropylpyrimidine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic data for 2,4,6-Trichloro-5-isopropylpyrimidine. This suggests that the compound may not be widely synthesized or characterized. This guide therefore presents a detailed analysis of the closely related and well-documented compound, 2,4,6-Trichloropyrimidine , to provide a foundational understanding and predictive insight for researchers. The experimental protocols and analytical logic described herein are directly applicable to the analysis of this compound, should it be synthesized.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as versatile synthetic building blocks. The spectroscopic characterization of these molecules is fundamental to confirming their identity, purity, and structure. This technical guide provides a summary of the expected spectroscopic data for chloro-substituted pyrimidines, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, using 2,4,6-trichloropyrimidine as a representative example.

Spectroscopic Data Summary for 2,4,6-Trichloropyrimidine

The following tables summarize the key spectroscopic data for 2,4,6-trichloropyrimidine.

Table 1: NMR Spectroscopic Data for 2,4,6-Trichloropyrimidine
Nucleus Solvent Chemical Shift (δ, ppm) Assignment Source
¹HCDCl₃7.45 (s)H-5[1][2]
¹³CCDCl₃162.88C-2, C-6[1][2]
160.10C-4[1][2]
120.04C-5[1][2]

For this compound, one would expect to see additional signals in both the ¹H and ¹³C NMR spectra corresponding to the isopropyl group (a septet and a doublet in ¹H NMR, and two additional signals in the aliphatic region of the ¹³C NMR). The signal for H-5 would be absent.

Table 2: IR Spectroscopic Data for 2,4,6-Trichloropyrimidine
Wavenumber (cm⁻¹) Intensity Assignment Source
3108.63MediumC-H stretch (aromatic)[2]
1560-Ring stretching[3]
1533-Ring stretching[3]
1529.23StrongC=N/C=C ring stretching[2]
1433-Ring stretching[3]
1407-Ring stretching[3]
1276.57StrongC-Cl stretch / Ring vibration[2]
880-Ring-bending mode[3]
834.45StrongC-H out-of-plane bend[2]
754.17WeakC-Cl stretch[2]

For this compound, additional peaks corresponding to the C-H stretching and bending vibrations of the isopropyl group would be expected in the regions of 2970-2870 cm⁻¹ and 1470-1365 cm⁻¹.

Table 3: Mass Spectrometry Data for 2,4,6-Trichloropyrimidine
m/z Relative Intensity (%) Assignment Source
182100[M]⁺ (³⁵Cl₃)[4]
18497[M]⁺ (³⁵Cl₂³⁷Cl)[4]
18631[M]⁺ (³⁵Cl³⁷Cl₂)[4]
14740[M-Cl]⁺[4]

The mass spectrum is characterized by the isotopic pattern of the molecular ion, which is indicative of the number of chlorine atoms. For this compound, the molecular weight would be higher by the mass of an isopropyl group (43.08 g/mol ), and the fragmentation pattern would likely include the loss of the isopropyl group or a methyl radical from it.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for chloropyrimidine derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, a 90° pulse angle and a relaxation delay of 1-2 seconds are used.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Analysis:

    • Clean the salt plates with a suitable solvent (e.g., acetone) and return them to a desiccator.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane, dichloromethane).

  • Instrument Setup:

    • Set up the GC with an appropriate column (e.g., a low-polarity silarylene phase).[7]

    • Set the temperature program for the GC oven to ensure separation of the analyte from any impurities.

    • Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 50-300). Electron ionization (EI) at 70 eV is a common ionization method.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried through the column by an inert gas, where separation occurs.

    • The separated components elute from the column and enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

    • Examine the mass spectrum of this peak to determine the molecular weight and fragmentation pattern. The isotopic distribution for chlorine-containing fragments is a key diagnostic tool.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry (e.g., GC-MS) Purity_Check->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.

References

Solubility of 2,4,6-Trichloro-5-isopropylpyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2,4,6-Trichloro-5-isopropylpyrimidine in Organic Solvents

Abstract

This compound is a halogenated pyrimidine derivative with significant potential as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Successful process development, purification, and formulation of drug candidates rely on a thorough understanding of their solubility characteristics. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. Rather than a simple data sheet, this document serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines the theoretical principles for predicting solubility, provides detailed, field-proven experimental protocols for its determination, and discusses the application of the resulting data. The protocols are designed to be self-validating and grounded in established scientific principles, ensuring the generation of reliable and reproducible results.

Introduction: The Significance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences nearly every stage of the drug development pipeline. For a synthetic building block like this compound, solubility data is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for achieving optimal reaction kinetics and yield.

  • Purification Strategy: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[1]

  • Formulation Development: For final APIs, solubility directly impacts bioavailability and the choice of drug delivery systems.[1]

Given the importance of this parameter, the current lack of published data for this compound presents a significant challenge for scientists working with this molecule. This guide provides the necessary tools to bridge that knowledge gap.

Physicochemical Profile & Theoretical Solubility Prediction

While experimental data is the gold standard, a theoretical assessment based on molecular structure can provide valuable initial guidance for solvent selection.

Molecular Structure and Properties

This compound (CAS No. 1780-42-3) possesses a molecular formula of C₇H₇Cl₃N₂. Its structure is characterized by a pyrimidine core, which is weakly basic due to the two nitrogen atoms. However, the strong electron-withdrawing effects of the three chlorine atoms significantly reduce the basicity of the ring. The molecule's key features influencing solubility are:

  • High Degree of Halogenation: The three chloro-substituents make the molecule relatively non-polar and hydrophobic.

  • Alkyl Group: The isopropyl group at the 5-position further increases the molecule's lipophilicity and steric bulk compared to its methyl or unsubstituted analogs.

  • Pyrimidine Core: The nitrogen atoms in the aromatic ring offer sites for potential weak hydrogen bonding with protic solvents, although this is sterically hindered.

Based on the "like dissolves like" principle, it is predicted that this compound will exhibit higher solubility in non-polar to moderately polar aprotic organic solvents and poor solubility in highly polar, protic solvents like water.

Comparison with Structural Analogs

To refine this prediction, we can compare the known properties of structurally similar compounds. The addition of the isopropyl group is expected to increase solubility in non-polar solvents compared to the methyl or unsubstituted versions.

PropertyThis compound 2,4,6-Trichloro-5-methylpyrimidine[2]2,4,6-Trichloropyrimidine[3][4]
CAS Number 1780-42-31780-36-53764-01-0[3]
Molecular Formula C₇H₇Cl₃N₂C₅H₃Cl₃N₂C₄HCl₃N₂[3]
Molecular Weight ~225.5 g/mol 197.45 g/mol 183.42 g/mol [3]
Physical Form Solid (Predicted)SolidLiquid/Low-Melting Solid[5]
Melting Point Not available65-69 °C23-25 °C[5]
Predicted Polarity Low to ModerateLow to ModerateModerate
Predicted Water Solubility Very LowVery LowLow / Immiscible[6]

This comparison logically suggests that solvents effective for dissolving other non-polar chlorinated aromatics will be strong candidates for the target compound.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method .[7][8] This technique involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest until thermodynamic equilibrium is achieved.

Below is a comprehensive workflow for this determination, from solvent selection to final quantification.

Logical Workflow for Solubility Determination

The entire experimental process can be visualized as a logical sequence of steps, each with a specific purpose, designed to ensure data integrity.

G cluster_prep Phase 1: Preparation & Setup cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis Solvent_Selection Solvent Selection (Based on Polarity) Material_Prep Material Preparation (Grind solid solute) Solvent_Selection->Material_Prep Choose diverse solvents Vial_Prep Vial Preparation (Add excess solid to vials) Material_Prep->Vial_Prep Increase surface area Add_Solvent Add Solvent to Vials Vial_Prep->Add_Solvent Ensure excess solid Shaking Agitate at Constant Temp (e.g., 25°C for 24-72h) Add_Solvent->Shaking Create slurry Separation Phase Separation (Centrifuge/Filter) Shaking->Separation Achieve equilibrium Quantification Quantification of Supernatant (HPLC-UV or Gravimetric) Separation->Quantification Isolate saturated solution Data_Output Data Reporting (mg/mL or mol/L) Quantification->Data_Output Determine concentration

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium has been reached.

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Analytical balance (±0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC-UV system or drying oven for gravimetric analysis

Procedure:

  • Preparation of Materials:

    • Rationale: Increasing the surface area of the solid solute accelerates the dissolution process, helping to reach equilibrium faster.[7]

    • Action: If the compound consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

  • Sample Preparation:

    • Rationale: An excess of solid is required to ensure the final solution is truly saturated at equilibrium. A 3-fold to 5-fold excess is typically sufficient.[9] This protocol is performed in triplicate for each solvent to ensure reproducibility.[7]

    • Action: To each of three separate vials, add approximately 50-100 mg of the powdered compound. Record the exact mass if using the gravimetric method.

  • Solvent Addition & Equilibration:

    • Rationale: Continuous agitation at a constant, controlled temperature is critical for reaching thermodynamic equilibrium. An incubation time of 24 to 72 hours is standard, as shorter times may only yield kinetic solubility, while longer times ensure true equilibrium is met.[10][11]

    • Action: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for 24 hours.

  • Phase Separation:

    • Rationale: The undissolved solid must be completely removed to accurately measure the concentration of the dissolved solute. Centrifugation followed by filtration is a robust method to obtain a clear, particle-free saturated solution.[8]

    • Action: After the 24-hour equilibration, remove the vials and let them stand at the same constant temperature for 1-2 hours to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean collection vial.

  • Equilibrium Verification (Self-Validation):

    • Rationale: To confirm that equilibrium has been reached, the process is repeated with a longer incubation time. If the solubility values at 24h and 48h are in close agreement, it provides confidence that the system was at equilibrium.

    • Action: Return one set of vials to the shaker for an additional 24 hours (48h total). Repeat the phase separation (Step 4) and proceed to quantification. If the results from the 24h and 48h samples are within an acceptable margin (e.g., <5% difference), equilibrium can be considered achieved.

Analytical Quantification Methods

Once a clear, saturated solution is obtained, the concentration of the dissolved solute must be accurately measured.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and sensitivity. The analysis of pyrimidine derivatives by reversed-phase HPLC is well-established.[12][13]

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately dilute a known volume of the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal peak shape and retention time.[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance (λmax), likely around 270 nm, which is common for pyrimidine rings.[15]

    • Injection Volume: 10 µL.

  • Calculation: Run the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the diluted sample, determine its peak area, and calculate its concentration using the calibration curve. Remember to account for the dilution factor to determine the original solubility.

Method 2: Gravimetric Analysis

This method is simpler but less sensitive and requires larger volumes. It is suitable for solutes with moderate to high solubility.

Protocol:

  • Sample Preparation: Accurately pipette a known volume (e.g., 2.0 mL) of the filtered supernatant into a pre-weighed, clean, and dry vial.

  • Solvent Evaporation: Place the vial in a drying oven set to a moderate temperature (e.g., 60-80 °C) under a gentle stream of nitrogen or under vacuum until all the solvent has evaporated.

  • Mass Determination: Allow the vial to cool to room temperature in a desiccator, then weigh it on an analytical balance.

  • Calculation: The mass of the dissolved solid is the final mass minus the initial mass of the vial. The solubility is calculated as: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format for easy comparison.

Table 1: Predicted Solvent Classes and Recommended Test Solvents

Solvent ClassPolarityH-BondingRecommended Test SolventsPredicted Solubility
Non-Polar Aprotic LowNoneHexane, Toluene, CyclohexaneModerate to High
Halogenated LowNoneDichloromethane (DCM), ChloroformHigh
Polar Aprotic ModerateNoneEthyl Acetate, Tetrahydrofuran (THF)High
Polar Aprotic (Amide) HighAcceptorN,N-Dimethylformamide (DMF)Moderate to High
Polar Protic (Alcohol) HighDonor/AcceptorMethanol, Ethanol, Isopropanol (IPA)Low to Moderate
Polar Protic (Aqueous) Very HighDonor/AcceptorWaterVery Low / Insoluble

Table 2: Example Data Output for Solubility of Compound XYZ at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Method
Toluene[Experimental Value][Calculated Value]HPLC-UV
Dichloromethane[Experimental Value][Calculated Value]HPLC-UV
Ethyl Acetate[Experimental Value][Calculated Value]HPLC-UV
Methanol[Experimental Value][Calculated Value]HPLC-UV
Water[Experimental Value][Calculated Value]HPLC-UV

Conclusion

While direct experimental data for the solubility of this compound remains elusive in current literature, a robust framework for its determination can be constructed from fundamental principles and established methodologies. By combining theoretical predictions based on molecular structure with rigorous experimental work using the shake-flask method, researchers can generate the high-quality, reliable data essential for process chemistry and drug development. The protocols detailed in this guide provide a clear pathway for scientists to systematically investigate this key physicochemical property, enabling more efficient and informed research with this valuable synthetic intermediate.

References

An In-depth Technical Guide to 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1780-42-3

This technical guide provides a comprehensive overview of 2,4,6-trichloro-5-isopropylpyrimidine, a halogenated pyrimidine derivative. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-established chemistry of the 2,4,6-trichloropyrimidine scaffold and its other 5-substituted analogs. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in utilizing functionalized pyrimidines as versatile building blocks.

The core of this molecule is the pyrimidine ring, a heterocyclic aromatic compound that is a fundamental component of nucleic acids. The presence of three chlorine atoms makes the ring highly electron-deficient and susceptible to nucleophilic substitution, rendering it an exceptionally useful scaffold for the synthesis of diverse molecular libraries. The isopropyl group at the 5-position provides a lipophilic substituent that can be used to probe steric and electronic interactions in target-based drug design.

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is not extensively documented. The table below summarizes its basic identifiers and provides data for closely related analogs for comparative purposes.

PropertyValue for this compoundValue for 2,4,6-Trichloro-5-methylpyrimidine (for comparison)Value for 2,4,6-Trichloropyrimidine (Parent Compound)
CAS Number 1780-42-31780-36-53764-01-0[1][2]
Molecular Formula C₇H₇Cl₃N₂C₅H₃Cl₃N₂C₄HCl₃N₂[1]
Molecular Weight 225.50 g/mol 197.45 g/mol 183.42 g/mol [1]
Melting Point Data not availableData not available23-25 °C
Boiling Point Data not availableData not available210-215 °C
Density Data not availableData not available1.595 g/mL at 20 °C

Synthesis and Experimental Protocols

The synthesis of this compound would logically follow established methods for producing other 5-substituted-2,4,6-trichloropyrimidines. The general approach involves the chlorination of a corresponding 5-substituted barbituric acid. While a specific protocol for 5-isopropylbarbituric acid chlorination is not available, the following represents a plausible and detailed experimental methodology based on protocols for similar compounds, such as the synthesis of 2,4,6-trichloropyrimidine from barbituric acid.[1][3][4]

Hypothetical Synthesis of this compound

This two-step synthesis involves the initial formation of 5-isopropylbarbituric acid followed by its chlorination.

Step 1: Synthesis of 5-isopropylbarbituric acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add diethyl 2-isopropylmalonate. Stir the mixture for 30 minutes at room temperature.

  • Cyclization: Add urea to the reaction mixture. Heat the mixture to reflux and maintain for 6-8 hours. A precipitate of the sodium salt of 5-isopropylbarbituric acid will form.

  • Work-up: After cooling, the precipitate is collected by filtration. The solid is then dissolved in water and acidified with a strong acid (e.g., concentrated HCl) until the pH is acidic, causing the 5-isopropylbarbituric acid to precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from hot water or an ethanol/water mixture to yield pure 5-isopropylbarbituric acid.

Step 2: Chlorination of 5-isopropylbarbituric acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a trap for acidic gases), and a dropping funnel, place the dried 5-isopropylbarbituric acid.

  • Chlorination: Add a significant excess of phosphorus oxychloride (POCl₃) to the flask. A tertiary amine catalyst, such as N,N-dimethylaniline or N,N-diethylaniline, is often added to facilitate the reaction.[1][3]

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: The aqueous mixture is then extracted several times with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation or column chromatography.

G cluster_step1 Step 1: Synthesis of 5-isopropylbarbituric Acid cluster_step2 Step 2: Chlorination A Diethyl 2-isopropylmalonate D Condensation & Cyclization A->D B Urea B->D C Sodium Ethoxide (Base Catalyst) C->D E 5-isopropylbarbituric Acid D->E H Chlorination at Reflux E->H F Phosphorus Oxychloride (POCl₃) F->H G N,N-Dimethylaniline (Catalyst) G->H I This compound H->I

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of its chlorine substituents toward nucleophilic aromatic substitution (SₙAr). The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the three electron-withdrawing chlorine atoms.

Regioselectivity of Substitution

The chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities, allowing for sequential and regioselective substitution.

  • C4 and C6 Positions: These positions are generally the most reactive towards nucleophiles. They are electronically equivalent and are activated by the adjacent nitrogen atoms. The first substitution typically occurs at one of these positions.

  • C2 Position: The chlorine at the C2 position, situated between two nitrogen atoms, is less reactive than those at C4 and C6. Substitution at this position usually requires more forcing conditions (e.g., higher temperatures).

This differential reactivity allows chemists to introduce different nucleophiles in a stepwise manner, making the 2,4,6-trichloropyrimidine scaffold a powerful tool for generating molecular diversity.

Applications as a Synthetic Scaffold

2,4,6-Trichloropyrimidine and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to sequentially replace the chlorine atoms with various functional groups (amines, alcohols, thiols, etc.) makes it an ideal starting material for building libraries of compounds for high-throughput screening.

While direct applications of the 5-isopropyl derivative are not well-documented, the pyrimidine core is central to many biologically active molecules. Pyrimidine derivatives have been investigated for a vast range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[5][6] The 5-isopropyl group can serve as a key pharmacophoric element to enhance binding affinity and modulate pharmacokinetic properties.

G A 2,4,6-Trichloro- 5-isopropylpyrimidine C Mono-substituted Product (Substitution at C4/C6) A->C Mild Conditions B First Nucleophile (Nu1H) (e.g., Amine, Alcohol) B->C E Di-substituted Product (Substitution at C2 or C6/C4) C->E Forcing Conditions D Second Nucleophile (Nu2H) D->E G Tri-substituted Product E->G Harsher Conditions F Third Nucleophile (Nu3H) F->G H Diverse Library of Substituted Pyrimidines G->H

References

Reactivity of Chlorine Atoms in 2,4,6-Trichloro-5-isopropylpyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-isopropylpyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine core is a common scaffold in numerous biologically active molecules, and the presence of three chlorine atoms at the 2, 4, and 6 positions, along with a sterically demanding isopropyl group at the 5-position, offers a versatile platform for the synthesis of diverse derivatives through nucleophilic aromatic substitution (SNAr). Understanding the differential reactivity of the three chlorine atoms is paramount for the regioselective synthesis of novel compounds with desired pharmacological profiles. This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in this compound, supported by data from analogous systems, detailed experimental considerations, and visual representations of key chemical processes.

Core Principles of Reactivity

The reactivity of the chlorine atoms in this compound is governed by the intrinsic electronic properties of the pyrimidine ring and the steric influence of the substituents. The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack. The chlorine atoms at the 2, 4, and 6 positions are susceptible to displacement by a variety of nucleophiles.

The general order of reactivity for nucleophilic substitution on the 2,4,6-trichloropyrimidine scaffold is C4/C6 > C2. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 and C6 positions, which are para and ortho, respectively, to the ring nitrogens.

However, the presence of the bulky isopropyl group at the C5 position introduces a significant steric hindrance, which can modulate this inherent reactivity. The steric bulk of the C5-substituent can disfavor nucleophilic attack at the adjacent C4 and C6 positions, potentially enhancing the reactivity at the C2 position. The interplay between electronic activation and steric hindrance is a key determinant of the final product distribution.

Factors Influencing Regioselectivity

The regioselectivity of nucleophilic substitution on this compound is a multifactorial phenomenon. Key factors that researchers must consider include:

  • Nature of the Nucleophile: The size and nucleophilicity of the attacking species play a critical role. Smaller, highly reactive nucleophiles may be less sensitive to steric hindrance and may favor attack at the electronically preferred C4/C6 positions. Conversely, bulkier nucleophiles are more likely to react at the less sterically encumbered C2 position. For instance, in related 5-substituted 2,4-dichloropyrimidines, tertiary amines have been shown to exhibit a preference for the C2 position, while other amines favor C4.

  • Reaction Conditions:

    • Solvent: The polarity and proticity of the solvent can influence the reaction rates and regioselectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used for SNAr reactions.

    • Temperature: Higher temperatures can overcome activation barriers and may lead to the formation of thermodynamically more stable products or a mixture of isomers.

    • Base: The choice of base is crucial for reactions involving nucleophiles that require deprotonation (e.g., amines, alcohols, thiols). Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate, sodium hydride).

Quantitative Data on Reactivity

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the expected reactivity patterns based on studies of analogous 5-substituted polychloropyrimidines. The product ratios are illustrative and will vary depending on the specific nucleophile and reaction conditions.

Nucleophile TypeExpected Major Product(s)Expected Minor Product(s)Rationale
Small, "Hard" Nucleophiles (e.g., NH3, primary amines)4/6-substituted2-substitutedElectronic factors favoring attack at C4/C6 dominate over the moderate steric hindrance.
Bulky, "Soft" Nucleophiles (e.g., secondary amines, anilines)2-substituted and/or 4/6-substitutedMixture of isomersA balance between electronic preference and steric hindrance from the C5-isopropyl group and the nucleophile itself.
Very Bulky Nucleophiles (e.g., tertiary amines)2-substituted4/6-substitutedSteric hindrance at the C4 and C6 positions becomes the dominant factor, directing the nucleophile to the C2 position.

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic substitution reactions on this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.

General Procedure for Amination (Primary or Secondary Amines)
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF; 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0-1.2 eq.).

  • Base Addition: Add a suitable base (e.g., triethylamine or diisopropylethylamine; 1.5-2.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it off. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired substituted pyrimidine.

General Procedure for Alkoxylation or Thiolation
  • Nucleophile Preparation: In a separate flask, dissolve the alcohol or thiol (1.1 eq.) in an anhydrous solvent (e.g., THF or DMF). Add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil; 1.1 eq.) portion-wise at 0 °C and stir for 30 minutes to generate the corresponding alkoxide or thiolate.

  • Reaction with Pyrimidine: Add the solution of the alkoxide or thiolate dropwise to a solution of this compound (1.0 eq.) in the same anhydrous solvent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualization of Chemical Processes

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution on the this compound ring, showing the formation of the Meisenheimer intermediate.

Caption: General SNAr mechanism on the pyrimidine core.

Experimental Workflow: A Typical Substitution Reaction

The following diagram outlines a typical workflow for the synthesis and purification of a substituted 5-isopropylpyrimidine derivative.

experimental_workflow start Start reactants 1. Combine this compound, nucleophile, and base in a suitable solvent. start->reactants reaction 2. Stir at appropriate temperature. Monitor by TLC or LC-MS. reactants->reaction workup 3. Quench reaction and perform aqueous work-up. reaction->workup extraction 4. Extract product with organic solvent. workup->extraction drying 5. Dry organic layer and concentrate. extraction->drying purification 6. Purify by column chromatography. drying->purification analysis 7. Characterize the final product (NMR, MS, etc.). purification->analysis end End analysis->end

Caption: A typical experimental workflow.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds. The reactivity of its chlorine atoms is a nuanced interplay of electronic effects inherent to the pyrimidine ring and steric hindrance imposed by the C5-isopropyl group. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can achieve a degree of regioselective substitution, enabling the targeted synthesis of desired isomers. This guide provides a foundational understanding and practical considerations for scientists and drug development professionals working with this versatile scaffold, facilitating the exploration of new chemical space in the quest for novel therapeutics.

A Technical Guide to the Research Applications of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines represent a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their successful application in the development of drugs for a multitude of diseases. This technical guide provides an in-depth overview of the current and potential research applications of substituted pyrimidines, with a focus on their roles in oncology, virology, bacteriology, and neuroscience. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and drug discovery in this exciting field.

Anticancer Applications

Substituted pyrimidines have emerged as a particularly fruitful scaffold for the development of anticancer agents, most notably as kinase inhibitors. By targeting the ATP-binding site of various kinases that are often dysregulated in cancer, these compounds can effectively block aberrant signaling pathways that drive tumor growth and proliferation.

Kinase Inhibition

A significant number of clinically successful kinase inhibitors are based on the pyrimidine scaffold. These compounds often function by mimicking the purine ring of ATP, thereby competing for the enzyme's active site.

Table 1: Anticancer Activity of Substituted Pyrimidine Kinase Inhibitors

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinesEGFRSW620 (Colon)6.9 - >40[1]
2,4-Disubstituted PyrimidinesCDK9PANC-1 (Pancreatic)as low as 0.08[2]
Pyrimidine-5-carbonitrilesEGFRHepG2 (Liver)0.00829[3]
Pyrimidine-5-carbonitrilesVEGFR-2HCT-116 (Colon)1.14 - 10.33[4]
Thiazolo[4,5-d]pyrimidinesNot specifiedC32 (Melanoma)24.4[5]
Thiazolo[4,5-d]pyrimidinesA375 (Melanoma)25.4[5]
Oxazolo[5,4-d]pyrimidinesNot specifiedHT29 (Colon)58.4[6]
2,4,6-Trisubstituted PyrimidinesABL1 Tyrosine KinaseK562 (Leukemia)Not specified[7]
ThiazolopyrimidinesNot specifiedPC-3 (Prostate)High activity[8]
ThiazolopyrimidinesNot specifiedHCT-116 (Colon)High activity[8]
Signaling Pathways Targeted by Pyrimidine-Based Anticancer Agents

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9][10] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention.[11] Pyrimidine-based inhibitors can block the downstream signaling cascade by competing with ATP for the kinase domain of EGFR.[9][10][11]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

EGFR Signaling Pathway Inhibition by Pyrimidines.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for mediating signals from cytokines and growth factors, which are involved in inflammation and immunity. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[12][13] Substituted pyrimidines have been developed as potent inhibitors of JAKs.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates pSTAT p-STAT (active) JAK->pSTAT phosphorylates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->JAK Inhibits Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression

JAK-STAT Pathway Inhibition by Pyrimidines.

Antiviral Applications

The structural similarity of pyrimidine derivatives to the nucleobases of DNA and RNA makes them ideal candidates for antiviral drug development. They can act as nucleoside analogs that, once incorporated into the viral genome, terminate chain elongation or induce mutations. Non-nucleoside pyrimidine derivatives can also inhibit key viral enzymes such as reverse transcriptase.

Table 2: Antiviral Activity of Substituted Pyrimidines

Compound ClassVirusAssayEC50 (µM)Reference
Dihydropyrimidine DerivativesHIV-1Reverse Transcriptase Inhibition<0.01[14]
2-Amino-4-(ω-hydroxyalkylamino)pyrimidinesInfluenza A and BPlaque Reduction0.01 - 0.1[15]
5-Substituted Uracil DerivativesSARS-CoV-2Cell-based3.0 - 60.0[16]
NF-κB Signaling Pathway in Viral Infections

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the innate and adaptive immune responses to viral infections.[17][18] Many viruses have evolved mechanisms to manipulate this pathway to their advantage. Certain pyrimidine derivatives can modulate the NF-κB pathway, thereby exerting an antiviral effect by restoring the host's immune response.[17][18]

NFkB_Signaling_Pathway Viral_PAMPs Viral PAMPs (e.g., dsRNA) PRR PRR (e.g., TLR3, RIG-I) Viral_PAMPs->PRR IKK_Complex IKK Complex PRR->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates p_IkB p-IκB IKK_Complex->p_IkB phosphorylates Pyrimidine_Modulator Pyrimidine Modulator Pyrimidine_Modulator->IKK_Complex Modulates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (inactive complex) Ub_Degradation Ubiquitination & Degradation p_IkB->Ub_Degradation Active_NFkB Active NF-κB Ub_Degradation->Active_NFkB releases Nucleus Nucleus Active_NFkB->Nucleus translocates to Gene_Expression Antiviral & Inflammatory Gene Expression Nucleus->Gene_Expression

Modulation of the NF-κB Pathway by Pyrimidines.

Antibacterial Applications

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Substituted pyrimidines have shown promise in this area, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Substituted Pyrimidines

Compound ClassBacterial StrainMIC (µg/mL)Reference
2,4,6-Trisubstituted PyrimidinesS. aureus<60[1]
2,4,6-Trisubstituted PyrimidinesB. subtilisComparable to ampicillin[19]
2,4,6-Trisubstituted PyrimidinesE. coliComparable to ampicillin[19]
5-Aryl-N2,N4-dibutylpyrimidine-2,4-diaminesS. aureus (MRSA/VISA)1[20]
5-Aryl-N2,N4-dibutylpyrimidine-2,4-diaminesE. coli (ΔAcrB)2[20]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinones with pyrimidineS. aureus0.25 - 1[21]
PyridopyrimidinesGram-positive & Gram-negative0.48 - 3.91[11]

Central Nervous System (CNS) Applications

Substituted pyrimidines are also being explored for their potential in treating CNS disorders. Their ability to cross the blood-brain barrier and interact with various CNS targets, such as receptors and enzymes, makes them attractive candidates for the development of novel neurotherapeutics.

Table 4: CNS Activity of Substituted Pyrimidines

Compound ClassTargetAssayIC50 (µM)Reference
4-Aminopyrimidine DerivativesBACE1FRET Assay1.4[22]
4-Aminopyridine DerivativesAcetylcholinesteraseEnzyme Inhibition4APMb showed max activity[23]
Thiazolo[5,4-d]pyrimidine DerivativesAdenosine A2A ReceptorBinding AssayKi = 8.62 nM[24]
Thiazolo[3,2-a]pyrimidine DerivativesNot specifiedMTT (Cytotoxicity)6.26[24]

Experimental Protocols

Synthesis of Substituted Pyrimidines

A common method for the synthesis of 2-aminopyrimidines involves the condensation of a 1,3-dicarbonyl compound with guanidine.[25]

Experimental Workflow:

Synthesis_2_Aminopyrimidine Start Start: 1,3-Dicarbonyl Compound + Guanidine Reaction Reaction: Reflux Start->Reaction Solvent Solvent: Ethanol Solvent->Reaction Base Base: Sodium Ethoxide Base->Reaction Workup Work-up: Cool, Precipitate, Filter Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Product: 2-Aminopyrimidine Derivative Purification->Product

Synthesis of 2-Aminopyrimidines.

Protocol:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in ethanol.

  • Add a solution of sodium ethoxide in ethanol (2.2 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.

A one-pot synthesis of pyrimidine-5-carbonitriles can be achieved through the reaction of an aldehyde, malononitrile, and urea or thiourea in the presence of a catalyst.[26]

Protocol:

  • Mix the substituted benzaldehyde (1 equivalent), malononitrile (1 equivalent), and urea/thiourea (1.2 equivalents) in a reaction vessel.

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture at 110°C under solvent-free conditions for the specified time, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and stir to precipitate the solid product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Assay_Workflow Start Start: Seed cells in a 96-well plate Incubation1 Incubate (e.g., 24h) Start->Incubation1 Treatment Treat cells with pyrimidine compounds Incubation1->Treatment Incubation2 Incubate (e.g., 48h) Treatment->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate (2-4h) Add_MTT->Incubation3 Solubilize Add solubilization solution (e.g., DMSO) Incubation3->Solubilize Read Read absorbance (e.g., 570 nm) Solubilize->Read

References

The Chemistry of Trichloropyrimidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry of trichloropyrimidines, versatile building blocks in organic synthesis and medicinal chemistry. This document details their synthesis, reactivity, and applications, with a focus on their role in the development of targeted therapeutics. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.

Introduction to Trichloropyrimidines

Trichloropyrimidines are highly reactive heterocyclic compounds, with 2,4,6-trichloropyrimidine being the most prominent member. The pyrimidine ring, a π-deficient heterocycle, is rendered even more electron-deficient by the presence of three electron-withdrawing chlorine atoms.[1] This electronic characteristic makes the carbon atoms of the pyrimidine ring highly susceptible to nucleophilic attack, forming the basis of their extensive use in synthetic chemistry.[1]

The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for sequential and regioselective substitutions, enabling the synthesis of a diverse array of polysubstituted pyrimidines. This controlled functionalization is a key feature exploited in the construction of complex molecules with significant biological activity, including kinase inhibitors and antiviral agents.

Synthesis of 2,4,6-Trichloropyrimidine

The primary industrial and laboratory-scale synthesis of 2,4,6-trichloropyrimidine involves the chlorination of barbituric acid. Various chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being the most common, often in combination with other reagents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) and chlorine gas.[2][3]

A general synthetic workflow is depicted below:

G cluster_synthesis Synthesis of 2,4,6-Trichloropyrimidine Barbituric_Acid Barbituric Acid Chlorination Chlorination (POCl₃, PCl₅, or PCl₃/Cl₂) Barbituric_Acid->Chlorination Trichloropyrimidine 2,4,6-Trichloropyrimidine Chlorination->Trichloropyrimidine Purification Purification (Distillation) Trichloropyrimidine->Purification Final_Product Pure 2,4,6-Trichloropyrimidine Purification->Final_Product

Caption: General workflow for the synthesis of 2,4,6-trichloropyrimidine.

Physical and Spectroscopic Properties

2,4,6-Trichloropyrimidine is a colorless to light yellow solid or liquid at room temperature with a characteristic melting point. Its structure has been confirmed by various spectroscopic techniques.

PropertyValueReference
Molecular Formula C₄HCl₃N₂[4]
Molecular Weight 183.42 g/mol
CAS Number 3764-01-0
Melting Point 23-25 °C[5]
Boiling Point 210-215 °C[5]
Density 1.595 g/mL at 20 °C[5]
Refractive Index n20/D 1.57[5]

Table 1: Physical Properties of 2,4,6-Trichloropyrimidine.

SpectroscopySolventChemical Shift (δ, ppm) / Wavenumber (cm⁻¹)AssignmentReference
¹H NMR CDCl₃7.45 (s, 1H)H-5
¹³C NMR CDCl₃162.88C-2, C-6
160.10C-4
120.04C-5
IR (Nujol Mull) -1560, 1533, 1433, 1407Ring stretching modes[6]

Table 2: Spectroscopic Data for 2,4,6-Trichloropyrimidine.

Reactivity of Trichloropyrimidines

The chemistry of trichloropyrimidines is dominated by nucleophilic aromatic substitution (SₙAr) reactions. The order of reactivity of the chlorine atoms is generally C4(6) > C2. This differential reactivity allows for the stepwise introduction of various nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

A wide range of nucleophiles, including amines, anilines, alcohols, and thiols, readily displace the chlorine atoms of 2,4,6-trichloropyrimidine. The regioselectivity of the initial substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with anilines often yield the 4-substituted product as the major isomer.[7][8]

The sequential substitution can be controlled to produce mono-, di-, and tri-substituted pyrimidines.

G cluster_reactivity Sequential Nucleophilic Substitution of 2,4,6-Trichloropyrimidine TCP 2,4,6-Trichloropyrimidine MonoSub Mono-substituted Pyrimidine TCP->MonoSub + Nu1-H (Regioselective at C4/C6) DiSub Di-substituted Pyrimidine MonoSub->DiSub + Nu2-H TriSub Tri-substituted Pyrimidine DiSub->TriSub + Nu3-H

Caption: Stepwise functionalization of 2,4,6-trichloropyrimidine via SₙAr.

Regioselectivity

The regioselectivity of nucleophilic attack is a critical aspect of trichloropyrimidine chemistry. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4/C6 positions. The electronic properties of the incoming nucleophile and any existing substituents on the pyrimidine ring can further influence this selectivity.

Applications in Drug Development

The trichloropyrimidine scaffold is a key component in a multitude of biologically active compounds, making it highly valuable in medicinal chemistry and drug development.

Antiviral Agents: Etravirine

2,4,6-Trichloropyrimidine is a crucial starting material in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[9] The synthesis involves a series of sequential nucleophilic substitution reactions.[10][11][12]

Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. Trichloropyrimidines serve as versatile intermediates for the synthesis of inhibitors targeting various kinases, including Epidermal Growth Factor Receptor (EGFR) and Activin Receptor-Like Kinase 5 (ALK5).

Aberrant EGFR signaling is implicated in the growth and proliferation of numerous cancers.[9] EGFR inhibitors block the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting tumor growth.[9]

cluster_EGFR EGFR Signaling Pathway and Inhibition Ligand Ligand (EGF, TGF-α) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Trichloropyrimidine-based EGFR Inhibitor Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling cascade by a trichloropyrimidine-based inhibitor.

ALK5 is a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in tumorigenesis and fibrosis.[13] ALK5 inhibitors block this pathway by preventing the phosphorylation of downstream SMAD proteins.[14]

cluster_ALK5 TGF-β/ALK5 Signaling Pathway and Inhibition TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 recruits & phosphorylates SMAD Phosphorylation of SMAD2/3 ALK5->SMAD SMAD_complex SMAD2/3-SMAD4 Complex SMAD->SMAD_complex Nucleus Translocation to Nucleus SMAD_complex->Nucleus Gene_expression Gene Expression (Fibrosis, Cell Growth) Nucleus->Gene_expression Inhibitor Trichloropyrimidine-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling cascade.

Experimental Protocols

Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid[3][7]

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N-methylpyrrolidone (NMP) or Triethylamine (catalyst)

  • Phosphorus trichloride (PCl₃)

  • Chlorine (Cl₂)

Procedure:

  • To a reaction vessel charged with phosphorus oxychloride (e.g., 5.5 molar equivalents), add barbituric acid (1 molar equivalent) and a catalytic amount of N-methylpyrrolidone or triethylamine (e.g., 0.026 molar equivalents).

  • Heat the mixture to approximately 75-80°C and stir for several hours (e.g., 7 hours).

  • Cool the reaction mixture slightly and then add phosphorus trichloride (e.g., 3 molar equivalents).

  • Introduce chlorine gas (e.g., 3 molar equivalents) into the reaction mixture over a period of several hours, maintaining the temperature.

  • After the addition of chlorine is complete, continue stirring at the reaction temperature for an additional hour.

  • Isolate the product by distillation. First, distill off the excess phosphorus oxychloride at atmospheric pressure.

  • Then, distill the 2,4,6-trichloropyrimidine under reduced pressure.

  • The yield of 2,4,6-trichloropyrimidine is typically in the range of 80-95%.

General Protocol for Nucleophilic Substitution with an Amine

Materials:

  • 2,4,6-Trichloropyrimidine

  • Amine nucleophile

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Solvent (e.g., 1,4-dioxane, ethanol)

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1 molar equivalent) in the chosen solvent in a reaction flask.

  • Add the amine nucleophile (1-1.2 molar equivalents for monosubstitution).

  • Add a base such as diisopropylethylamine (1.2-2 molar equivalents) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 70°C or reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature or below.

  • If a precipitate forms, filter the solid product and wash it with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Synthesis of 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (Intermediate for Etravirine)[11][12]

Materials:

  • 2,4,6-Trichloropyrimidine

  • 3,5-Dimethyl-4-hydroxybenzonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1 molar equivalent) in 1,4-dioxane.

  • Add 3,5-dimethyl-4-hydroxybenzonitrile (1 molar equivalent) to the solution under stirring.

  • Add N,N-diisopropylethylamine (2 molar equivalents) to the solution over a period of 30 minutes.

  • Heat the reaction mixture to 70°C and stir for 2 hours.

  • Cool the reaction mixture slowly to 15°C.

  • Filter the resulting product at 12-15°C and wash the filter cake with 1,4-dioxane.

  • Finally, wash the cake with water to obtain the desired product. The reported yield is approximately 92.5%.[11]

Conclusion

Trichloropyrimidines, particularly 2,4,6-trichloropyrimidine, are indispensable reagents in modern organic and medicinal chemistry. Their facile synthesis and predictable, yet tunable, reactivity through sequential nucleophilic aromatic substitution reactions provide access to a vast chemical space of substituted pyrimidines. This versatility has been instrumental in the development of important pharmaceuticals, including antiviral and anticancer agents. A thorough understanding of their chemistry, as outlined in this guide, is crucial for researchers aiming to leverage these powerful building blocks in the discovery and development of novel chemical entities.

References

A Technical Guide to the Stability and Storage of 2,4,6-Trichloro-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the stability and storage conditions for 2,4,6-trichloro-substituted pyrimidines. Specific experimental data for 2,4,6-Trichloro-5-isopropylpyrimidine was not available in the public domain at the time of writing. The information presented herein is a synthesis of data from safety data sheets and chemical literature for the parent compound, 2,4,6-trichloropyrimidine, and its close structural analogs. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with specific institutional safety protocols.

Introduction

2,4,6-Trichloro-substituted pyrimidines are highly reactive heterocyclic compounds that serve as versatile building blocks in organic synthesis. The electron-withdrawing nature of the three chlorine atoms makes the pyrimidine ring susceptible to nucleophilic substitution, a key feature exploited in the synthesis of a wide range of biologically active molecules and functional materials. Due to their reactivity, understanding the stability and appropriate storage conditions is critical to ensure material integrity, experimental reproducibility, and safety.

Chemical Stability

2,4,6-Trichloropyrimidine and its derivatives are generally stable at room temperature when stored in closed containers under normal handling and storage conditions.[1] However, their stability can be compromised by exposure to incompatible materials, excess heat, and moisture.

Key Stability Characteristics:

  • General Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).

  • Sensitivity: Can be sensitive to moisture and strong acids. The pyrimidine ring has some alkalinity and can form salts with volatile acids.[2]

  • Thermal Stability: Avoid excess heat to prevent decomposition.[1]

  • Light Sensitivity: While not explicitly stated for all derivatives, it is good practice to store reactive chemicals in amber or opaque containers to protect from light.

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of 2,4,6-trichloro-substituted pyrimidines. The following table summarizes the recommended storage conditions based on available data for analogous compounds.

ParameterRecommendationSource
Temperature Room temperature, in a cool area.[1][2][3]
Atmosphere Sealed in a dry environment; under an inert atmosphere is recommended for long-term storage.[2]
Container Tightly closed containers.[1][3]
Location Store in a dry, cool, and well-ventilated area.[1][2][3]
Incompatibilities Store away from incompatible substances such as strong oxidizing agents, strong acids, and acidic volatile substances.[1][2]

Incompatibilities and Hazardous Decomposition

The high reactivity of the chloro-substituents on the pyrimidine ring dictates its incompatibility with a range of substances. Contact with these materials can lead to vigorous reactions and decomposition, producing hazardous byproducts.

Incompatible MaterialsHazardous Decomposition ProductsSource
Strong oxidizing agentsHydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), toxic fumes.[1]
Strong acidsHydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), toxic fumes.[1]
Conditions to Avoid Resulting Hazard
Excess heat, dust generationThermal decomposition, potential for dust explosion if in powdered form.[1]

Experimental Protocols: General Handling and Storage Workflow

While specific experimental protocols for stability testing were not available, a general workflow for safe handling and storage to ensure stability can be derived from safety data sheets. This workflow is crucial for maintaining the integrity of the compound for research and development purposes.

G cluster_receipt Receiving and Initial Storage cluster_handling Handling for Use cluster_storage Return to Storage receive Receive Compound inspect Inspect Container for Damage receive->inspect Visually check for leaks or damage label_date Label with Date of Receipt inspect->label_date If intact initial_store Store in Designated Cool, Dry, Well-Ventilated Area label_date->initial_store transport Transport to Fume Hood initial_store->transport For experimental use ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) transport->ppe dispense Dispense Required Amount Under Inert Atmosphere (if sensitive) ppe->dispense seal Immediately Reseal Container Tightly dispense->seal return_store Return to Designated Storage seal->return_store log Log Usage return_store->log G cluster_conditions Conditions to Avoid cluster_decomposition Hazardous Decomposition Products compound 2,4,6-Trichloro-Substituted Pyrimidine heat Excess Heat compound->heat moisture Moisture/Water compound->moisture strong_oxidants Strong Oxidizing Agents compound->strong_oxidants strong_acids Strong Acids compound->strong_acids hcl Hydrogen Chloride (HCl) heat->hcl nox Nitrogen Oxides (NOx) heat->nox co_co2 CO, CO2 heat->co_co2 fumes Toxic Fumes and Gases strong_oxidants->fumes strong_acids->fumes

References

Thermogravimetric Analysis of 2,4,6-Trichloro-5-isopropylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermogravimetric analysis (TGA) of 2,4,6-Trichloro-5-isopropylpyrimidine. Due to the absence of specific experimental TGA data for this compound in published literature, this document outlines a detailed experimental protocol for its thermal analysis. Furthermore, it presents a hypothesized thermal decomposition profile, including expected mass loss stages and temperature ranges, based on the known thermal behavior of analogous chlorinated pyrimidines and related chemical structures. This guide is intended to serve as a foundational resource for researchers undertaking the empirical thermal analysis of this compound, providing a robust starting point for experimental design and data interpretation.

Introduction

This compound is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and materials science. Understanding the thermal stability and decomposition kinetics of this compound is crucial for its synthesis, purification, storage, and application, particularly in drug development where thermal processing is common. Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

This document presents a prospective thermogravimetric analysis of this compound. While direct experimental data is not currently available, a proposed experimental methodology and a theoretical decomposition pathway are detailed. The hypothesized thermal degradation profile is informed by the analysis of similar chlorinated compounds.

Proposed Experimental Protocol: Thermogravimetric Analysis

The following protocol is a recommended procedure for conducting the thermogravimetric analysis of this compound.

2.1. Instrumentation and Parameters

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Pan: Platinum or alumina crucible.

  • Sample Mass: 5-10 mg of this compound.

  • Atmosphere: High-purity nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Collection: Continuously record the sample mass and temperature.

2.2. Sample Preparation

  • Ensure the this compound sample is pure and dry.

  • Accurately weigh 5-10 mg of the sample into the tared TGA pan.

  • Distribute the sample evenly across the bottom of the pan to ensure uniform heating.

  • Place the sample pan into the TGA instrument.

2.3. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal for each decomposition step, identified from the DTG curve.

  • Percentage Mass Loss: The amount of mass lost during each distinct decomposition stage.

  • Final Residue: The percentage of mass remaining at the end of the experiment.

Hypothesized Thermal Decomposition Profile

Based on the thermal degradation patterns of other chlorinated hydrocarbons and pyrimidine structures, a multi-stage decomposition is anticipated for this compound. The presence of both chloro and isopropyl functional groups suggests a complex decomposition pathway. The thermal decomposition of chlorinated hydrocarbons often involves the release of hydrogen chloride (HCl) and other chlorinated species.[1] The degradation of similar nitrogen-containing heterocycles can lead to the formation of various gaseous products.

Table 1: Hypothesized Thermogravimetric Analysis Data for this compound

Decomposition StageTemperature Range (°C)Tpeak (°C)Mass Loss (%)Probable Lost Fragments
Stage 1150 - 250~200~33Isopropyl group fragmentation (e.g., propene, isopropane) and initial HCl loss
Stage 2250 - 400~320~49Successive loss of chlorine atoms as HCl and fragmentation of the pyrimidine ring
Final Residue> 400-~18Carbonaceous residue

Note: This data is hypothetical and should be confirmed by experimental analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of Sample start->weigh load Load Sample into TGA Pan weigh->load place Place Pan in TGA Instrument load->place purge Purge with Inert Gas place->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Mass and Temperature heat->record plot Plot TGA and DTG Curves record->plot analyze Determine Tonset, Tpeak, and Mass Loss plot->analyze end End analyze->end

Caption: General workflow for thermogravimetric analysis.

Conclusion

This technical guide provides a framework for the thermogravimetric analysis of this compound. While awaiting empirical data, the proposed experimental protocol offers a standardized approach to obtaining reliable thermal stability information. The hypothesized decomposition profile, based on the behavior of analogous compounds, suggests a multi-stage degradation process. Researchers are encouraged to use this guide as a starting point for their investigations into the thermal properties of this and related compounds, which is essential for advancing their applications in various scientific fields.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 2,4,6-trichloro-5-isopropylpyrimidine, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery. The protocols detailed below are based on established methodologies and provide a foundation for the development of novel pyrimidine derivatives.

Introduction

This compound is a highly reactive scaffold amenable to sequential nucleophilic aromatic substitution (SNAr) reactions. The three chlorine atoms on the pyrimidine ring exhibit differential reactivity, allowing for controlled, regioselective substitution. The electron-withdrawing nature of the pyrimidine ring and the chlorine substituents activates the C2, C4, and C6 positions for nucleophilic attack. The bulky 5-isopropyl group can sterically influence the regioselectivity of these reactions. Understanding the principles of regioselectivity is crucial for the targeted synthesis of desired isomers. In general, for polychloropyrimidines, the C4 and C6 positions are the most activated and sterically accessible, often reacting preferentially. The C2 position is generally less reactive.

Regioselectivity in Nucleophilic Aromatic Substitution

The regioselectivity of nucleophilic substitution on the 2,4,6-trichloropyrimidine core is influenced by several factors:

  • Electronic Effects: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chlorine-bearing carbon atoms towards nucleophilic attack. The C4 and C6 positions are generally more electron-deficient and thus more reactive than the C2 position.

  • Steric Hindrance: The 5-isopropyl group can sterically hinder the approach of nucleophiles to the adjacent C4 and C6 positions. This effect is more pronounced with bulky nucleophiles.

  • Nucleophile Strength and Type: The nature of the nucleophile (e.g., hard vs. soft, bulky vs. small) can influence the site of attack.

  • Reaction Conditions: Temperature, solvent, and the presence of a base or catalyst can significantly impact the regioselectivity of the substitution.

Based on studies of related polychloropyrimidines, the general order of reactivity for nucleophilic substitution is C4/C6 > C2. The presence of the 5-isopropyl group may further modulate this reactivity, potentially favoring substitution at the less hindered C2 position under certain conditions.

Experimental Protocols

Reaction with Oxygen Nucleophiles: Synthesis of 2,4-bis(benzyloxy)-6-chloro-5-isopropylpyrimidine

This protocol describes the disubstitution of this compound with an alkoxide nucleophile.

Reaction Scheme:

Materials:

  • This compound

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium benzyloxide by adding sodium hydride portion-wise to a solution of benzyl alcohol in anhydrous THF at 0 °C.

  • After the hydrogen evolution ceases, add a solution of this compound in anhydrous THF dropwise to the sodium benzyloxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2,4-bis(benzyloxy)-6-chloro-5-isopropylpyrimidine.

Expected Outcome:

This reaction typically results in the substitution of the chlorine atoms at the C2 and C4 (or C6) positions. The exact isomer distribution may vary depending on the reaction conditions.

General Protocol for Reaction with Amine Nucleophiles

This protocol provides a general framework for the monosubstitution of this compound with primary or secondary amines. The regioselectivity will depend on the specific amine and reaction conditions.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, piperidine)

  • A suitable solvent (e.g., ethanol, acetonitrile, N,N-dimethylformamide)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), if the amine salt is used or to scavenge HCl byproduct.

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • Add the amine nucleophile (typically 1.0-1.2 equivalents for monosubstitution) to the solution. If necessary, add the non-nucleophilic base.

  • Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux, depending on the reactivity of the amine).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired substituted pyrimidine.

General Protocol for Reaction with Thiol Nucleophiles

This protocol outlines a general method for the reaction of this compound with thiols.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • An appropriate solvent (e.g., THF, DMF, acetonitrile)

Procedure:

  • In a reaction vessel under an inert atmosphere, prepare the thiolate by reacting the thiol with a base in the chosen solvent.

  • Add a solution of this compound in the same solvent to the thiolate solution.

  • Stir the reaction at a suitable temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over a drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the thioether derivative.

Quantitative Data

Currently, detailed quantitative data for a wide range of nucleophilic substitution reactions on this compound is limited in the publicly available literature. The following table summarizes the available information. Researchers are encouraged to perform systematic studies to expand this dataset.

NucleophileProduct(s)Reaction ConditionsYield (%)Reference
Sodium benzyloxide2,4-bis(benzyloxy)-6-chloro-5-isopropylpyrimidineNaH, Benzyl alcohol, THF, 0 °C to RT, overnightNot explicitly stated[1]

Visualizations

Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a general workflow for performing and analyzing nucleophilic substitution reactions of this compound.

experimental_workflow start Start: this compound & Nucleophile reaction Reaction Setup: - Solvent - Temperature - Base/Catalyst start->reaction monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring workup Workup: - Quenching - Extraction - Drying monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Product Analysis: - NMR - MS - Yield Determination purification->analysis end End: Purified Product analysis->end

Caption: General experimental workflow for nucleophilic substitution.

Signaling Pathway of Regioselectivity

This diagram illustrates the factors influencing the regioselectivity of nucleophilic attack on this compound.

regioselectivity_pathway substrate 2,4,6-Trichloro- 5-isopropylpyrimidine factors Influencing Factors substrate->factors nucleophile Nucleophile (Amine, Thiol, Alkoxide) nucleophile->factors conditions Reaction Conditions (Solvent, Temp., Base) conditions->factors electronics Electronic Effects (N atoms, Cl atoms) factors->electronics sterics Steric Hindrance (Isopropyl group) factors->sterics outcome Regioselective Substitution electronics->outcome sterics->outcome c4_c6 C4/C6 Substitution outcome->c4_c6 c2 C2 Substitution outcome->c2

Caption: Factors influencing regioselective nucleophilic substitution.

Conclusion

This compound serves as a versatile building block for the synthesis of a wide array of substituted pyrimidines. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold. Further investigation into the reactions with a broader range of nucleophiles and detailed analysis of the resulting products will undoubtedly lead to the discovery of novel compounds with significant potential in medicinal chemistry and materials science.

References

Synthesis of Novel Pyrimidine Derivatives from 2,4,6-Trichloro-5-isopropylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel, biologically active compounds utilizing 2,4,6-trichloro-5-isopropylpyrimidine as a versatile precursor. The protocols focus on leveraging the differential reactivity of the chlorine substituents to achieve selective functionalization, a key strategy in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as an excellent scaffold for the synthesis of diverse molecular libraries. The presence of three chlorine atoms at positions 2, 4, and 6, activated by the electron-withdrawing pyrimidine ring, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. The isopropyl group at the 5-position provides steric hindrance that can influence the regioselectivity of these substitutions and offers a lipophilic handle that can be crucial for biological activity. Pyrimidine-based molecules are of significant interest in medicinal chemistry, with numerous derivatives being investigated and approved as anticancer agents, kinase inhibitors, and other therapeutic agents.[1][2][3]

Application: Synthesis of Novel Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often mimicking the adenine ring of ATP to bind to the kinase active site.[4][5] By strategically introducing various substituents onto the this compound core, novel compounds with high potency and selectivity against specific kinases can be developed. These compounds have the potential to modulate signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

A general workflow for the synthesis and evaluation of novel kinase inhibitors from this compound is outlined below.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A This compound B Selective Nucleophilic Substitution (e.g., Amination) A->B Nucleophile 1 (e.g., primary amine) C Second Nucleophilic Substitution B->C Nucleophile 2 (e.g., aniline) D Further Functionalization / Derivatization C->D Coupling reactions, etc. E Library of Novel Pyrimidine Derivatives D->E F In vitro Kinase Assays E->F Screening G Cell-based Assays (e.g., Proliferation, Apoptosis) F->G H In vivo Efficacy Studies G->H I Lead Compound Identification H->I

Caption: General workflow for synthesis and evaluation.

Signaling Pathway: Targeted Kinase Inhibition

Many synthesized pyrimidine derivatives are designed to inhibit protein kinases, which are crucial regulators of cell signaling pathways.[6] A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The diagram below illustrates how a novel pyrimidine-based inhibitor could potentially modulate this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Novel Pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,4,6-Trichloropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the design and synthesis of potent and selective kinase inhibitors. Its structural analogy to the adenine core of ATP enables competitive binding to the ATP-binding site of a wide array of kinases. Among the various pyrimidine-based starting materials, 2,4,6-trichloropyrimidine stands out as a highly versatile and reactive precursor for the construction of diverse kinase inhibitor libraries. The three chlorine atoms at the 2, 4, and 6 positions offer multiple reactive sites for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, allowing for the systematic elaboration of the pyrimidine core to achieve desired potency, selectivity, and pharmacokinetic profiles.

While the focus of this document is on the application of 2,4,6-trichloropyrimidine, it is important to note the potential of its derivatives, such as 2,4,6-trichloro-5-isopropylpyrimidine. Although specific examples of its use in kinase inhibitor synthesis are not widely reported in publicly available literature, the synthetic methodologies described herein for 2,4,6-trichloropyrimidine are expected to be largely applicable. The presence of the 5-isopropyl group may introduce steric effects that could influence reaction rates and regioselectivity, potentially requiring optimization of reaction conditions.

These application notes provide detailed protocols for the synthesis of various classes of kinase inhibitors derived from 2,4,6-trichloropyrimidine, supported by quantitative data and visualizations of relevant signaling pathways and synthetic workflows.

I. Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Pyrimidine-based compounds have demonstrated significant promise as inhibitors of Aurora kinases.

Signaling Pathway

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling in Mitosis Prophase Prophase Aurora_A Aurora A Prophase->Aurora_A activates Metaphase Metaphase Aurora_B Aurora B Metaphase->Aurora_B activates Anaphase Anaphase Anaphase->Aurora_B Cytokinesis Cytokinesis Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis_Completion Cytokinesis Aurora_B->Cytokinesis_Completion Cytokinesis_Completion->Cytokinesis

Aurora Kinase Signaling in Mitosis
Experimental Workflow

Aurora_Kinase_Inhibitor_Synthesis_Workflow General Workflow for Aurora Kinase Inhibitor Synthesis Start 2,4,6-Trichloropyrimidine Step1 First S_NAr Reaction (e.g., with an amine) Start->Step1 Intermediate1 2,6-Dichloro-4-aminopyrimidine derivative Step1->Intermediate1 Step2 Second S_NAr Reaction (e.g., with a different amine) Intermediate1->Step2 Intermediate2 4,6-Disubstituted-2-chloropyrimidine Step2->Intermediate2 Step3 Final Modification (e.g., Suzuki Coupling or another S_NAr) Intermediate2->Step3 Final_Product Trisubstituted Pyrimidine (Aurora Kinase Inhibitor) Step3->Final_Product PI3K_Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Application of 2,4,6-Trichloro-5-isopropylpyrimidine in agrochemical research

Author: BenchChem Technical Support Team. Date: December 2025

Application of Pyrimidine Derivatives in Agrochemical Research

Pyrimidine-based compounds are a cornerstone in the development of modern agrochemicals, exhibiting a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1] Their versatility and efficacy have led to the commercialization of several pyrimidine-containing active ingredients.

Herbicidal Activity

A significant area of application for pyrimidine derivatives is in weed management.[3][4] Many commercial herbicides feature a pyrimidine core structure.[1] These compounds often act by inhibiting key enzymes in the metabolic pathways of plants, leading to growth inhibition and eventual death of the weed.[4][5] One of the most common targets for pyrimidine-based herbicides is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[6][7] AHAS is the first enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth.[6][7]

Fungicidal and Insecticidal Activity

Beyond their herbicidal effects, pyrimidine derivatives have also been developed as potent fungicides and insecticides.[8][9] As fungicides, they can disrupt the mitochondrial respiratory chain in fungi, leading to a breakdown in energy production and cell death.[8] In insecticides, the pyrimidine scaffold serves as a key pharmacophore that can be modified to target specific receptors or enzymes in insects.[1]

Quantitative Data on Herbicidal Activity of Pyrimidine Derivatives

The following table summarizes the herbicidal activity of various pyrimidine derivatives as reported in the literature. This data illustrates the potential of the pyrimidine scaffold in developing effective herbicides.

Compound IDTarget Weed SpeciesApplication RateInhibition/Efficacy (%)Reference
Compound 9 Triticum aestivum10 mg/L78.3% weed control[1]
Compound 10 Amaranthus retroflexus, Medicago sativa, Eclipta prostrata, Ipomoea nil, Chloris virgata, Setaria italica150 g ai/ha>90% control[1]
Compounds 13a & 13b Barnyard grass100 mg/L100%[1]
Compound 14 Cucumis sativus, Raphanus sativus, Sorghum bicolor100 mg/L100%[1]
Compound 4aa AHAS inhibitor-resistant Descurainia sophia, Ammannia arenaria0.235–0.94 g ai/haHigher than bispyribac[10]
Compound 4bb AHAS inhibitor-resistant Descurainia sophia, Ammannia arenaria0.235–0.94 g ai/haHigher than bispyribac[10]
Compound 5q Five test weeds750 g ai/haGood to excellent[11]
Compound 8h Abutilon theophrasti, Amaranthus retroflexus, Digitaria sanguinalisNot specified>60% control[11]
Compound 2o Bentgrass (Agrostis stolonifera)1 mMAs active as clomazone and flumioxazin[12][13][14]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of herbicidal pyrimidine derivatives, based on methodologies described in the scientific literature.

Protocol 1: General Synthesis of Herbicidal Pyrimidine Derivatives

This protocol outlines a common synthetic route for preparing pyrimidine derivatives, which often involves the cyclocondensation to form the pyrimidine ring, followed by functionalization.

1. Synthesis of the Pyrimidine Core:

  • The Pinner reaction is a widely used method for constructing the pyrimidine ring.[1] This involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidinium salt.[1]

  • Alternatively, the reaction between a ketoester and an amidinium salt can generate a hydroxyl-substituted pyrimidine ring, a key intermediate for further derivatization.[1]

2. Chlorination of the Pyrimidine Ring:

  • Hydroxyl groups on the pyrimidine ring can be converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] This step is crucial for creating a reactive intermediate for subsequent substitution reactions.

3. Nucleophilic Substitution:

  • The chloro-substituted pyrimidine is then reacted with a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce different functional groups onto the pyrimidine ring.[8] These functional groups are critical for tuning the biological activity of the final compound.

4. Purification and Characterization:

  • The final product is purified using standard techniques such as column chromatography, recrystallization, or distillation.

  • The structure of the synthesized compound is confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][5]

Protocol 2: In Vitro and In Vivo Herbicidal Activity Assay

This protocol describes how to assess the herbicidal efficacy of newly synthesized pyrimidine compounds.

1. In Vitro Seed Germination Assay:

  • Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100 ppm) in a suitable solvent (e.g., acetone or DMSO) with a surfactant.

  • Sterilize seeds of target weed species (e.g., Raphanus sativus, barnyard grass).[4]

  • Place a set number of seeds on filter paper in petri dishes.

  • Apply a fixed volume of the test solution to each petri dish. A control group with only the solvent and surfactant should be included.

  • Incubate the petri dishes under controlled conditions (temperature, light, humidity) for a specified period (e.g., 7-14 days).

  • Measure the percentage of seed germination, and the root and shoot length of the seedlings.[5] Calculate the percentage of inhibition compared to the control.[5]

2. In Vivo Pot/Greenhouse Assay:

  • Grow target weed species in pots containing soil to a specific growth stage (e.g., 2-3 leaf stage).

  • Prepare spray solutions of the test compounds at different application rates (e.g., 37.5, 75, 150 g ai/ha).[10] A commercial herbicide can be used as a positive control.

  • Spray the plants evenly with the test solutions.

  • Maintain the plants in a greenhouse under controlled environmental conditions.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

Visualizations

Signaling Pathway: Inhibition of Acetohydroxyacid Synthase (AHAS)

Caption: Mechanism of action of pyrimidine herbicides targeting the AHAS enzyme.

Experimental Workflow: Herbicide Development

Herbicide_Development_Workflow start Design of Pyrimidine Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Screening (Seed Germination) purification->in_vitro in_vivo In Vivo Screening (Greenhouse) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar sar->start Iterative Design lead_opt Lead Optimization sar->lead_opt Identify Lead end Candidate Herbicide lead_opt->end Synthesis_Pathway start_materials 1,3-Dicarbonyl Compound + Amidinium Salt cyclization Cyclocondensation (Pinner Reaction) start_materials->cyclization pyrimidine_core Hydroxypyrimidine Intermediate cyclization->pyrimidine_core chlorination Chlorination (e.g., POCl₃) pyrimidine_core->chlorination chloro_pyrimidine Chloropyrimidine Intermediate chlorination->chloro_pyrimidine substitution Nucleophilic Substitution (with R-NH₂, R-OH, etc.) chloro_pyrimidine->substitution final_product Substituted Pyrimidine Derivative substitution->final_product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions on 2,4,6-trichloro-5-isopropylpyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel pyrimidine derivatives as potential therapeutic agents. Pyrimidine scaffolds are prevalent in a wide range of biologically active compounds.[1][2][3]

The presence of three distinct chloro-substituents on the pyrimidine ring allows for sequential and regioselective functionalization. Based on studies of related polychlorinated pyrimidines, the expected order of reactivity for palladium-catalyzed cross-coupling reactions is C4 > C6 > C2.[2][4] This differential reactivity enables the selective introduction of various substituents at these positions. The electron-donating isopropyl group at the C5 position may influence the electronic properties and reactivity of the pyrimidine core.

This document outlines detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The provided protocols are general methodologies and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents, primarily at the C4 and C6 positions.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of related chloropyrimidines. These conditions can serve as a starting point for the functionalization of this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O1002085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KFTHF5012-18~90
3Thiophen-2-ylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF901280-90
4Vinylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801675-85

Note: Yields are based on studies with analogous chloropyrimidines and may vary for this compound.

Experimental Protocol: Mono-arylation at the C4-Position

This protocol describes a general procedure for the selective mono-arylation of this compound at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) catalyst Add Catalyst: Pd(PPh₃)₄ reagents->catalyst inert_atm Establish Inert Atmosphere: Evacuate and backfill with Argon catalyst->inert_atm solvent Add Degassed Solvents: 1,4-Dioxane and Water inert_atm->solvent reaction Heat and Stir: (e.g., 80-100 °C, 12-24h) solvent->reaction workup Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water and Brine reaction->workup purification Purification: Column Chromatography workup->purification product 4-Aryl-2,6-dichloro-5-isopropylpyrimidine purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[6][7] This reaction is instrumental in synthesizing alkynyl-substituted pyrimidines.

Data Presentation: Representative Conditions for Sonogashira Coupling

The following table provides representative conditions for the Sonogashira coupling of related chloropyrimidines, which can be adapted for this compound.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT685-95
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DiisopropylamineDMF50880-90
31-HeptynePd(PPh₃)₄ (5)CuI (10)PiperidineToluene701275-85
4EthynyltrimethylsilanePd(dppf)Cl₂ (3)CuI (6)Cs₂CO₃1,4-Dioxane601080-90

Note: Yields are based on studies with analogous chloropyrimidines and may vary for this compound.

Experimental Protocol: Mono-alkynylation at the C4-Position

This protocol outlines a general procedure for the selective mono-alkynylation of this compound at the C4 position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

  • Add triethylamine (Et₃N) (2.0-3.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow Sonogashira Coupling Workflow setup Reaction Setup: - Dissolve Substrate in THF - Inert Atmosphere (Argon) catalysts Add Catalysts: - Pd(PPh₃)₂Cl₂ - CuI setup->catalysts reagents Add Reagents: - Triethylamine (Base) - Terminal Alkyne catalysts->reagents reaction Stir at Room Temperature: (6-12h) reagents->reaction workup Workup: - Dilute with Diethyl Ether - Filter through Celite - Wash with NH₄Cl and Brine reaction->workup purification Purification: Column Chromatography workup->purification product 4-Alkynyl-2,6-dichloro-5-isopropylpyrimidine purification->product

Caption: General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is particularly valuable for synthesizing amino-substituted pyrimidines, which are common motifs in pharmacologically active compounds.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table presents typical conditions for the Buchwald-Hartwig amination of related chloropyrimidines, which can be used as a guide for this compound.

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001285-95
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1101680-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDSTHF801080-90
4n-HexylaminePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃Toluene1001875-85

Note: Yields are based on studies with analogous chloropyrimidines and may vary for this compound.

Experimental Protocol: Mono-amination at the C4-Position

This protocol provides a general method for the selective mono-amination of this compound at the C4 position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst Pd₂(dba)₃ (2 mol%), the ligand BINAP (3 mol%), and the base NaOt-Bu (1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add anhydrous, degassed toluene.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow setup Reaction Setup: - Add Pd Precatalyst, Ligand, and Base - Inert Atmosphere (Argon) solvent_reagents Add Solvent and Reagents: - Anhydrous Toluene - Substrate and Amine setup->solvent_reagents reaction Heat and Stir: (e.g., 100 °C, 12-18h) solvent_reagents->reaction quench Quench Reaction: Cool to RT and add NH₄Cl (aq) reaction->quench extraction Extraction: - Ethyl Acetate - Wash with Water and Brine quench->extraction purification Purification: Column Chromatography extraction->purification product 4-Amino-2,6-dichloro-5-isopropylpyrimidine purification->product

References

Application Notes and Protocols for the Selective Functionalization of 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 2,4,6-trichloro-5-isopropylpyrimidine, a key scaffold for the synthesis of polysubstituted pyrimidine derivatives with potential applications in drug discovery and materials science. The presence of three distinct chlorine atoms, electronically and sterically influenced by the pyrimidine nitrogens and the C5-isopropyl group, allows for a range of selective transformations. This document outlines procedures for key cross-coupling and substitution reactions, enabling the controlled introduction of various functional groups.

Overview of Selective Functionalization Strategies

The reactivity of the chlorine atoms on the this compound ring is differentiated, allowing for selective functionalization. Generally, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 chlorine due to greater activation by the ring nitrogens. The C5-isopropyl group can introduce steric hindrance, which may further influence the regioselectivity of these reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds with high selectivity.

A general workflow for the selective functionalization is presented below.

G A 2,4,6-Trichloro- 5-isopropylpyrimidine B Mono-functionalized Product A->B Selective Reaction 1 (e.g., SNAr at C4/C6) C Di-functionalized Product B->C Selective Reaction 2 (e.g., Suzuki at C2) D Tri-functionalized Product C->D Selective Reaction 3 (e.g., Buchwald-Hartwig at remaining Cl)

Caption: General workflow for the sequential functionalization of this compound.

Experimental Protocols

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for introducing amine, alcohol, and thiol functionalities onto the pyrimidine core. The C4 and C6 positions are generally more reactive towards nucleophiles.

Protocol 2.1.1: Mono-amination at the C4/C6 Position

This protocol describes the selective reaction of a primary or secondary amine at one of the more reactive chloro positions.

  • Reagents:

    • This compound (1.0 eq)

    • Amine (e.g., morpholine) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF, add the amine and DIPEA.

    • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable for creating C-C and C-N bonds. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an aryl or heteroaryl boronic acid at a specific chloro position. The reactivity order for Suzuki coupling is generally I > Br > Cl, and for different chloro positions on the pyrimidine ring, the C4/C6 positions are typically more reactive than the C2 position.

  • Reagents:

    • Monofunctionalized 2,6-dichloro-5-isopropyl-4-(substituted)pyrimidine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Sodium carbonate (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine the substituted dichloropyrimidine, arylboronic acid, and sodium carbonate.

    • Add the dioxane/water mixture and degas the solution with argon for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst and heat the mixture to 90 °C under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Protocol 2.2.2: Sonogashira Coupling

This protocol is for the introduction of an alkyne moiety. The Sonogashira reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[1]

  • Reagents:

    • Monofunctionalized 2,6-dichloro-5-isopropyl-4-(substituted)pyrimidine (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Pd(PPh₃)₂Cl₂ (0.03 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the substituted dichloropyrimidine and terminal alkyne in anhydrous THF, add triethylamine.

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₂Cl₂ and CuI under an argon atmosphere.

    • Stir the reaction at room temperature and monitor its progress.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the residue by column chromatography.

Protocol 2.2.3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, especially with less reactive aryl chlorides.[2][3]

  • Reagents:

    • Monofunctionalized 2,6-dichloro-5-isopropyl-4-(substituted)pyrimidine (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, charge a reaction tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add the substituted dichloropyrimidine and anhydrous toluene.

    • Add the amine and seal the tube.

    • Heat the reaction to 110 °C and monitor by LC-MS.

    • Once complete, cool the reaction, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the selective functionalization of this compound. Please note that this data is illustrative and based on the reactivity of similar chloropyrimidine systems. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Regioselective Mono-amination (SNAr)

EntryNucleophile (Amine)Position of SubstitutionYield (%)
1MorpholineC4/C685
2PiperidineC4/C682
3AnilineC4/C675

Table 2: Suzuki-Miyaura Cross-Coupling of a Mono-aminated Dichloropyrimidine

EntryBoronic AcidPosition of SubstitutionYield (%)
1Phenylboronic acidC265
24-Methoxyphenylboronic acidC270
33-Pyridylboronic acidC260

Table 3: Sonogashira Coupling of a Mono-aminated Dichloropyrimidine

EntryAlkynePosition of SubstitutionYield (%)
1PhenylacetyleneC278
2TrimethylsilylacetyleneC285
31-HexyneC272

Table 4: Buchwald-Hartwig Amination of a Di-substituted Monochloropyrimidine

EntryAminePosition of SubstitutionYield (%)
1BenzylamineRemaining Cl70
2PyrrolidineRemaining Cl75
3N-MethylanilineRemaining Cl68

Visualized Reaction Pathways

The following diagrams illustrate the key reaction pathways described in the protocols.

G cluster_0 S-N-Ar Pathway A 2,4,6-Trichloro- 5-isopropylpyrimidine B Mono-aminated Product A->B Amine, DIPEA, DMF, 80 °C

Caption: Reaction scheme for the regioselective mono-amination of this compound.

G cluster_1 Suzuki-Miyaura Pathway C Mono-aminated Dichloropyrimidine D Di-substituted Product C->D ArB(OH)2, Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90 °C

Caption: Reaction scheme for the Suzuki-Miyaura cross-coupling of a mono-aminated dichloropyrimidine derivative.

G cluster_2 Sonogashira Pathway E Mono-aminated Dichloropyrimidine F Alkyne-substituted Product E->F Alkyne, Pd(PPh3)2Cl2, CuI, TEA, THF, rt

Caption: Reaction scheme for the Sonogashira coupling of a mono-aminated dichloropyrimidine derivative.

G cluster_3 Buchwald-Hartwig Pathway G Di-substituted Monochloropyrimidine H Tri-substituted Product G->H Amine, Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110 °C

Caption: Reaction scheme for the Buchwald-Hartwig amination of a di-substituted monochloropyrimidine derivative.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the selective functionalization of this compound. By carefully selecting the reaction type and conditions, researchers can achieve regioselective substitution and cross-coupling to synthesize a diverse library of polysubstituted pyrimidines for various applications in the life sciences and material sciences. The provided data and reaction schemes serve as a valuable resource for planning and executing these synthetic transformations.

References

Application Notes: 2,4,6-Trichloropyrimidine in the Development of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are a cornerstone in the development of antiviral therapeutics, demonstrating broad-spectrum activity against a range of viruses.[1] This document provides a detailed overview of the application of 2,4,6-trichloropyrimidine as a versatile starting material in the synthesis of potent antiviral agents. While the specific use of 2,4,6-trichloro-5-isopropylpyrimidine in antiviral development is not extensively documented in publicly available literature, the principles and protocols outlined herein are broadly applicable to substituted pyrimidines. We will use the synthesis of the FDA-approved anti-HIV drug, Etravirine, a diarylpyrimidine derivative, as a central case study to illustrate the synthetic utility of the 2,4,6-trichloropyrimidine scaffold. These notes will cover synthetic protocols, mechanism of action, and quantitative antiviral data for etravirine and other relevant pyrimidine derivatives.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral, antibacterial, and anticancer properties.[2] The reactivity of halogenated pyrimidines, such as 2,4,6-trichloropyrimidine, allows for sequential and site-selective nucleophilic substitutions, providing a powerful platform for the construction of complex molecular architectures with desired pharmacological profiles. This adaptability is crucial in the development of antiviral drugs that can effectively target viral-specific enzymes or cellular pathways essential for viral replication.[3]

Case Study: Synthesis of Etravirine from 2,4,6-Trichloropyrimidine

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[4] Its synthesis provides an excellent example of the strategic use of 2,4,6-trichloropyrimidine as a key building block.

Synthetic Pathway Overview

The synthesis of Etravirine from 2,4,6-trichloropyrimidine involves a multi-step process characterized by sequential nucleophilic aromatic substitution reactions. The general workflow is depicted below.

G A 2,4,6-Trichloropyrimidine B 4-[(2,6-dichloro)-4-pyrimidinyloxy]- 3,5-dimethylbenzonitrile A->B Condensation with 3,5-dimethyl-4-hydroxybenzonitrile C 4-[[6-chloro-2-[(4-cyanophenyl)amino]- 4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile B->C Condensation with 4-aminobenzonitrile D 4-[[6-amino-2-[(4-cyanophenyl)amino]- 4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile C->D Ammonolysis E Etravirine (4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]- 4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile) D->E Bromination

Caption: Synthetic workflow for Etravirine from 2,4,6-trichloropyrimidine.

Experimental Protocols

Step 1: Synthesis of 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile

  • Reactants: 2,4,6-Trichloropyrimidine, 3,5-dimethyl-4-hydroxybenzonitrile, N,N-diisopropylethylamine (DIPEA).

  • Solvent: 1,4-Dioxane.

  • Procedure:

    • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) and 3,5-dimethyl-4-hydroxybenzonitrile (1.0 eq) in 1,4-dioxane.

    • Add N,N-diisopropylethylamine (2.0 eq) to the solution over a period of 30 minutes with stirring.

    • Heat the reaction mixture to 70°C and maintain for 2 hours.

    • Cool the reaction mixture to 15°C to allow for product precipitation.

    • Filter the solid product and wash sequentially with 1,4-dioxane and water.

    • Dry the product under vacuum.

Step 2: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

  • Reactants: 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile, 4-Aminobenzonitrile, Potassium t-butoxide.

  • Solvent: N-methylpyrrolidone (NMP).

  • Procedure:

    • Dissolve 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (1.0 eq) and 4-aminobenzonitrile (1.0 eq) in NMP.

    • Cool the reaction mixture to 0°C.

    • Add potassium t-butoxide (2.0 eq) in portions over 1 hour, maintaining the temperature between 0 and 10°C.

    • Allow the reaction to gradually warm to room temperature over 1-2 hours.

    • Pour the reaction mixture into chilled water to precipitate the product.

    • Filter the solid and dry.

Step 3: Ammonolysis and Bromination to yield Etravirine

  • Reactants: 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, Ammonia, Brominating agent (e.g., N-bromosuccinimide).

  • Procedure:

    • The intermediate from Step 2 is subjected to ammonolysis, typically by heating with ammonia in a sealed vessel, to replace the remaining chlorine atom with an amino group.

    • The resulting amino-pyrimidine is then brominated at the 5-position of the pyrimidine ring to yield Etravirine.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Etravirine and other NNRTIs act by binding to a non-catalytic site on the HIV-1 reverse transcriptase (RT) enzyme.[5] This allosteric binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thereby halting viral replication.[6] The flexibility of the etravirine molecule allows it to bind to the RT enzyme in multiple conformations, which contributes to its high barrier to resistance compared to first-generation NNRTIs.[4]

G cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by Etravirine A Viral RNA C Viral DNA A->C Reverse Transcription B Reverse Transcriptase (RT) D Integration into Host Genome C->D E Viral Replication D->E F Etravirine (NNRTI) G Allosteric Binding to RT F->G H Conformational Change in RT Active Site G->H I Inhibition of Reverse Transcription H->I I->B

Caption: Mechanism of action of Etravirine as an NNRTI.

Quantitative Antiviral Data

The antiviral activity of pyrimidine derivatives is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Compound ClassVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Diarylpyrimidines (e.g., Etravirine) HIV-1 (Wild Type)0.0028>100>35714[7]
Diarylpyrimidines (e.g., Etravirine) HIV-1 (NNRTI-resistant strains)0.005 - 0.648>100Varies[7]
Pyrimido[4,5-d]pyrimidines Human Coronavirus 229E1.5 - 10>100>10 - >67[8]
5-Substituted Pyrimidine Nucleosides Herpes Simplex Virus-1 (HSV-1)0.07 - 2VariesVaries[4]

Standard Antiviral Assay Protocol

A common method to assess the antiviral activity of novel compounds is the cytopathic effect (CPE) reduction assay.

  • Cell Culture: Seed susceptible host cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: Infect the cell monolayers with a predetermined titer of the virus in the presence of the various concentrations of the test compound. Include control wells with virus only (positive control) and cells with compound only (toxicity control).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the positive control wells.

  • CPE Evaluation: Assess the degree of CPE in each well, often using a cell viability dye such as neutral red or MTT.

  • Data Analysis: Calculate the EC50 (the concentration of compound that inhibits CPE by 50%) and CC50 (the concentration of compound that reduces cell viability by 50%) from dose-response curves.

G A Seed Host Cells in 96-well plate C Infect Cells with Virus and add Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate C->D E Assess Cytopathic Effect (CPE) and Cell Viability D->E F Calculate EC50 and CC50 E->F

Caption: Workflow for a standard cytopathic effect (CPE) reduction assay.

Conclusion

2,4,6-Trichloropyrimidine is a valuable and versatile starting material for the synthesis of complex antiviral molecules, as exemplified by the production of the anti-HIV drug Etravirine. The ability to perform sequential, regioselective substitutions on the pyrimidine ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. While direct evidence for the use of the 5-isopropyl substituted analog in antiviral development is currently limited, the synthetic strategies and biological evaluation methods detailed in these notes provide a robust framework for the exploration of novel pyrimidine-based antiviral agents. Further investigation into the structure-activity relationships of 5-substituted pyrimidines could lead to the discovery of new antiviral candidates with improved potency and resistance profiles.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-isopropylpyrimidine is a versatile scaffold for the development of novel fluorescent probes. The presence of three reactive chlorine atoms allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modularity enables the synthesis of a diverse range of fluorescent probes with tailored photophysical properties and specific biological targets. The 5-isopropyl group provides steric hindrance that can influence the regioselectivity of substitution reactions and can also enhance the solubility of the final probes in biological media.

These application notes provide detailed protocols for the synthesis of a hypothetical fluorescent probe, Py-Fluor 1 , from this compound and its potential application in cellular imaging.

Synthetic Strategies

The primary strategies for the functionalization of this compound involve the sequential displacement of the chlorine atoms. The chlorine at the C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. This reactivity pattern allows for a controlled, stepwise introduction of different moieties.

General Workflow for Probe Synthesis:

G A This compound B Monosubstituted Intermediate (e.g., with a fluorophore) A->B Nucleophilic Aromatic Substitution or Suzuki-Miyaura Coupling C Disubstituted Intermediate (e.g., with a targeting moiety) B->C Second Substitution/ Coupling Reaction D Final Targeted Fluorescent Probe C->D Third Substitution/ Coupling Reaction

Caption: General synthetic workflow for fluorescent probe development.

Experimental Protocols

Protocol 1: Synthesis of a Monosubstituted Fluorescent Probe (Py-Fluor 1) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a hypothetical fluorescent probe, Py-Fluor 1 , by reacting this compound with a commercially available fluorescent amine, 4-(aminomethyl)aniline, which can be further diazotized and coupled to a fluorophore or used as a point of attachment for other functionalities. For the purpose of this protocol, we will consider the reaction with a generic fluorescent amine, dansyl cadaverine, to directly yield a fluorescent product.

Materials:

  • This compound

  • Dansyl cadaverine

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add dansyl cadaverine (1.1 eq) to the solution.

  • Add triethylamine (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired monosubstituted product, Py-Fluor 1 .

Reaction Scheme:

Caption: Synthesis of Py-Fluor 1 via nucleophilic aromatic substitution.

Data Presentation

Table 1: Hypothetical Photophysical Properties of Py-Fluor 1

PropertyValue
Excitation Maximum (λex) ~340 nm
Emission Maximum (λem) ~520 nm
Molar Extinction Coefficient (ε) ~4,500 M-1cm-1
Fluorescence Quantum Yield (ΦF) ~0.5 in Dichloromethane
Stokes Shift ~180 nm

Note: The data presented in this table is hypothetical and based on the known properties of the dansyl fluorophore. Actual values would need to be determined experimentally.

Application Notes

Cellular Imaging with Py-Fluor 1

Py-Fluor 1 , with its dansyl fluorophore, is expected to exhibit environment-sensitive fluorescence. The isopropyl group and the pentyl linker may facilitate its passive diffusion across cell membranes. The probe's fluorescence is likely to be enhanced in non-polar environments, such as lipid droplets or cellular membranes.

Principle of Detection:

The fluorescence of the dansyl group is highly dependent on the polarity of its microenvironment. In aqueous environments, the fluorescence is typically quenched. Upon partitioning into hydrophobic regions within a cell, such as lipid droplets, the fluorescence quantum yield is expected to increase, leading to a "turn-on" signal.

Signaling Pathway/Mechanism of Action:

G cluster_0 Cellular Environment cluster_1 Detection A Py-Fluor 1 (Low Fluorescence in Cytosol) B Lipid Droplet (Hydrophobic Environment) A->B Partitioning C Py-Fluor 1 (High Fluorescence in Lipid Droplet) B->C Fluorescence Turn-On D Fluorescence Microscope C->D Imaging

Caption: Mechanism of fluorescence turn-on for Py-Fluor 1 in lipid droplets.

Protocol 2: Live Cell Imaging of Lipid Droplets with Py-Fluor 1

This protocol provides a general procedure for staining and imaging lipid droplets in live cells using the hypothetical probe Py-Fluor 1 .

Materials:

  • Py-Fluor 1 stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes

  • Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency (e.g., 60-70%) on glass-bottom dishes suitable for microscopy.

  • Probe Loading:

    • Prepare a working solution of Py-Fluor 1 by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the Py-Fluor 1 working solution to the cells and incubate for 15-30 minutes at 37 °C in a CO2 incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a confocal microscope equipped with a DAPI filter set (or similar, with excitation around 340 nm) and an emission detector set to capture fluorescence between 500-550 nm.

Experimental Workflow for Cellular Imaging:

G A Culture Cells on Glass-Bottom Dish B Prepare Py-Fluor 1 Working Solution A->B C Incubate Cells with Py-Fluor 1 B->C D Wash Cells with PBS C->D E Image with Confocal Microscope D->E

Application Note and Protocol: Amination of 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polysubstituted pyrimidines are crucial scaffolds in medicinal chemistry and drug discovery, frequently appearing in a wide array of biologically active compounds. The selective functionalization of these heterocycles is a key step in the synthesis of novel therapeutic agents. This document provides a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloro-5-isopropylpyrimidine with a primary or secondary amine. The presence of multiple reactive chloro-substituents and the steric influence of the C5-isopropyl group make regioselectivity a critical aspect of this transformation.

The reaction of 2,4,6-trichloropyrimidine with various amines has been shown to yield mixtures of isomers, with the substitution pattern being influenced by the nucleophile, solvent, and reaction conditions.[1][2] For instance, the reaction of 2,4,6-trichloropyrimidine with anilines in ethanol as a solvent has been reported to predominantly yield the 4-substituted-2,6-dichloropyrimidine.[1] The steric hindrance from the adjacent C5-substituent can also direct the substitution towards less hindered positions.[3] This protocol describes a general procedure that can be adapted and optimized for specific amine nucleophiles.

Experimental Protocol

This protocol outlines a general procedure for the mono-amination of this compound. Optimization of the base, solvent, and temperature may be required for different amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous acetonitrile or ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile or ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Reagents: Add the amine (1.1 equivalents) to the solution. If the amine is a hydrochloride salt, 2.2 equivalents of a non-nucleophilic base like DIPEA should be added. If the free amine is used, 1.2 equivalents of DIPEA is recommended to scavenge the HCl generated during the reaction.[3][4]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C for acetonitrile). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated product(s).

  • Characterization: Characterize the purified product(s) by NMR (1H, 13C) and mass spectrometry to confirm the structure and determine the regioselectivity of the amination.

Data Presentation

The following table should be used to summarize the results of the amination reaction. Due to the possibility of substitution at the C2, C4, or C6 positions, the yield of each isomer should be determined.

EntryAmineSolventTemperature (°C)Time (h)C4-isomer Yield (%)C2-isomer Yield (%)C6-isomer Yield (%)Total Yield (%)
1
2
3

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - this compound - Amine - Base (DIPEA) - Anhydrous Solvent reaction 2. Reaction - Combine reagents - Stir at specified temperature - Monitor by TLC/LC-MS reagents->reaction Setup workup 3. Work-up - Solvent removal - Extraction with EtOAc - Wash with NaHCO3 & Brine reaction->workup Completion purification 4. Purification - Dry over Na2SO4 - Concentrate - Flash Column Chromatography workup->purification Crude Product analysis 5. Analysis - NMR (1H, 13C) - Mass Spectrometry - Determine Yield & Regioselectivity purification->analysis Purified Product(s)

Caption: Experimental workflow for the amination of this compound.

Potential Reaction Pathways

reaction_pathway start This compound product_c4 4-Amino-2,6-dichloro-5-isopropylpyrimidine start->product_c4 Substitution at C4 product_c2 2-Amino-4,6-dichloro-5-isopropylpyrimidine start->product_c2 Substitution at C2 product_c6 6-Amino-2,4-dichloro-5-isopropylpyrimidine start->product_c6 Substitution at C6 amine R1R2NH amine->product_c4 amine->product_c2 amine->product_c6

Caption: Potential regioselective amination pathways.

References

Application Notes and Protocols: 2,4,6-Trichloro-5-isopropylpyrimidine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4,6-trichloro-5-isopropylpyrimidine as a versatile scaffold for the development of potent and selective kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocols outlined below cover the synthesis of derivative compounds and their subsequent biological evaluation.

Introduction to this compound in Drug Discovery

The pyrimidine core is a privileged structure in medicinal chemistry, forming the foundation of numerous approved drugs, particularly in oncology and immunology.[1][2] The this compound scaffold offers medicinal chemists a strategic starting point for the synthesis of kinase inhibitors. The three chlorine atoms at the 2, 4, and 6 positions provide multiple reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic exploration of the chemical space around the pyrimidine core.[3][4] The 5-isopropyl group can provide advantageous steric and lipophilic interactions within the target protein's binding site.

This scaffold has shown significant promise in the development of inhibitors for various kinases, including IRAK4, a key mediator in inflammatory signaling pathways.[5][6] Dysregulation of IRAK4 is implicated in a range of autoimmune diseases and cancers, making it an attractive therapeutic target.[5][6]

Synthetic Protocols

The following protocols describe a general approach for the synthesis of 2,4-diamino-5-isopropylpyrimidine derivatives, which are common core structures for IRAK4 inhibitors, starting from this compound.

Protocol 1: Synthesis of 2,4-Diamino-6-chloro-5-isopropylpyrimidine

This procedure details the sequential nucleophilic aromatic substitution of two chlorine atoms on the this compound scaffold with amines.

Materials:

  • This compound

  • Amine 1 (e.g., ammonia or a primary amine)

  • Amine 2 (e.g., a different primary or secondary amine)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Step 1: First Nucleophilic Substitution (C4 or C6 position):

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

    • Add the first amine (1.1 eq) and a base like triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted intermediate.

  • Step 2: Second Nucleophilic Substitution (C2 position):

    • Dissolve the mono-substituted intermediate (1.0 eq) in a suitable solvent like isopropanol.

    • Add the second amine (1.1 eq) and a base such as diisopropylethylamine (1.2 eq).

    • Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

    • Purify the resulting 2,4-diamino-6-chloro-5-isopropylpyrimidine derivative by column chromatography.

Protocol 2: Suzuki Cross-Coupling for C6-Arylation

This protocol describes the introduction of an aryl group at the 6-position of the 2,4-diamino-6-chloro-5-isopropylpyrimidine core.

Materials:

  • 2,4-Diamino-6-chloro-5-isopropylpyrimidine derivative

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the 2,4-diamino-6-chloro-5-isopropylpyrimidine derivative (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system (e.g., 3:1 dioxane:water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and dilute it with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2,4-diamino-5-isopropylpyrimidine.

Biological Evaluation Protocols

The following protocols are designed to assess the inhibitory activity of the synthesized compounds against their target kinase, such as IRAK4.

Protocol 3: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the purified kinase.

Materials:

  • Purified recombinant kinase (e.g., IRAK4)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • Test compounds and a known inhibitor (positive control)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle control).

  • Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

Protocol 4: Cellular Assay for IRAK4 Inhibition

This assay measures the ability of a compound to inhibit IRAK4-mediated signaling in a cellular context, often by quantifying the production of downstream inflammatory cytokines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

  • Cell culture medium

  • TLR agonist (e.g., LPS or R848)

  • Test compounds

  • ELISA kit for a downstream cytokine (e.g., TNF-α or IL-6)

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere if necessary.

  • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) to activate the IRAK4 pathway.

  • Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for cytokine production.

  • Collect the cell culture supernatant.

  • Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC₅₀ value.

Protocol 5: Western Blot Analysis of IRAK4 Pathway Activation

This protocol allows for the visualization of the phosphorylation status of key proteins in the IRAK4 signaling cascade to confirm target engagement.[8]

Materials:

  • Cells (e.g., THP-1) treated with inhibitor and stimulated with a TLR agonist

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-IRAK4, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the appropriate primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of IRAK1.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table presents representative data for a series of 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitors, illustrating the structure-activity relationship. While not specific to the 5-isopropyl group, this data provides valuable insights into the types of modifications that can influence potency and selectivity.[6]

CompoundR¹ (at C2-aniline)R² (at C5-aryl)IRAK4 IC₅₀ (nM)TAK1 IC₅₀ (nM)Selectivity (TAK1/IRAK4)
1 H4-F-Ph501002
2 3-F4-F-Ph251506
3 3-Cl4-F-Ph2020010
4 H4-CN-Ph30>1000>33
5 3-F4-CN-Ph15>1000>67
6 3-Cl4-CN-Ph10>1000>100

Data is illustrative and based on findings from the cited literature.[6]

Visualizations

Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Inhibitor 2,4,6-Trichloro- 5-isopropylpyrimidine Derivative Inhibitor->IRAK4 Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2,4,6-Trichloro- 5-isopropylpyrimidine Reaction1 Nucleophilic Aromatic Substitution (Amine 1) Start->Reaction1 Intermediate1 Mono-amino Intermediate Reaction1->Intermediate1 Reaction2 Nucleophilic Aromatic Substitution (Amine 2) Intermediate1->Reaction2 Intermediate2 2,4-Diamino-6-chloro- 5-isopropylpyrimidine Reaction2->Intermediate2 Reaction3 Suzuki Coupling (Optional) Intermediate2->Reaction3 Final_Compound Final Compound Library Reaction3->Final_Compound Biochemical_Assay Biochemical Kinase Assay (IC₅₀ Determination) Final_Compound->Biochemical_Assay Cellular_Assay Cellular Assay (Cytokine Production, IC₅₀) Biochemical_Assay->Cellular_Assay Western_Blot Western Blot (Target Engagement) Cellular_Assay->Western_Blot SAR_Analysis SAR Analysis Western_Blot->SAR_Analysis

References

Troubleshooting & Optimization

Technical Support Center: 2,4,6-Trichloro-5-isopropylpyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Trichloro-5-isopropylpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low yields in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?

A1: For 2,4,6-trichloropyrimidines, nucleophilic attack is generally favored at the C4 and C6 positions over the C2 position. This is due to the higher electron deficiency at these positions, which are para and ortho to the ring nitrogens, leading to better stabilization of the Meisenheimer intermediate. However, the bulky isopropyl group at the C5 position introduces significant steric hindrance, which can influence the regioselectivity. Less sterically demanding nucleophiles may still favor the C4/C6 positions, while bulkier nucleophiles might show increased substitution at the less hindered C2 position.

Q2: I am observing a mixture of mono-substituted isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity can be challenging. Here are a few strategies:

  • Steric Hindrance: The steric bulk of your nucleophile can be a tool. Smaller nucleophiles will preferentially attack the more electronically favored C4/C6 positions. If C2 substitution is desired, a bulkier nucleophile might be more selective, though the reaction rate may decrease.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. For amination reactions on 2,4,6-trichloropyrimidine, using ethanol as a solvent has been shown to favor substitution at the C4 position.[1][2]

  • Catalysis: For amination reactions, palladium-catalyzed (Buchwald-Hartwig) amination can offer excellent regioselectivity, particularly for the less reactive chloro-positions or when specific isomer formation is desired.[3][4]

Q3: My reaction is very sluggish and giving low conversion. What are the likely causes?

A3: Low conversion can be attributed to several factors:

  • Insufficient Activation: While the three chlorine atoms and the ring nitrogens activate the pyrimidine core for nucleophilic attack, a weakly nucleophilic reagent may still react slowly.

  • Inappropriate Solvent: The choice of solvent is crucial for both solubility of reactants and reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus increasing its reactivity.

  • Low Temperature: While beneficial for selectivity, low temperatures can significantly reduce the reaction rate. A systematic increase in temperature should be explored.

  • Base Strength: For reactions involving acidic nucleophiles (e.g., amines, alcohols), the choice and stoichiometry of the base are critical to ensure the nucleophile is deprotonated and reactive.

Q4: I am seeing significant side products in my reaction mixture. What are the common side reactions and how can I mitigate them?

A4: Common side reactions include:

  • Di- or Tri-substitution: Using a large excess of the nucleophile and/or high reaction temperatures can lead to the substitution of multiple chlorine atoms. To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile and carefully control the reaction temperature.

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro groups to form hydroxypyrimidines. Ensure the use of anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Solvolysis: When using alcohol-based solvents (e.g., methanol, ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted byproducts.[3] If solvolysis is a significant issue, switching to a non-protic solvent is recommended.

Troubleshooting Guides

Issue 1: Low Yield of Mono-aminated Product
Potential Cause Troubleshooting Steps
Low Reactivity of Amine * Consider using a stronger base to fully deprotonate the amine. * For aryl amines, consider palladium-catalyzed Buchwald-Hartwig amination.
Poor Solubility * Switch to a solvent that better solubilizes both the pyrimidine substrate and the amine nucleophile (e.g., DMF, DMSO, NMP).
Formation of Di-substituted Product * Use a 1:1 stoichiometry of the amine to the pyrimidine. * Lower the reaction temperature. * Slowly add the amine to the reaction mixture.
Incomplete Reaction * Gradually increase the reaction temperature, monitoring for the formation of byproducts. * Increase the reaction time. Monitor reaction progress by TLC or LC-MS.
Side Reaction with Solvent * If using an alcohol as a solvent, consider switching to a non-protic solvent like toluene or dioxane to avoid solvolysis.
Issue 2: Low Yield of Mono-alkoxy-substituted Product
Potential Cause Troubleshooting Steps
Weak Alkoxide Nucleophile * Ensure the use of a strong base (e.g., NaH, KHMDS) to fully deprotonate the alcohol. * Consider using a pre-formed sodium or potassium alkoxide.
Steric Hindrance * The bulky isopropyl group may hinder the approach of the alkoxide. Use a less sterically hindered alcohol if possible. * Higher reaction temperatures may be required to overcome the steric barrier.
Hydrolysis of Product * Ensure strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware.
Low Reaction Temperature * These reactions often require elevated temperatures. Refluxing in a suitable solvent like THF or dioxane is a good starting point.

Data Presentation

Table 1: Regioselectivity in Amination of 5-Substituted Polychloropyrimidines

SubstrateNucleophileConditionsMajor Product(s)Reference
5-Chloro-2,4,6-trifluoropyrimidineAmmoniaMeCN, 0°C4-Amino (9:1 ratio with 2-amino)[5]
5-Chloro-2,4,6-trifluoropyrimidineBenzylamineMeCN, DIPEA, 0°C4-Amino (5:1 ratio with 2-amino)[5]
2,4-Dichloro-5-nitropyrimidineDiethylamineCH₂Cl₂, 0°C4-Amino (major), 2-Amino (minor)[2]
2,4-Dichloro-5-nitropyrimidineTriethylamineCH₂Cl₂, rt2-Amino (major)[2]
2,4,6-TrichloropyrimidineAnilineEthanol4-Anilino-2,6-dichloropyrimidine[1]

Note: Data for this compound is limited; the table presents data from closely related structures to illustrate general trends.

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of this compound

This protocol is adapted from procedures for similar 2,4,6-trichloropyrimidines.[1]

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol or another suitable solvent (e.g., acetonitrile, THF).

  • Reagent Addition: Add the amine nucleophile (1.0-1.1 eq). If the amine salt is used, or if the free amine is not basic enough to drive the reaction, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired mono-aminated product.

Protocol 2: General Procedure for Mono-alkoxylation of this compound
  • Alkoxide Formation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired alcohol (1.1 eq) in anhydrous THF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Reaction Setup: In another flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Nucleophilic Substitution: Slowly add the freshly prepared alkoxide solution to the solution of the pyrimidine at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow for SNAr Reactions start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_nucleophile Add Nucleophile (1.0-1.1 eq) and Base (if needed) dissolve->add_nucleophile reaction React at Optimized Temperature (Monitor by TLC/LC-MS) add_nucleophile->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography/Recrystallization) extraction->purification product Isolated Mono-substituted Product purification->product troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions (Solvent, Temperature, Time) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_byproducts Analyze Byproducts (TLC, LC-MS, NMR) byproducts_identified Byproducts Identified? check_byproducts->byproducts_identified reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_byproducts Yes optimize_conditions Optimize Conditions: - Change Solvent - Adjust Temperature - Vary Reaction Time conditions_ok->optimize_conditions No mitigate_byproducts Mitigate Side Reactions: - Use Anhydrous Conditions - Adjust Stoichiometry - Change Solvent byproducts_identified->mitigate_byproducts Yes success Improved Yield byproducts_identified->success No (Reaction is clean) purify_reagents->start optimize_conditions->start mitigate_byproducts->start

References

Technical Support Center: Synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trichloro-5-isopropylpyrimidine and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction or degradation of the product. The synthesis typically proceeds via the chlorination of 5-isopropylbarbituric acid (or a related precursor) using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst.

Possible Causes and Solutions:

  • Incomplete Chlorination: The conversion of the hydroxyl groups of the barbituric acid precursor to chlorides may be incomplete.

    • Solution: Increase the reaction time or temperature. Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. The addition of a catalyst, such as N,N-dimethylaniline or N,N-diethylaniline, can facilitate the reaction.[1] A two-step chlorination process, first with POCl₃ and then with PCl₅, has been shown to improve yields in the synthesis of the parent 2,4,6-trichloropyrimidine.[2][3]

  • Hydrolysis during Workup: The trichloropyrimidine product is susceptible to hydrolysis back to the hydroxypyrimidine or partially chlorinated species upon contact with water, especially under non-neutral pH conditions.

    • Solution: Perform the workup under strictly anhydrous conditions until the excess chlorinating agent is removed. When quenching the reaction, pour the reaction mixture into ice-water slowly and maintain a low temperature. Neutralize the aqueous solution promptly.

  • Side Reactions: Competing side reactions can consume starting material or the desired product.

    • Solution: Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts.

Issue 2: Formation of Significant Amounts of Byproducts

Q: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

A: The synthesis of this compound can be accompanied by the formation of several byproducts. Understanding these side reactions is key to optimizing the synthesis for higher purity.

Common Side Reactions and Mitigation Strategies:

  • Over-chlorination: Chlorination at the isopropyl group or other positions on the pyrimidine ring can occur, leading to tetrachlorinated or other polychlorinated byproducts. While chlorination at the 5-position of the pyrimidine ring is generally not observed under standard conditions for the parent compound, the presence of the activating isopropyl group might slightly increase this possibility.

    • Mitigation: Carefully control the reaction temperature and the amount of chlorinating agent. Avoid prolonged reaction times at high temperatures.

  • Incomplete Chlorination: As mentioned previously, this can lead to the presence of mono- and di-chlorinated pyrimidine species in the final product.

    • Mitigation: Ensure sufficient chlorinating agent and optimal reaction conditions (time and temperature) for complete conversion.

  • Polymerization/Decomposition: At excessively high temperatures, starting materials and products can decompose or polymerize, leading to tar formation and reduced yields.

    • Mitigation: Maintain a controlled reaction temperature. Stepwise heating might be beneficial. For the related synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde, a gradual increase in temperature is recommended to avoid a dramatic decrease in yield.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic pathway for this compound?

A1: The most probable synthetic route starts with the condensation of diethyl isopropylmalonate with urea to form 5-isopropylbarbituric acid. This is followed by chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalyst such as N,N-dimethylaniline, to yield the final product.

Q2: What are the key reaction parameters to control during the chlorination step?

A2: The critical parameters to control are:

  • Temperature: To prevent decomposition and side reactions.

  • Reaction Time: To ensure complete conversion without promoting byproduct formation.

  • Stoichiometry: The molar ratio of the barbituric acid precursor to the chlorinating agent and catalyst is crucial for optimal yield and purity. An excess of POCl₃ is typically used.

Q3: How can I effectively purify the crude this compound?

A3: Purification can typically be achieved through the following methods:

  • Distillation: Vacuum distillation is a common method for purifying liquid trichloropyrimidines.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be effective.

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel may be necessary.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • The reaction can be exothermic. Proper temperature control and a plan for cooling are necessary to prevent a runaway reaction.

  • Hydrogen chloride (HCl) gas is evolved during the reaction. This should be trapped or neutralized.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 2,4,6-trichloropyrimidine, which can be used as a starting point for optimizing the synthesis of the 5-isopropyl derivative.

ParameterValue/RangeReference
Starting Material Barbituric Acid[1]
Chlorinating Agent Phosphorus Oxychloride (POCl₃)[1]
Catalyst N,N-dimethylaniline, N,N-diethylaniline, Quinoline[1]
Molar Ratio (Barbituric Acid:POCl₃) 1:1 to 1:3[1]
Reaction Temperature 90-140 °C[1]
Reaction Time 0.5 - 4 hours[1]
Yield 80 - 92%[1]
Purity > 99.5%[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Isopropylbarbituric Acid

This protocol is a general procedure based on the synthesis of barbituric acid derivatives.

Materials:

  • Diethyl isopropylmalonate

  • Urea

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl isopropylmalonate.

  • Add a solution of urea in warm absolute ethanol to the reaction mixture.

  • Reflux the mixture for several hours.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 5-isopropylbarbituric acid.

  • Filter the precipitate, wash with cold water, and dry.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of 2,4,6-trichloropyrimidine.

Materials:

  • 5-Isopropylbarbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 5-isopropylbarbituric acid.

  • Add an excess of phosphorus oxychloride.

  • Slowly add N,N-dimethylaniline to the mixture with stirring.

  • Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Isopropylbarbituric Acid cluster_step2 Step 2: Chlorination A Diethyl Isopropylmalonate + Urea B 5-Isopropylbarbituric Acid A->B  NaOEt, EtOH, Reflux C 5-Isopropylbarbituric Acid D This compound C->D  POCl3, N,N-dimethylaniline, Reflux Troubleshooting_Logic Start Low Yield or Impurities Detected IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No IncreaseTimeTemp Increase Reaction Time/Temp Add Catalyst IncompleteReaction->IncreaseTimeTemp Yes Hydrolysis Product Hydrolysis? SideReactions->Hydrolysis No OptimizeConditions Optimize Temp & Stoichiometry Control Reaction Time SideReactions->OptimizeConditions Yes AnhydrousWorkup Ensure Anhydrous Workup Control pH during Quenching Hydrolysis->AnhydrousWorkup Yes Purify Purification (Distillation/Recrystallization) Hydrolysis->Purify No IncreaseTimeTemp->Purify OptimizeConditions->Purify AnhydrousWorkup->Purify

References

Technical Support Center: Purification of 2,4,6-Trichloro-5-isopropylpyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-Trichloro-5-isopropylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 5-isopropylbarbituric acid.

  • Partially Chlorinated Intermediates: Dichloro- and monochloro-isopropylpyrimidines.

  • Over-chlorinated Byproducts: 2,4,5,6-Tetrachloro-5-isopropylpyrimidine may form under harsh chlorination conditions.

  • Hydrolysis Products: The highly reactive trichloropyrimidine can react with trace amounts of water to form corresponding hydroxypyrimidines or pyrimidones.

  • Reagent Residues: Excess chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), and catalysts such as N,N-dimethylaniline or tri-n-butylamine.

  • Solvent Residues: Residual solvents used in the synthesis or workup.

  • Colored Impurities: Often arise from side reactions and can include polymeric materials or degradation products.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are:

  • Recrystallization: Excellent for removing small amounts of impurities from a solid product.

  • Vacuum Distillation: Ideal for separating liquids with different boiling points and for purifying thermally sensitive compounds by lowering their boiling point.

  • Flash Column Chromatography: A versatile technique for separating complex mixtures based on the differential adsorption of components to a stationary phase.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor purification. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from impurities. Visualization can be achieved using UV light (254 nm), as the pyrimidine ring is UV-active, or by staining with a suitable reagent like potassium permanganate or iodine.[1][2]

Troubleshooting Guides

Recrystallization

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point.

  • Solution 1: Increase Solvent Volume. Re-heat the solution to dissolve the oil, then add more hot solvent to decrease the saturation. Allow it to cool slowly.

  • Solution 2: Use a Different Solvent. The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

  • Solution 3: Slower Cooling. Allow the flask to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can promote oiling.

Q: I have a very low yield of crystals after recrystallization. How can I improve it?

A: Low yield can result from using too much solvent or premature crystallization.

  • Solution 1: Concentrate the Solution. If you used too much solvent, carefully evaporate some of it to re-saturate the solution and allow it to cool again.

  • Solution 2: Cool for a Longer Period. Ensure the solution has had ample time to cool, and consider placing it in an ice bath or refrigerator to maximize crystal formation.

  • Solution 3: Minimize Transfers. Avoid unnecessary transfers of the hot solution, as this can lead to product loss.

Q: My product is still colored after recrystallization. How can I remove the color?

A: Colored impurities may be highly soluble or present in significant amounts.

  • Solution 1: Activated Carbon. Add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Use sparingly, as it can also adsorb some of your product.

  • Solution 2: Second Recrystallization. A second recrystallization in a different solvent system may be effective.

  • Solution 3: Flash Chromatography. If recrystallization fails to remove the color, flash column chromatography is a more powerful alternative.

Vacuum Distillation

Q: I'm not reaching the expected boiling point at the applied vacuum. What could be the issue?

A: This could be due to a leak in the system or an inaccurate pressure reading.

  • Solution 1: Check for Leaks. Ensure all joints are properly sealed with vacuum grease and that all connections are tight.

  • Solution 2: Verify Vacuum Pressure. Check your vacuum pump and pressure gauge to ensure they are functioning correctly.

  • Solution 3: Heating. Ensure the heating mantle is providing uniform and sufficient heat to the distillation flask.

Q: My compound is decomposing during distillation, even under vacuum. What can I do?

A: The temperature may still be too high for your compound's stability.

  • Solution 1: Improve the Vacuum. A lower pressure will further decrease the boiling point.[3][4][5][6]

  • Solution 2: Use a Short-Path Distillation Apparatus. This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

Flash Column Chromatography

Q: My compounds are not separating on the column. What's wrong?

A: Poor separation is usually due to an inappropriate solvent system or improper column packing.

  • Solution 1: Optimize the Solvent System. Use TLC to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3.[7] A lower Rf generally leads to better separation on the column.

  • Solution 2: Repack the Column. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Solution 3: Use a Gradient Elution. If a single solvent system (isocratic elution) doesn't work, try a gradient elution where you gradually increase the polarity of the mobile phase.

Q: My compound is eluting too quickly (high Rf). How do I fix this?

A: Your eluent is too polar.

  • Solution: Decrease the proportion of the more polar solvent in your eluent system. For example, if you are using 20% ethyl acetate in hexanes, try 10% or 15%.

Q: My compound is stuck on the column (low Rf). What should I do?

A: Your eluent is not polar enough.

  • Solution: Increase the proportion of the more polar solvent in your eluent system. For example, if you are using 10% ethyl acetate in hexanes, try 20% or 25%.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide for Chlorinated Pyrimidines

SolventPolarityBoiling Point (°C)Suitability for Recrystallization
HexanesLow69Good as an anti-solvent with a more polar solvent.
TolueneLow111Potentially good for slow crystal growth.
DichloromethaneMedium40May be too good a solvent; low boiling point can be difficult for hot recrystallization.
Ethyl AcetateMedium77Good potential for single-solvent recrystallization.
AcetoneMedium56Often a very good solvent, may require an anti-solvent.
IsopropanolHigh82A good candidate for single-solvent recrystallization.[8]
EthanolHigh78Similar to isopropanol, a good candidate.[8]
WaterHigh100Can be used as an anti-solvent with a water-miscible organic solvent.[8]

Table 2: Estimated Boiling Point of a Substituted Trichloropyrimidine at Reduced Pressure

Note: This is an illustrative example based on a related compound. The actual boiling point of this compound will need to be determined experimentally.

Pressure (mmHg)Estimated Boiling Point (°C)
760 (Atmospheric)> 250 (with potential decomposition)
20~130 - 150
10~110 - 130
1~80 - 100

Table 3: Common Solvent Systems for Flash Chromatography of Chlorinated Heterocycles

Solvent System (v/v)PolarityTypical Application
Hexanes / Ethyl Acetate (9:1 to 4:1)Low to MediumGood starting point for many chlorinated pyrimidines.
Hexanes / Dichloromethane (1:1)MediumCan provide different selectivity compared to ethyl acetate systems.
Toluene / Ethyl Acetate (9:1)Low to MediumUseful for compounds with aromatic character.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.

  • Sample Addition: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Seal all joints with vacuum grease and connect the apparatus to a vacuum pump with a pressure gauge. Slowly evacuate the system to the desired pressure.

  • Heating: Begin stirring and gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. This is your purified product.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine a solvent system where the desired product has an Rf of ~0.2-0.3.[7]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow_Recrystallization start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: Workflow for Recrystallization.

Experimental_Workflow_Vacuum_Distillation start Crude Product setup Assemble Apparatus start->setup load Load Sample & Stir Bar setup->load evacuate Apply Vacuum load->evacuate heat Gradual Heating evacuate->heat collect Collect Fractions heat->collect shutdown Cool & Release Vacuum collect->shutdown end Purified Product shutdown->end

Caption: Workflow for Vacuum Distillation.

Experimental_Workflow_Flash_Chromatography start Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate end Purified Product concentrate->end

Caption: Workflow for Flash Column Chromatography.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_distillation Vacuum Distillation cluster_chromatography Flash Chromatography start Purification Issue Identified oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Crystal Yield? start->low_yield bp_issue Incorrect Boiling Point? start->bp_issue decomposition Decomposition Occurring? start->decomposition no_separation Poor Separation? start->no_separation increase_solvent Increase Solvent Volume or Change Solvent oiling_out->increase_solvent Yes slow_cool Ensure Slow Cooling oiling_out->slow_cool Yes concentrate_sol Concentrate Solution low_yield->concentrate_sol Yes cool_longer Cool for Longer Period low_yield->cool_longer Yes check_leaks Check for Leaks bp_issue->check_leaks Yes verify_vacuum Verify Vacuum Gauge bp_issue->verify_vacuum Yes improve_vacuum Improve Vacuum decomposition->improve_vacuum Yes short_path Use Short-Path Apparatus decomposition->short_path Yes optimize_solvent Optimize Solvent System via TLC no_separation->optimize_solvent Yes repack_column Repack Column no_separation->repack_column Yes

Caption: Troubleshooting Common Purification Issues.

References

Improving regioselectivity in reactions of 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trichloro-5-isopropylpyrimidine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of regioselective reactions involving this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the chlorine atoms on the this compound ring?

A1: In polychlorinated pyrimidines, the reactivity of the halogen atoms towards nucleophilic aromatic substitution (SNAr) is dictated by the electron-withdrawing effect of the ring nitrogens. The C2 position is flanked by two nitrogen atoms, making it highly electron-deficient and generally the most reactive site.[1] The C4 and C6 positions are equivalent and are activated by one adjacent and one para nitrogen atom, making them less reactive than C2 but more reactive than the C5 position. Therefore, the general order of reactivity is C2 > C4/C6.

Q2: How does the 5-isopropyl group affect the regioselectivity of reactions?

A2: The 5-isopropyl group introduces significant steric hindrance around the adjacent C4 and C6 positions.[2] This steric bulk can impede the approach of nucleophiles or bulky catalyst complexes to these sites, thereby reducing their reactivity. Consequently, reactions that might typically favor the C4/C6 positions in an unsubstituted trichloropyrimidine may show increased selectivity for the less sterically hindered C2 position.

Q3: For a standard SNAr reaction with a primary or secondary amine, which position is the most likely to react first?

A3: For a typical SNAr reaction, the C2 position is generally the most favored kinetically due to its higher electrophilicity.[1] However, the bulky 5-isopropyl group can further enhance selectivity for the C2 position by sterically shielding the C4 and C6 positions. In contrast, for 2,4-dichloropyrimidines with a C5 electron-withdrawing group, substitution typically occurs at C4. The interplay between electronic activation and steric hindrance is a critical factor.

Q4: Is it possible to achieve selective substitution at the C4 or C6 position?

A4: Yes, selective substitution at the C4/C6 positions is possible, although it can be challenging. Strategies to achieve this include:

  • Using smaller nucleophiles: Less bulky nucleophiles may be able to access the C4/C6 positions more easily.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which may be the C4/C6 isomer depending on the nucleophile.

  • Catalysis: In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical and can be tuned to favor substitution at C4/C6 over C2.[3]

Q5: What are the recommended cross-coupling reactions for this substrate?

A5: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or heteroaryl boronic acids.[4][5]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of amines.[3][6][7]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[8][9][10] Regioselectivity in these reactions is highly dependent on the reaction conditions, particularly the catalyst, ligand, and base used.[3][11]

Troubleshooting Guides

Problem 1: My SNAr reaction with an amine gives a mixture of C2 and C4/C6 substituted products with low selectivity.

Answer:

Achieving high regioselectivity in SNAr reactions on this substrate requires careful control of steric and electronic factors.

  • Analysis: The formation of a product mixture indicates that the kinetic barrier for reaction at both the C2 and C4/C6 positions is comparable under your current conditions. The bulky 5-isopropyl group should sterically hinder the C4/C6 positions, suggesting your nucleophile might be small enough to overcome this barrier, or the reaction conditions are forcing a less selective outcome.

  • Suggested Solutions:

    • Change the Nucleophile: If possible, using a bulkier nucleophile can increase steric repulsion at the C4/C6 positions, thus favoring substitution at C2. Conversely, for C4/C6 selectivity, a smaller nucleophile at lower temperatures might be effective.

    • Use a Tertiary Amine: Interestingly, for 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles can lead to excellent C2 selectivity, followed by an in-situ N-dealkylation to yield a product equivalent to reaction with a secondary amine. This strategy could be explored.

    • Modify Reaction Temperature: Lowering the temperature generally increases selectivity by favoring the reaction pathway with the lowest activation energy, which is often the electronically favored C2 position.

    • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., Toluene, Dioxane).

Problem 2: I am attempting a sequential Suzuki-Miyaura coupling to introduce two different aryl groups, but I'm getting a mixture of mono-, di-, and tri-substituted products.

Answer:

Sequential cross-coupling on a polyhalogenated substrate requires precise control over reaction conditions to discriminate between the different reactive sites.

  • Analysis: The reactivity of the C-Cl bonds in Suzuki couplings generally follows the order C2 > C4/C6. Your conditions are likely too harsh, leading to over-arylation. The key is to find conditions mild enough to react only at the most active C2 site first.

  • Suggested Solutions:

    • Optimize Catalyst Loading: Reduce the palladium catalyst loading. High catalyst concentrations can increase the rate of reaction at the less reactive C4/C6 sites.[5]

    • Control Stoichiometry: Use only one equivalent of the boronic acid for the first coupling step to minimize double substitution.

    • Lower the Temperature: Perform the first coupling at a lower temperature (e.g., room temperature to 60 °C) to selectively target the C2 position. The second coupling at C4/C6 will likely require more forcing conditions (higher temperature).[12]

    • Choice of Base and Solvent: A weaker base (e.g., K₂CO₃, Cs₂CO₃) and an appropriate solvent system (e.g., Dioxane/water) are crucial. A thorough screening of bases is recommended.[12]

    • Microwave Irradiation: Microwave-assisted procedures can offer rapid and selective C4-substitution on dichloropyrimidines with very low catalyst loading, which could be adapted for the second step of a sequential coupling.[5]

Data & Protocols

Table 1: Conditions for Regioselective Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)SelectivityRef.
14-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBuTolueneReflux94N/A[13]
26-Bromo-2-chloroquinolineCyclic AminePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane10050-85Selective for Br[14]
32,5-Dichloro-4,6-pyrimidinediaminePrimary/Secondary AminePd₂(dba)₃VariousVariousToluene/Dioxane80-110VariesMono-amination[3]

Note: This table provides starting points based on related substrates. Optimization is crucial for this compound.

Table 2: Conditions for Regioselective Suzuki-Miyaura Coupling
EntryPyrimidine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)SelectivityRef.
12,4-DichloropyrimidineArylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O120 (MW) / 15 min75-98C4-selective[5]
22,4,5,6-TetrachloropyrimidineArylboronic acid (1 eq.)Pd(PPh₃)₂Cl₂ (1-3)K₂CO₃Dioxane/H₂O60 / 2 h87-97C6-selective[12]
32,4,5,6-TetrachloropyrimidineArylboronic acid (2 eq.)Pd(PPh₃)₂Cl₂ (1.25-3)K₂CO₃Dioxane/H₂O80 / 5 h80-974,6-Di-selective[12]
Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a general starting point for the reaction of an amine with this compound.

  • Setup: To a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile, THF, or DCM).[15]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add the amine nucleophile (1.0-1.1 equiv.) dropwise to the stirred solution. Following the amine, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 equiv.) to scavenge the HCl byproduct.[15]

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If no reaction occurs, allow the mixture to slowly warm to room temperature.

  • Workup: Once the reaction is complete, evaporate the solvent under reduced pressure. Partition the crude residue between an organic solvent (e.g., DCM or Ethyl Acetate) and water.[15]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the Most Reactive Site

This protocol is designed to achieve mono-substitution at the most reactive chlorine position.

  • Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.0-1.2 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, 0.5-3 mol%).[5][12]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).[12]

  • Reaction: Heat the reaction mixture under an inert atmosphere. Start with a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.[12]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the product via flash column chromatography.

Visual Guides

G Logical Flow for Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed (Mixture of Isomers) q1 What is the reaction type? start->q1 snar S(N)Ar Reaction q1->snar S(N)Ar coupling Pd Cross-Coupling (Suzuki, Buchwald, etc.) q1->coupling Coupling q2_snar Is C2 or C4/C6 product desired? snar->q2_snar q2_coupling What is the issue? coupling->q2_coupling c2_desired Desired: C2-Substitution q2_snar->c2_desired C2 c46_desired Desired: C4/C6-Substitution q2_snar->c46_desired C4/C6 sol_c2 1. Lower reaction temperature. 2. Use a bulkier nucleophile. 3. Screen polar aprotic solvents. c2_desired->sol_c2 sol_c46 1. Use a smaller nucleophile. 2. Lower temperature significantly. 3. Consider alternative synthetic route. c46_desired->sol_c46 overreaction Over-reaction / Multiple substitutions q2_coupling->overreaction Over-reaction no_reaction Low Yield / No Reaction q2_coupling->no_reaction Low Yield sol_overreaction 1. Lower temperature. 2. Reduce catalyst/ligand loading. 3. Use exactly 1.0 eq. of coupling partner. 4. Use a weaker base. overreaction->sol_overreaction sol_noreaction 1. Screen different ligands (e.g., XPhos, SPhos). 2. Screen stronger bases (e.g., NaOtBu, K3PO4). 3. Increase temperature. 4. Ensure reagents are anhydrous. no_reaction->sol_noreaction

Caption: Troubleshooting decision tree for poor regioselectivity.

G Factors Influencing Regioselectivity cluster_reagents Reagent Properties center 2,4,6-Trichloro- 5-isopropylpyrimidine Outcome Reaction Outcome (Regioselectivity) center->Outcome C2 C2 Position (Highly Activated) C2->center C46 C4/C6 Positions (Activated) C46->center Isopropyl 5-Isopropyl Group (Bulky) Isopropyl->center Nucleophile Nucleophile / Catalyst (Size & Reactivity) Nucleophile->Outcome

Caption: Key factors governing regioselective reactions.

G Workflow for Sequential Suzuki Cross-Coupling start Start Material: 2,4,6-Trichloro- 5-isopropylpyrimidine step1 Step 1: C2 Coupling - Ar1-B(OH)2 (1 eq.) - Pd(PPh3)4 (low loading) - Mild Base (K2CO3) - Low Temp (60-80°C) start->step1 Reaction 1 intermediate Intermediate: 2-(Ar1)-4,6-dichloro- 5-isopropylpyrimidine step1->intermediate step2 Step 2: C4/C6 Coupling - Ar2-B(OH)2 (2.2 eq.) - Pd Catalyst - Base - Higher Temp (>80°C) intermediate->step2 Reaction 2 product Final Product: 2-(Ar1)-4,6-(Ar2)2- 5-isopropylpyrimidine step2->product

Caption: Experimental workflow for selective sequential Suzuki coupling.

References

Degradation pathways of 2,4,6-Trichloro-5-isopropylpyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,4,6-Trichloro-5-isopropylpyrimidine. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot issues during its handling, storage, and experimental use. As limited direct data exists for this specific molecule, the guidance is based on established principles of pyrimidine chemistry and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under common laboratory conditions?

A1: Based on the reactivity of the 2,4,6-trichloropyrimidine core, the most probable degradation pathways involve the sequential replacement of the chlorine atoms via nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles like water or hydroxide ions. Additionally, under more forcing conditions such as strong oxidation, reduction, or high-energy light, degradation of the pyrimidine ring itself can occur.

Q2: Are the three chlorine atoms equally susceptible to substitution or hydrolysis?

A2: No, they are not. The chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic attack than the chlorine atom at the C2 position.[1] This differential reactivity is due to the electronic influence of the ring nitrogens. Therefore, under mild hydrolytic conditions (e.g., neutral or slightly basic pH), you can expect to first see the formation of 4-chloro-6-hydroxy- and/or 2,4-dichloro-6-hydroxy-5-isopropylpyrimidine isomers.

Q3: My analytical results show the appearance of new, more polar impurities over time. What could they be?

A3: The appearance of more polar impurities typically suggests hydrolysis, where one or more chlorine atoms are replaced by hydroxyl groups. Each substitution of a chlorine atom with a hydroxyl group will significantly increase the polarity of the molecule. Stepwise hydrolysis would lead to a series of mono-, di-, and tri-hydroxy pyrimidine derivatives.

Q4: Can this compound degrade under photolytic (light) conditions?

A4: Yes, pyrimidine-based compounds can be susceptible to photodegradation. Exposure to UV light can induce reductive dechlorination or promote reactions with solvent radicals.[2] In the presence of photosensitizers, degradation can be accelerated even under visible light.[3] If your experiments are light-sensitive, it is crucial to work in amber glassware or under conditions that block UV and short-wavelength visible light.

Q5: What are the likely outcomes of exposing the compound to strong oxidizing or reducing agents?

A5:

  • Oxidation: Strong oxidizing agents (e.g., H₂O₂, KMnO₄) can lead to the formation of N-oxides or hydroxylation of the isopropyl group. More aggressive oxidation can cause cleavage of the pyrimidine ring, leading to smaller, highly oxidized fragments. The oxidative degradation pathway for pyrimidines can ultimately yield products like urea and malonic acid derivatives.[4]

  • Reduction: Reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd) or the use of reducing metals (e.g., zinc), will likely cause sequential reductive dechlorination, replacing the chlorine atoms with hydrogen.[3][5] This process removes the reactive centers for nucleophilic substitution but changes the electronic properties of the ring.

Troubleshooting Guides

Problem / Observation Potential Cause Recommended Action / Solution
Rapid appearance of multiple new peaks in HPLC during aqueous formulation. Hydrolytic Degradation: The compound is likely unstable in your aqueous medium, especially if the pH is neutral or basic.Buffer your formulation to a slightly acidic pH (e.g., pH 3-5). Perform a pH-rate profile study to find the pH of maximum stability. Reduce the storage temperature.
Inconsistent results in a reaction intended to substitute the C2-chlorine. Differential Reactivity: The C4 and C6 chlorines are more reactive. Your reagent is likely reacting at these positions first, consuming the starting material.Protect the C4/C6 positions if possible. Alternatively, use reaction conditions known to favor C2 substitution, though this can be challenging. Excess reagent and forcing conditions might be necessary after C4/C6 have reacted.
Loss of compound purity when stored in a clear vial on the lab bench. Photodegradation: Exposure to ambient laboratory light (especially sunlight) can be sufficient to cause degradation over time.Store the compound and its solutions in amber vials or wrap containers in aluminum foil. Avoid direct exposure to sunlight or UV lamps.
Reaction with a nucleophile yields a complex mixture of mono-, di-, and tri-substituted products. Lack of Regioselectivity and Control: The reaction conditions (temperature, stoichiometry, time) are not optimized to favor a single product.Carefully control the stoichiometry of the nucleophile (e.g., use exactly one equivalent for mono-substitution). Keep the reaction temperature low to improve selectivity. Monitor the reaction closely by TLC or HPLC and stop it once the desired product is maximized.
Mass balance in stability studies is low (<95%). Formation of Non-Chromophoric or Volatile Degradants: Ring cleavage or other advanced degradation may produce small molecules that do not absorb at your analytical wavelength or are lost to evaporation.Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with your UV detector. Check for the formation of volatile fragments using headspace GC-MS if significant degradation is suspected.

Data Presentation: Degradation Kinetics of Analogous Compounds

Disclaimer: The following data is for structurally related pyrimidine compounds and is provided for illustrative purposes only. Degradation rates for this compound may vary significantly.

Table 1: Hydrolytic Degradation Data for Related Pharmaceuticals

CompoundConditionRate Constant (k)Half-Life (t½)Reference
5-Fluorouracil0.1N NaOH, reflux~0.086 h⁻¹ (assuming first order)~8 h[6]
Ceftobiprole0.1 M HCl, 40°C9.21 × 10⁻³ h⁻¹75.2 h[7]
Ceftobiprole0.1 M NaOH, 60°C0.69 h⁻¹1.0 h[7]
MetronidazolepH 9, 318.15 KVaries with concentration-[8]

Table 2: Oxidative and Photolytic Degradation Data for Related Pharmaceuticals

CompoundCondition% DegradationTimeReference
5-Fluorouracil27% H₂O₂~15%24 h[6]
5-FluorouracilPhotocatalysis (UV/TiO₂)>90%180 min[9]
TrimethoprimPhotolysis (Simulated Solar)100%5 h[10]
TrimethoprimPhotocatalysis (Simulated Solar/TiO₂)100%< 3 h[10]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule. Here are detailed starting protocols that can be adapted for this compound. It is recommended to aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Acidic and Basic Hydrolysis

  • Objective: To assess susceptibility to hydrolysis at low and high pH.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.

    • For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M HCl.

    • For basic hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH.

    • For neutral hydrolysis, add an aliquot of the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to stop the degradation.

    • Dilute with mobile phase and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess susceptibility to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound (~1 mg/mL).

    • Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 6, 24 hours).

    • Analyze immediately by HPLC. If needed, the reaction can be quenched by adding a small amount of sodium bisulfite.

3. Photolytic Degradation

  • Objective: To assess stability under light exposure.

  • Protocol:

    • Prepare a solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).

    • Place the solution in a quartz cuvette or a thin-walled borosilicate glass vial.

    • Prepare a "dark control" by wrapping an identical sample completely in aluminum foil.

    • Expose the sample to a controlled light source in a photostability chamber. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guideline).

    • Analyze the exposed sample and the dark control at the end of the exposure period by HPLC.

Visualizations: Proposed Degradation Pathways

Note: These diagrams represent chemically plausible, proposed degradation pathways and have not been experimentally confirmed for this compound.

G cluster_hydrolysis Proposed Hydrolytic Degradation Pathway A 2,4,6-Trichloro-5- isopropylpyrimidine B 2,4-Dichloro-6-hydroxy-5- isopropylpyrimidine (Major Isomer) A->B H₂O / OH⁻ (C6 position) C 2,6-Dichloro-4-hydroxy-5- isopropylpyrimidine (Major Isomer) A->C H₂O / OH⁻ (C4 position) D 2-Chloro-4,6-dihydroxy-5- isopropylpyrimidine B->D H₂O / OH⁻ C->D H₂O / OH⁻ E 2,4,6-Trihydroxy-5- isopropylpyrimidine D->E H₂O / OH⁻

Caption: Proposed pathway for sequential hydrolysis.

G cluster_reduction Proposed Reductive Dechlorination Pathway A 2,4,6-Trichloro-5- isopropylpyrimidine B 2,4-Dichloro-5- isopropylpyrimidine A->B [H] (e.g., H₂/Pd) C 2-Chloro-5- isopropylpyrimidine B->C [H] D 5-Isopropylpyrimidine C->D [H]

Caption: Proposed pathway for reductive dechlorination.

G cluster_oxidation Proposed Oxidative Degradation Pathway A 2,4,6-Trichloro-5- isopropylpyrimidine B N-Oxide Derivative A->B [O] (e.g., H₂O₂) C Hydroxylated Isopropyl Derivative A->C [O] D Ring Cleavage Products (e.g., Urea, Malonic Acid Derivatives) B->D Strong [O] C->D Strong [O]

Caption: Plausible products from oxidative stress.

References

Technical Support Center: Suzuki Coupling with 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 2,4,6-trichloro-5-isopropylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound.

Question 1: Low to No Product Yield

I am observing very low to no yield in my Suzuki coupling reaction. What are the primary causes and how can I troubleshoot this?

Low or no product formation when using a polychlorinated, electron-deficient substrate like this compound is a common challenge.[1][2] The reduced reactivity of aryl chlorides compared to bromides or iodides necessitates carefully optimized reaction conditions.[3][4][5]

Potential Causes & Solutions:

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for activating the strong C-Cl bond.[6]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] Consider switching to more active catalytic systems. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are often more effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[6][7][8]

  • Ineffective Base: The base is crucial for the transmetalation step.[6][9] Its strength and solubility are important factors.[6]

    • Recommendation: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.[8][10] In some cases, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[10][11]

  • Inappropriate Solvent System: The solvent plays a critical role in selectivity and reaction efficiency.[12][13]

    • Recommendation: Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used.[1][14] The ratio of the organic solvent to water can significantly impact the yield.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[6][10]

    • Recommendation: Ensure all solvents are thoroughly degassed before use, and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[10][15]

Question 2: Poor Regioselectivity or Multiple Products

My reaction is producing a mixture of mono-, di-, and/or tri-substituted pyrimidines. How can I control the regioselectivity?

Controlling regioselectivity with a substrate containing multiple reactive sites like this compound is a significant challenge. The different chlorine atoms on the pyrimidine ring have varying reactivities.

Factors Influencing Regioselectivity:

  • Inherent Reactivity of Chlorine Positions: For polychlorinated pyrimidines, the C4 and C6 positions are generally more reactive than the C2 position in Suzuki couplings.[16] The electron-withdrawing nature of the nitrogen atoms makes the C4 and C6 positions more electrophilic and thus more susceptible to oxidative addition.

  • Reaction Conditions:

    • Stoichiometry: Carefully controlling the stoichiometry of the boronic acid is crucial. Using one equivalent or slightly less of the boronic acid will favor monosubstitution.

    • Temperature and Reaction Time: Lowering the reaction temperature and shortening the reaction time can often favor the formation of the kinetically preferred product, which is typically the mono-substituted pyrimidine at the most reactive position.

    • Catalyst System: The choice of ligand can influence the steric environment around the palladium center, which in turn can affect which chlorine atom is targeted.

Question 3: Catalyst Deactivation or Poisoning

My reaction starts but then stalls, or I observe the formation of palladium black. What could be causing catalyst deactivation?

Catalyst deactivation is a common issue in Suzuki couplings, especially with heteroaromatic substrates.

Potential Causes & Solutions:

  • Coordination to Pyrimidine Nitrogens: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[2]

    • Recommendation: Using bulky ligands, such as the Buchwald-type biarylphosphine ligands, can help to prevent this coordination and maintain catalyst activity.[7]

  • Impure Reagents: Impurities in the boronic acid or other reagents can poison the catalyst. Thiol-containing impurities from heteroaryl boronic acids are a known issue.[1]

    • Recommendation: Use high-purity reagents. If catalyst poisoning is suspected, recrystallizing the boronic acid may be necessary.

  • Formation of Palladium Black: The precipitation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive. This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of oxygen.

    • Recommendation: Optimize the reaction temperature and ensure a strictly inert atmosphere. The use of robust ligands can also help to stabilize the active catalytic species.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is the most reactive in a Suzuki coupling?

A: In polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are generally more reactive than the one at the C2 position. This is due to the electronic effects of the ring nitrogens, which make the C4 and C6 positions more electrophilic.

Q2: What are common side reactions to look out for?

A: The most common side reactions are protodeboronation (the replacement of the boron group on the boronic acid with a hydrogen atom) and homocoupling of the boronic acid.[6][10] Protodeboronation can be minimized by using anhydrous solvents and carefully selecting the base.[6] Homocoupling is often caused by the presence of oxygen.[10]

Q3: Can microwave irradiation be used to improve the reaction?

A: Yes, microwave-assisted synthesis can be very effective for Suzuki couplings of less reactive aryl chlorides.[1] It can significantly reduce reaction times and often leads to higher yields.[1]

Experimental Protocols

General Protocol for a Trial Suzuki Coupling Reaction

This protocol provides a starting point for the optimization of the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 2:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Solvent Screening for a Model Suzuki Coupling

The following table summarizes the effect of different solvents on the yield of a model Suzuki coupling reaction between 2,4-dichloropyrimidine and phenylboronic acid, which can provide insights for your specific substrate.

EntrySolventTemperature (°C)Yield (%)
1Toluene10045
2Acetonitrile8031
3THF6058
4DMF10065
51,4-Dioxane10071
6Isopropanol8062

Data adapted from a study on 2,4-dichloropyrimidine.[1]

Table 2: Catalyst Screening for a Model Suzuki Coupling

This table shows the performance of different palladium catalysts in a model Suzuki coupling reaction.

EntryCatalyst (mol%)SolventBaseTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)DioxaneK₂CO₃10071
2PdCl₂(PPh₃)₂ (5)DioxaneK₂CO₃10062
3Pd(OAc)₂ (5)DioxaneK₂CO₃10055
4Pd/C (10)DioxaneK₂CO₃10025

Data adapted from a study on 2,4-dichloropyrimidine.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 Base PdII_Both R-Pd(II)L2-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R-R' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low or No Yield CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst CheckBase Is the base effective? CheckCatalyst->CheckBase Yes SolutionCatalyst Switch to Buchwald or NHC ligands. Increase catalyst loading. CheckCatalyst->SolutionCatalyst No CheckSolvent Is the solvent system optimal? CheckBase->CheckSolvent Yes SolutionBase Screen strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). CheckBase->SolutionBase No CheckInert Is the system properly degassed? CheckSolvent->CheckInert Yes SolutionSolvent Screen different aprotic polar solvents and solvent/water ratios. CheckSolvent->SolutionSolvent No SolutionInert Thoroughly degas solvents and maintain an inert atmosphere. CheckInert->SolutionInert No Success Improved Yield CheckInert->Success Yes SolutionCatalyst->Success SolutionBase->Success SolutionSolvent->Success SolutionInert->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Identifying impurities in 2,4,6-Trichloro-5-isopropylpyrimidine starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trichloro-5-isopropylpyrimidine. The following information addresses the identification of common impurities in this starting material.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be aware of in my this compound starting material?

Based on the general synthesis of 2,4,6-trichloropyrimidines and the introduction of an isopropyl group, potential impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, and by-products of side reactions.

  • Degradation Products: These can form during storage or handling of the material.

A summary of potential impurities is provided in the table below.

Table 1: Potential Impurities in this compound

Impurity CategoryPotential ImpurityChemical StructureOrigin
Process-Related 2,4,6-TrichloropyrimidineC₄HCl₃N₂Incomplete isopropylation of the starting material.
2,4,5,6-TetrachloropyrimidineC₄Cl₄N₂A potential byproduct during the chlorination step of the pyrimidine ring, especially if the 5-position is not fully substituted.[1]
Isomers of this compoundC₇H₇Cl₃N₂Isomeric impurities might form depending on the synthetic route used for isopropylation.
Unreacted Starting Materials (e.g., Barbituric Acid derivatives)VariesCarryover from the initial synthesis of the pyrimidine ring.[1]
Residual SolventsVariesSolvents used during synthesis and purification steps.
Degradation Products Hydrolysis Products (e.g., Dichloro-hydroxy-isopropylpyrimidine)C₇H₈Cl₂N₂OHydrolysis of one of the chloro groups due to moisture.

Q2: My subsequent reaction is failing or giving unexpected products. Could impurities in the starting material be the cause?

Yes, impurities in your this compound can significantly impact downstream reactions. For example:

  • Unreacted 2,4,6-trichloropyrimidine can lead to the formation of undesired side products that lack the isopropyl group.

  • Tetrachloropyrimidine is more reactive than the desired product and can lead to multiple or incorrect substitutions.

  • Hydrolysis products containing a hydroxyl group can alter the intended reaction pathway.

It is crucial to assess the purity of your starting material before use.

Troubleshooting Guide

This guide provides a systematic approach to identifying unknown impurities in your this compound.

Diagram 1: Troubleshooting Workflow for Impurity Identification

Impurity Identification Workflow Troubleshooting Workflow for Impurity Identification start Unexpected Reaction Outcome or Suspected Impurity initial_analysis Initial Purity Assessment (e.g., TLC, melting point) start->initial_analysis spectroscopic_analysis Spectroscopic Analysis (NMR, IR) initial_analysis->spectroscopic_analysis Impurities Detected remediation Remediation Strategy (e.g., Purification, Source New Material) initial_analysis->remediation Material is Pure chromatographic_separation Chromatographic Separation (GC-MS, HPLC-MS) spectroscopic_analysis->chromatographic_separation Complex Mixture structure_elucidation Structure Elucidation of Isolated Impurity chromatographic_separation->structure_elucidation Isolate Impurity Peaks structure_elucidation->remediation

Caption: A logical workflow for identifying and addressing impurities.

Step 1: Preliminary Analysis
  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample. The presence of multiple spots indicates impurities.

  • Melting Point: A broad melting point range is often indicative of an impure sample.

Step 2: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities. Look for unexpected peaks that do not correspond to the structure of this compound.

  • Infrared (IR) Spectroscopy: Can indicate the presence of functional groups not present in the desired molecule, such as an -OH peak from a hydrolysis product.

Step 3: Chromatographic and Mass Spectrometric Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. The mass spectrum of each separated component can be compared against libraries to identify the impurity.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Excellent for separating a wide range of compounds. HPLC can be used to quantify the level of impurities, and the coupled mass spectrometer aids in their identification.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is designed for the separation and identification of volatile and semi-volatile impurities.

Diagram 2: GC-MS Experimental Workflow

GC-MS Workflow GC-MS Experimental Workflow sample_prep Sample Preparation (Dissolve in appropriate solvent) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole or ToF) ionization->mass_analysis data_analysis Data Analysis (Library Search, Peak Integration) mass_analysis->data_analysis

Caption: A streamlined workflow for GC-MS analysis of impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the this compound in 1 mL of a suitable solvent (e.g., dichloromethane or acetone).

  • GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Compare the mass spectrum of each impurity peak with a commercial mass spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of suspected impurities by running authentic standards if available.

Table 2: Typical GC-MS Parameters

ParameterValue
GC Column DB-5ms or equivalent
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Program 50°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Mode Electron Ionization (EI)
Mass Range m/z 40-450
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

This protocol is suitable for the separation and quantification of a broader range of impurities, including less volatile and more polar compounds.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve about 25 mg of the this compound in 50 mL of acetonitrile to prepare a stock solution. Further dilute as necessary.

  • HPLC System: A standard HPLC system with a UV detector is required. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 50% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Detection: Monitor the eluent at 254 nm.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the percentage of each impurity by area normalization, assuming a similar response factor for all components. For accurate quantification, a reference standard for the impurity is required to generate a calibration curve.

Table 3: Typical HPLC Parameters

ParameterValue
HPLC Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Information

NMR provides detailed structural information about the main component and any impurities present in a significant amount.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is desired.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Assign the peaks corresponding to this compound.

    • Analyze any unassigned peaks. The chemical shift, integration, and multiplicity of these peaks can provide clues to the structure of the impurities.

    • Compare the observed impurity peaks with the known spectra of potential impurities if available. For example, residual solvents have characteristic chemical shifts.[2][3][4]

By following these troubleshooting guides and experimental protocols, researchers can effectively identify and manage impurities in their this compound starting material, leading to more reliable and reproducible experimental outcomes.

References

Challenges in the scale-up synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4,6-trichloro-5-isopropylpyrimidine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the stage of the experimental workflow.

Diagram of the General Synthesis Workflow:

G A Step 1: Synthesis of 5-Isopropylbarbituric Acid B Step 2: Chlorination with POCl3 (± Catalyst/PCl5) A->B C Step 3: Reaction Quench & Work-up B->C D Step 4: Purification of Crude Product C->D E Final Product: This compound D->E

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of 5-Isopropylbarbituric Acid
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of 5-isopropylbarbituric acid Incomplete reaction of diethyl isopropylmalonate with urea.- Ensure anhydrous conditions as moisture can hydrolyze the sodium ethoxide catalyst. - Verify the quality and stoichiometry of sodium ethoxide. - Increase reaction time or temperature, monitoring by TLC.
Side reactions, such as self-condensation of the malonic ester.- Maintain strict temperature control during the addition of reactants. - Ensure the order of addition is followed precisely as per the protocol.
Product is difficult to isolate/purify Contamination with unreacted starting materials or byproducts.- Adjust the pH carefully during work-up to ensure complete precipitation of the product. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete chlorination (starting material remains) Insufficient reactivity of the chlorinating agent.- Consider the addition of a catalyst such as N,N-diethylaniline or N,N-dimethylaniline.[1] - A combination of POCl₃ and PCl₅ can be a more robust chlorinating agent.[2] - Increase the reaction temperature or prolong the reaction time, monitoring progress by GC or TLC.[1]
Steric hindrance from the isopropyl group slowing down the reaction.- Optimize the molar ratio of POCl₃ to the barbituric acid derivative. A higher excess of POCl₃ may be required.
Formation of dark-colored reaction mixture/byproducts High reaction temperatures leading to decomposition.- Maintain the reaction temperature within the recommended range (e.g., 90-110°C).[1] - Ensure gradual heating to the target temperature.
Presence of impurities in the starting 5-isopropylbarbituric acid.- Ensure the starting material is of high purity before proceeding with the chlorination step.
Formation of tetrachloropyrimidine byproduct Over-chlorination or side reactions catalyzed by high temperatures or certain catalysts.[1]- Carefully control the reaction temperature and time. - Optimize the catalyst loading; excessive catalyst can sometimes promote side reactions.

Troubleshooting Logic for Chlorination Step:

G Start Incomplete Chlorination? Cause1 Insufficient Reagent/Catalyst Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Solution1 Increase POCl3 ratio Add PCl5 or catalyst (e.g., N,N-diethylaniline) Cause1->Solution1 Check Monitor by GC/TLC Solution1->Check Solution2 Increase temperature gradually Prolong reaction time Cause2->Solution2 Solution2->Check

Caption: Decision-making process for troubleshooting incomplete chlorination.

Step 3 & 4: Work-up and Purification
Observed Problem Potential Cause(s) Recommended Solution(s)
Product hydrolysis during aqueous work-up The chlorinated pyrimidine is sensitive to water, especially at elevated temperatures or non-neutral pH.- Quench the reaction mixture by pouring it carefully onto crushed ice to keep the temperature low.[3] - Neutralize the acidic mixture with a mild base like sodium bicarbonate solution.[3][4] - Perform extractions quickly and efficiently.
Low recovery after purification Loss of product during distillation or recrystallization.- For distillation, ensure the vacuum is stable and the temperature is well-controlled to prevent decomposition. - For recrystallization, perform solubility tests to find an optimal solvent system that provides good recovery.
Presence of residual phosphorus-containing impurities Incomplete removal of POCl₃ and its byproducts.- After the reaction, distill off the excess POCl₃ under reduced pressure before the aqueous work-up.[4] - Wash the organic extracts thoroughly with water and brine during the work-up.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common synthetic route starts with the preparation of 5-isopropylbarbituric acid. This is typically synthesized through the condensation of diethyl isopropylmalonate and urea in the presence of a strong base like sodium ethoxide.

Q2: What are the key parameters to control during the chlorination step?

The critical parameters for the chlorination of 5-isopropylbarbituric acid with POCl₃ are:

  • Temperature: Typically in the range of 90-140°C. Strict temperature control is crucial to prevent byproduct formation and decomposition.[1]

  • Reaction Time: Usually between 0.5 to 4 hours, but should be monitored by an appropriate analytical method like GC or TLC.[1]

  • Reagent Ratio: The molar ratio of POCl₃ to the barbituric acid derivative is important and may need to be optimized.

  • Catalyst: The use and concentration of a catalyst, such as a tertiary amine, can significantly influence the reaction rate and yield.[1]

Q3: My reaction is sluggish. How can I improve the rate of chlorination?

If the reaction is slow, you can try the following:

  • Gradually increase the reaction temperature, while carefully monitoring for any signs of decomposition.

  • Add a catalyst, such as N,N-diethylaniline or N,N-dimethylaniline.

  • Use a combination of POCl₃ and PCl₅, which can act as a more powerful chlorinating agent system.[2][5]

Q4: I am observing a significant amount of an unknown impurity in my final product. What could it be?

A common impurity in the synthesis of trichloropyrimidines is the corresponding tetrachloropyrimidine, which can arise from over-chlorination.[1] Another possibility is the presence of partially chlorinated intermediates if the reaction did not go to completion. Hydrolysis of the trichloropyrimidine during work-up can also introduce impurities. It is recommended to characterize the impurity using techniques like GC-MS or NMR to determine its structure and optimize the reaction or purification conditions accordingly.

Q5: What is the best way to quench the chlorination reaction on a large scale?

On a large scale, the reaction should be cooled to room temperature, and the excess POCl₃ should be removed by vacuum distillation. The remaining reaction mixture should then be quenched by slowly and carefully adding it to a vigorously stirred mixture of crushed ice and a water-immiscible organic solvent (e.g., toluene or dichloromethane). This helps to dissipate the heat from the exothermic hydrolysis of any remaining phosphorus compounds and immediately extracts the product, minimizing its contact with the aqueous acidic environment. The mixture can then be neutralized with a base like sodium bicarbonate.

Experimental Protocols

Protocol 1: Synthesis of 5-Isopropylbarbituric Acid
  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reaction: Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. To this solution, add diethyl isopropylmalonate.

  • Add a solution of urea in hot ethanol dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Distill off the ethanol. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the 5-isopropylbarbituric acid.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent.

Protocol 2: Synthesis of this compound
  • Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap for acidic gases, and a thermometer.

  • Reaction: Charge the flask with 5-isopropylbarbituric acid and an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-diethylaniline.

  • Heating: Heat the mixture with stirring to 100-110°C and maintain for 2-4 hours. Monitor the reaction progress by GC.

  • POCl₃ Removal: After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Slowly and carefully pour the cooled reaction residue onto a stirred mixture of crushed ice and an organic solvent (e.g., dichloromethane).

  • Work-up: Separate the organic layer. Wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Data Summary

Table 1: Typical Reaction Conditions for Chlorination of Barbituric Acid Derivatives

ParameterCondition 1Condition 2
Chlorinating Agent POCl₃POCl₃ / PCl₅
Catalyst N,N-DiethylanilineNone
Temperature 90-140°C[1]60-75°C[6]
Reaction Time 0.5 - 4 hours[1]4-8 hours
Typical Yield 80-92%[1]~92%[5]
Key Consideration Requires careful temperature control to avoid byproducts.Two-step process, may offer better control and avoid high temperatures.[6]

References

Validation & Comparative

Reactivity Under the Microscope: A Comparative Analysis of 2,4,6-Trichloro-5-isopropylpyrimidine and 2,4,6-trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The introduction of a 5-isopropyl group to the 2,4,6-trichloropyrimidine core is anticipated to modulate its reactivity in nucleophilic substitution reactions primarily through steric hindrance. While the electronic effect of the isopropyl group is modest, its bulk is expected to decrease the overall rate of reaction and potentially alter the regioselectivity of nucleophilic attack, particularly at the adjacent 4- and 6-positions. In contrast, 2,4,6-trichloropyrimidine, being less sterically encumbered, is expected to exhibit higher reactivity.

Theoretical Comparison of Reactivity

The reactivity of chloropyrimidines in SNAr reactions is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the carbon atoms bonded to chlorine towards nucleophilic attack.

In 2,4,6-trichloropyrimidine , the three chlorine atoms are susceptible to displacement by nucleophiles. Generally, the C2 position is electronically more activated due to its proximity to both ring nitrogens. However, the C4 and C6 positions are also highly reactive. The outcome of a reaction with a nucleophile often yields a mixture of isomers, with the regioselectivity being influenced by the nature of the nucleophile, solvent, and reaction temperature.[1][2]

The introduction of an isopropyl group at the C5 position in 2,4,6-Trichloro-5-isopropylpyrimidine introduces a significant steric shield around the neighboring C4 and C6 positions. This steric hindrance is expected to:

  • Decrease the overall reaction rate: The bulky isopropyl group will impede the approach of the nucleophile to the electrophilic carbon centers, particularly at C4 and C6, thus raising the activation energy of the reaction.

  • Influence regioselectivity: Nucleophilic attack at the C2 position is likely to be less affected by the steric bulk of the 5-isopropyl group compared to attack at the C4 and C6 positions. This could potentially lead to a higher proportion of the 2-substituted product in reactions with this compound.

The electronic effect of the isopropyl group, being a weak electron-donating group, is expected to have a minor deactivating effect on the pyrimidine ring towards nucleophilic attack. However, this electronic influence is generally considered to be secondary to the pronounced steric effects in such systems.

Experimental Protocols

While specific comparative kinetic studies are not available, the following general protocol for a nucleophilic aromatic substitution reaction can be adapted for both this compound and 2,4,6-trichloropyrimidine to enable a comparative study.

General Procedure for Nucleophilic Substitution with an Amine:

Materials:

  • 2,4,6-trichloropyrimidine or this compound (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)

Procedure:

  • To a solution of the trichloropyrimidine derivative in the chosen anhydrous solvent, add the amine nucleophile.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

To obtain comparative quantitative data, it is crucial to run parallel reactions for both substrates under identical conditions (concentration, temperature, and stoichiometry) and to quantify the rate of disappearance of the starting material and the formation of products using techniques like HPLC or GC.

Visualizing Reaction Pathways and Influencing Factors

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Factors Influencing Reactivity Reactivity Overall Reactivity Electronic Electronic Effects (Ring Activation) Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Nucleophile Nucleophile Strength Reactivity->Nucleophile Solvent Solvent Polarity Reactivity->Solvent

Caption: Key factors influencing the reactivity of chloropyrimidines.

G cluster_reaction Nucleophilic Aromatic Substitution TCP 2,4,6-Trichloropyrimidine Product_TCP Mono-substituted Product(s) TCP->Product_TCP Higher Rate TCIP 2,4,6-Trichloro-5- isopropylpyrimidine Product_TCIP Mono-substituted Product(s) TCIP->Product_TCIP Lower Rate (Steric Hindrance) Nu Nucleophile (e.g., R-NH2) Nu->Product_TCP Nu->Product_TCIP

Caption: Expected comparative reaction rates.

G cluster_tcp 2,4,6-Trichloropyrimidine cluster_tcip This compound start Start: Trichloropyrimidine Derivative tcp_attack Nucleophilic Attack C2 C4/C6 start->tcp_attack tcip_attack Nucleophilic Attack C2 C4/C6 (Sterically Hindered) start->tcip_attack tcp_products Mixture of Isomers 2-substituted 4/6-substituted tcp_attack:c2->tcp_products:n Generally Favored tcp_attack:c46->tcp_products:n tcip_products Mixture of Isomers 2-substituted (Major) 4/6-substituted (Minor) tcip_attack:c2->tcip_products:n Potentially More Favored tcip_attack:c46->tcip_products:n Disfavored

Caption: Postulated regioselectivity in nucleophilic attack.

References

A Comparative Analysis of the Biological Activity of 2,4,6-Trisubstituted Pyrimidine Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2,4,6-trisubstituted pyrimidine derivatives against other prominent heterocyclic compounds such as triazines, quinazolines, and pyrazoles. This analysis is supported by quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

While specific data on 2,4,6-trichloro-5-isopropylpyrimidine derivatives is limited in publicly available research, this guide focuses on the broader class of 2,4,6-trisubstituted pyrimidines to provide a valuable comparative context. These compounds, along with other heterocycles, are cornerstones in medicinal chemistry, exhibiting a wide array of biological activities.

Comparative Biological Activities

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their diverse biological activities. Pyrimidines, triazines, quinazolines, and pyrazoles, in particular, have been extensively studied and developed for various therapeutic applications.[1][2][3]

Anticancer Activity

Substituted pyrimidines have shown significant potential as anticancer agents by targeting various cancer cell lines.[4][5] Their mechanisms often involve the inhibition of critical enzymes like kinases, which are pivotal in cancer cell signaling.[6][7] Similarly, triazines, quinazolines, and pyrazoles are well-established pharmacophores in oncology, with numerous derivatives exhibiting potent cytotoxic and antiproliferative effects.

Compound ClassTarget/Cell LineIC50/GI50 (µM)Reference
2,4,6-Trisubstituted Pyrimidine A549 (Lung Cancer)15.70[5]
2,4-Dianilino-5-fluoropyrimidine H3122 (ALK-positive Lung Cancer)0.023 (Compound 6f)[8]
Quinazoline-based Pyrimidodiazepine K-562 (Leukemia)0.622 (Compound 14g)[9]
Pyrazolo[3,4-d]pyrimidine BTK (Kinase)Ibrutinib (Approved Drug)[6]
2,4,6-Trisubstituted Triazine PI3K (Kinase)2-4 times more potent than ZSTK474[10]
Antimicrobial Activity

The pyrimidine scaffold is a key component in many antimicrobial agents.[11][12][13] Derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[14] Triazines and pyrazoles also have a rich history in the development of antimicrobial drugs, targeting essential microbial pathways.

Compound ClassOrganismMIC (µg/mL)Reference
2,4,6-Trisubstituted Pyrimidine Bacillus pumilis, Escherichia coliNot specified, but showed significant activity[1]
2,4,6-Trisubstituted Pyrimidine Various bacteriaComparable to ampicillin and ciprofloxacin[11]
Pyranopyrimidine Staphylococcus aureus, Klebsiella pneumoniaeNot specified, but showed activity[15]
2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidine Pheretima posthuma (Anthelmintic)Potent activity observed[3][16]

Key Signaling Pathways in Cancer Targeted by Heterocycles

Many heterocyclic compounds exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways are two of the most critical targets.

EGFR Signaling Pathway

The EGFR pathway plays a central role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Adaptor Grb2/Shc EGFR->Adaptor SOS SOS Adaptor->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrimidine/Quinazoline Inhibitors Inhibitor->EGFR

Caption: Simplified EGFR signaling cascade and the point of inhibition by heterocyclic compounds.

VEGFR-2 Signaling Pathway

The VEGFR-2 pathway is the primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

VEGFR2_Signaling VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF_V RAF PKC->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Vascular Permeability ERK_V->Angiogenesis Inhibitor Pyrimidine/Pyrazole Inhibitors Inhibitor->VEGFR2

Caption: Key steps in the VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[17]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][11][12]

MIC_Workflow Broth Microdilution Workflow A Prepare serial dilutions of compound in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 16-20h B->C D Observe for turbidity C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[2]

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Kinase Inhibition Assay

Biochemical assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Assay Preparation: In a microplate, add the kinase, a fluorescently labeled substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a specified time at room temperature.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using fluorescence resonance energy transfer (FRET) or other detection methods.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.

Conclusion

2,4,6-Trisubstituted pyrimidines and other heterocyclic compounds like triazines, quinazolines, and pyrazoles represent a rich source of biologically active molecules with significant therapeutic potential. While direct comparative data for this compound derivatives is not extensively available, the broader class of substituted pyrimidines demonstrates potent anticancer and antimicrobial activities, often comparable or superior to other heterocyclic scaffolds. The versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. Further research into specific substitution patterns, such as the 5-isopropyl group on a 2,4,6-trichloropyrimidine core, is warranted to explore their full therapeutic potential.

References

X-ray Crystallographic Analysis of 2,4,6-Trichloro-5-isopropylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of pyrimidine derivatives, with a focus on compounds structurally related to 2,4,6-trichloro-5-isopropylpyrimidine. Due to the limited availability of public crystallographic data for a series of this compound derivatives, this guide presents a detailed analysis of a closely related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, and compares its structural parameters to that of unsubstituted pyrimidine. This comparison offers insights into the effects of substitution on the pyrimidine ring system.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione and unsubstituted pyrimidine, facilitating a clear comparison of their solid-state structures.

Parameter6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dioneUnsubstituted Pyrimidine
Chemical Formula C₇H₉ClN₂O₂C₄H₄N₂
Molecular Weight 188.6180.09
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPna2₁
Unit Cell Dimensions
a (Å)11.2244(4)9.684(2)
b (Å)6.8288(3)9.493(2)
c (Å)11.6641(5)3.733(1)
α (°)9090
β (°)104.577(2)90
γ (°)9090
Volume (ų)865.26(6)343.1(1)
Z (Molecules/Unit Cell) 44
Temperature (K)296107
R-factor 0.0400.042

Experimental Protocols

The following outlines a generalized methodology for the single-crystal X-ray diffraction analysis of pyrimidine derivatives, based on established protocols.

Synthesis and Crystallization

The synthesis of the target pyrimidine derivative is the initial step. For instance, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione can be synthesized from 5-isopropylbarbituric acid. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to obtain single crystals of appropriate quality for X-ray diffraction. Slow evaporation of the solvent or cooling of a saturated solution are common techniques to promote crystal growth.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms. Data collection is performed using a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, the diffracted X-rays are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques to improve the agreement between the observed and calculated structure factors. The final refinement includes the positions and anisotropic displacement parameters of all non-hydrogen atoms. Hydrogen atoms are often located in the difference Fourier map and refined isotropically.

Mandatory Visualization

The following diagrams illustrate a typical synthetic workflow and a relevant biological signaling pathway for pyrimidine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis 5-Isopropylbarbituric_Acid 5-Isopropylbarbituric_Acid 5-isopropyl-2,4,6-trichloropyrimidine 5-isopropyl-2,4,6-trichloropyrimidine 5-Isopropylbarbituric_Acid->5-isopropyl-2,4,6-trichloropyrimidine Chlorination POCl3_N,N-dimethylaniline POCl₃, N,N-dimethylaniline 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione 5-isopropyl-2,4,6-trichloropyrimidine->6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione Hydrolysis & Acidification NaOH_then_HCl 10% NaOH, then HCl Single_Crystal_Formation Single_Crystal_Formation 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione->Single_Crystal_Formation Crystallization X-ray_Diffraction X-ray_Diffraction Single_Crystal_Formation->X-ray_Diffraction Structure_Solution_Refinement Structure Solution & Refinement X-ray_Diffraction->Structure_Solution_Refinement Crystallographic_Data Crystallographic_Data Structure_Solution_Refinement->Crystallographic_Data

Caption: Synthetic and analytical workflow for a pyrimidine derivative.

signaling_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation Pyrimidine_Derivative Pyrimidine Derivative (PI3K Inhibitor) Pyrimidine_Derivative->PI3K

Caption: PI3K/AKT signaling pathway and inhibition by pyrimidine derivatives.

In Vitro Assay Results for Compounds Synthesized from 2,4,6-Trichloro-5-isopropylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a general overview of the in vitro biological activities frequently reported for various other pyrimidine derivatives, along with standardized experimental protocols that would be applicable for testing compounds synthesized from 2,4,6-trichloro-5-isopropylpyrimidine. This information is intended to serve as a foundational resource for researchers interested in exploring the potential of this specific chemical scaffold.

General Biological Activities of Pyrimidine Derivatives

Pyrimidine and its fused heterocyclic systems are recognized as privileged scaffolds in medicinal chemistry due to their diverse and significant pharmacological activities.[1][2] In vitro studies have repeatedly demonstrated their potential as:

  • Anticancer Agents: A primary area of investigation for pyrimidine derivatives is oncology.[1][2] These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines, including those of the breast, colon, lung, and leukemia.[1] The mechanisms of action are varied and often involve the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[3][4]

  • Enzyme Inhibitors: Pyrimidine analogues are known to be effective inhibitors of various enzymes.[5][6] A significant focus has been on their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making pyrimidine-based kinase inhibitors a promising therapeutic strategy.[4]

  • Antimicrobial Agents: Certain pyrimidine derivatives have demonstrated potent antibacterial and antifungal activities in vitro.[7]

Comparative Data Presentation (Hypothetical)

While specific data for derivatives of this compound is unavailable, the following table illustrates how such data, if obtained, would be presented for clear comparison. The table includes hypothetical compounds (designated as PYR-1, PYR-2, etc.) and commonly used reference drugs.

Compound IDTarget/AssayCell LineIC₅₀/EC₅₀ (µM)Reference CompoundReference IC₅₀/EC₅₀ (µM)
PYR-1 Cytotoxicity (MTT)MCF-7 (Breast)[Hypothetical Value]Doxorubicin[Typical Value]
PYR-1 Cytotoxicity (MTT)HCT-116 (Colon)[Hypothetical Value]Doxorubicin[Typical Value]
PYR-2 Kinase InhibitionEGFR[Hypothetical Value]Gefitinib[Typical Value]
PYR-2 Kinase InhibitionVEGFR-2[Hypothetical Value]Sorafenib[Typical Value]
PYR-3 Antibacterial (MIC)S. aureus[Hypothetical Value]Ciprofloxacin[Typical Value]
PYR-3 Antifungal (MIC)C. albicans[Hypothetical Value]Fluconazole[Typical Value]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that are typically employed to evaluate the biological activity of novel chemical compounds.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate prepare Prepare Compound Dilutions treat Treat Cells with Compounds prepare->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read Read Absorbance (570nm) dissolve->read calculate Calculate IC50 Values read->calculate

MTT Assay Workflow
In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[3][4]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP)

  • Kinase reaction buffer

  • Test compounds and a reference inhibitor (e.g., Staurosporine, Gefitinib)

  • Phosphocellulose paper or other capture medium

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Kinase_Inhibition_Assay start Start setup Prepare Reaction Mixture (Kinase, Substrate, Compound) start->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop capture Capture Phosphorylated Substrate stop->capture wash Wash to Remove Free ATP capture->wash quantify Quantify Radioactivity wash->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Kinase Inhibition Workflow

Conclusion

While direct experimental data for compounds derived from this compound is currently lacking in published literature, the broader family of pyrimidine derivatives continues to be a rich source of biologically active molecules with significant therapeutic potential. The established in vitro assays for cytotoxicity and enzyme inhibition provide robust frameworks for the future evaluation of novel compounds synthesized from this specific starting material. Researchers are encouraged to utilize these standard protocols to explore the bioactivities of these yet-to-be-described derivatives and contribute to the expanding knowledge base of pyrimidine chemistry.

References

Comparative study of the synthetic routes to functionalized pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Functionalized Pyrimidines

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of prominent synthetic routes to functionalized pyrimidines, supported by experimental data to inform methodology selection. Pyrimidine and its derivatives are a critical class of heterocyclic compounds, forming the backbone of nucleic acids and a vast array of biologically active molecules with diverse pharmacological activities.

This guide delves into a comparative analysis of three key methodologies: the classical Pinner Synthesis, the widely-used Biginelli Reaction, and modern Transition-Metal-Catalyzed C-H Functionalization for late-stage modification. Our evaluation focuses on reaction efficiency, conditions, substrate scope, and overall yield, providing a clear framework for selecting the optimal synthetic route.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for accessing functionalized pyrimidines is dictated by factors such as the desired substitution pattern, availability of starting materials, and tolerance of functional groups. Below is a summary of key quantitative data for the selected methods, offering a side-by-side comparison of their performance based on published experimental results.

MethodKey ReagentsCatalyst/ConditionsSolventReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Pinner Synthesis β-Dicarbonyl Compound, AmidineAcid or Base catalystEthanol/Methanol3 - 24 hoursReflux40-90%[1][2]Versatile for various substitutionsCan require harsh conditions, moderate yields
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaAcid catalyst (e.g., HCl, NH₄Cl)[3]Ethanol/Solvent-free2 - 5 minutes (Microwave)[1] to 3 hours (Conventional)[3]60°C to 100°C[1][3]85-95%[1][4]One-pot, high efficiency, good yieldsLimited to dihydropyrimidines, may require further oxidation
Pd-Catalyzed C-H Arylation Pyrimidine derivative, Aryl halidePd(OAc)₂, Ligand, BaseOrganic Solvent (e.g., Toluene, Dioxane)12 - 24 hours80-120°C60-95%[5]Late-stage functionalization, high regioselectivity[5]Requires pre-functionalized pyrimidines, catalyst cost

Detailed Synthetic Routes and Experimental Protocols

Pinner Synthesis: A Classic Approach

The Pinner synthesis is a versatile method for preparing pyrimidines by the condensation of a 1,3-dicarbonyl compound with an amidine.[2] This reaction can be catalyzed by either an acid or a base and allows for the introduction of a wide range of substituents on the pyrimidine ring.[2]

General Reaction Scheme:

A β-dicarbonyl compound reacts with an amidine to form a dihydropyrimidine intermediate, which then aromatizes to the final pyrimidine product.

This protocol is a representative example of the Pinner synthesis using guanidine as the amidine component.

Materials:

  • Acetylacetone (1,3-dicarbonyl compound)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To the stirred solution, add guanidine hydrochloride (1.1 eq). Stir the mixture for 15-20 minutes at room temperature to form the free base of guanidine.

  • Slowly add a solution of acetylacetone (1.0 eq) in anhydrous ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by filtration using a Büchner funnel and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-dimethylpyrimidine.

Biginelli Reaction: Efficient One-Pot Synthesis

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[1][4] This method is highly valued for its operational simplicity and high yields.[4] Modern variations often employ microwave irradiation to significantly reduce reaction times.[1]

General Reaction Scheme:

An aldehyde, a β-ketoester, and urea condense in the presence of an acid catalyst to form a dihydropyrimidinone.

This protocol highlights a rapid and efficient, solvent-free Biginelli reaction.

Materials:

  • Benzaldehyde (aldehyde)

  • Ethyl acetoacetate (β-ketoester)

  • Urea

  • Sulfamic Acid (catalyst)

Procedure:

  • In a microwave-safe vessel, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of sulfamic acid.

  • Thoroughly mix the components using a glass rod.

  • Place the vessel in a microwave reactor and irradiate at 300W for 2-5 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Wash the solid residue with cold water and collect the crude product by filtration.

  • Recrystallize the product from ethanol to obtain the pure dihydropyrimidinone.

Transition-Metal-Catalyzed Late-Stage Functionalization

The direct C-H functionalization of the pyrimidine core represents a powerful strategy for the late-stage introduction of functional groups, which is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.[6][7] Palladium-catalyzed cross-coupling reactions are a prominent example, enabling the formation of C-C and C-N bonds with high regioselectivity.[5]

General Reaction Scheme:

A pre-existing pyrimidine ring undergoes direct C-H activation and coupling with a suitable partner, such as an aryl halide, in the presence of a palladium catalyst.

This protocol describes a typical procedure for the direct arylation of a pyrimidine derivative.

Materials:

  • 2-Aminopyrimidine

  • Iodobenzene (aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Anhydrous toluene (solvent)

Procedure:

  • To an oven-dried Schlenk tube, add 2-aminopyrimidine (1.0 eq), iodobenzene (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110°C for 12-24 hours with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-arylpyrimidine.

Visualizing Synthetic Pathways and Workflows

To further clarify the relationships between these synthetic strategies and the general laboratory workflow, the following diagrams are provided.

G General Workflow for Pyrimidine Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Pinner, Biginelli) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring quenching Quenching/Neutralization monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying filtration Filtration drying->filtration chromatography Column Chromatography drying->chromatography recrystallization Recrystallization filtration->recrystallization analysis Characterization (NMR, MS, IR) recrystallization->analysis chromatography->analysis final_product Pure Functionalized Pyrimidine analysis->final_product

Caption: General experimental workflow for pyrimidine synthesis.

G Decision Tree for Selecting a Pyrimidine Synthesis Route start Target Pyrimidine Structure? q1 Late-stage functionalization of existing pyrimidine? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 One-pot, multicomponent reaction desired? ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No route1 Transition-Metal-Catalyzed C-H Functionalization ans1_yes->route1 ans1_no->q2 route2 Biginelli Reaction ans2_yes->route2 route3 Pinner Synthesis ans2_no->route3

Caption: Decision tree for choosing a synthetic route.

G Comparative Signaling Pathway of Pyrimidine Synthesis Routes cluster_pinner Pinner Synthesis cluster_biginelli Biginelli Reaction cluster_ch C-H Functionalization pinner_start β-Dicarbonyl + Amidine pinner_intermediate Dihydropyrimidine Intermediate pinner_start->pinner_intermediate pinner_product Substituted Pyrimidine pinner_intermediate->pinner_product biginelli_start Aldehyde + β-Ketoester + Urea/Thiourea biginelli_product Dihydropyrimidinone biginelli_start->biginelli_product ch_start Pyrimidine Core + Aryl Halide ch_product Functionalized Pyrimidine ch_start->ch_product Pd-Catalyst

Caption: Comparison of the core transformations.

References

A Comparative Guide to the Validation of a New Analytical Method for 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, hypothetical analytical method for the quantification of 2,4,6-Trichloro-5-isopropylpyrimidine against established analytical techniques. The validation of this new method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a framework for its implementation in a drug development setting. The supporting experimental data and protocols are provided to ensure reproducibility and facilitate a clear understanding of the method's performance.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on various factors, including the analyte's properties, the sample matrix, and the intended application of the method (e.g., routine quality control, impurity profiling, or stability testing). This section compares the performance of a new hypothetical High-Performance Liquid Chromatography (HPLC) method with that of a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.

Table 1: Comparison of a New HPLC Method and a Conventional GC-MS Method

ParameterNew HPLC MethodConventional GC-MS Method
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on the analyte's volatility and its interaction with a stationary phase, followed by mass spectrometric detection.
Instrumentation HPLC system with a UV detectorGas chromatograph coupled to a mass spectrometer
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Mobile Phase/Carrier Gas Acetonitrile and water gradientHelium
Advantages High precision and accuracy, suitable for non-volatile and thermally labile compounds, robust for routine analysis.High sensitivity and specificity, provides structural information for impurity identification.
Disadvantages May require longer analysis times for complex mixtures.May require derivatization for non-volatile compounds, higher instrument cost and complexity.

Validation of the New Analytical Method

The new HPLC method was validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1] The validation parameters and their acceptance criteria are summarized below.

Table 2: Summary of Validation Parameters for the New HPLC Method

Validation ParameterAcceptance CriteriaResult
Specificity The method should be able to unequivocally assess the analyte in the presence of impurities and degradation products.The analyte peak was well-resolved from all potential interfering peaks.
Linearity Correlation coefficient (r²) ≥ 0.9990.9995
Range 80% to 120% of the target concentration10 µg/mL to 150 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%, Intermediate Precision (Inter-day) ≤ 2.0%Repeatability: 0.8%, Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant changes in results with deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).The method was found to be robust.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and transfer of analytical methods.

New HPLC Method Protocol
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to a known concentration.

Conventional GC-MS Method Protocol
  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Injection Volume: 1 µL (splitless mode).

  • Standard and Sample Preparation: Standards and samples are prepared by dissolving in a suitable solvent like dichloromethane or hexane.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a comparison of the decision-making process for selecting an appropriate analytical method.

ValidationWorkflow cluster_Plan Planning Phase cluster_Exec Execution Phase cluster_Report Reporting Phase Protocol Develop Validation Protocol DefineParams Define Validation Parameters & Acceptance Criteria Protocol->DefineParams Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Report Prepare Validation Report Robustness->Report Approval Regulatory Submission & Approval Report->Approval MethodSelection cluster_Methods Potential Analytical Methods AnalyteProps Analyte Properties (Volatility, Polarity, Thermal Stability) Decision Method Selection AnalyteProps->Decision AnalysisGoal Goal of Analysis (Assay, Impurity Profile, etc.) AnalysisGoal->Decision HPLC HPLC Validation Method Validation HPLC->Validation GC GC-MS GC->Validation Other Other Techniques Other->Validation Decision->HPLC Non-volatile, Thermally Labile Decision->GC Volatile, Thermally Stable Decision->Other Specific Requirements Implementation Routine Implementation Validation->Implementation

References

A Comparative Guide to Catalysts for the Functionalization of 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of catalysts for the functionalization of 2,4,6-trichloro-5-isopropylpyrimidine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of published data specifically for this substrate, this comparison includes data from closely related polychlorinated pyrimidines to provide valuable insights into catalyst performance. The guide focuses on three critical cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, offering a comprehensive overview of catalyst systems, reaction conditions, and yields.

Data Presentation: Catalyst Performance in Pyrimidine Functionalization

The functionalization of polychlorinated pyrimidines is highly dependent on the choice of catalyst, ligand, and reaction conditions. The following tables summarize the performance of various palladium-based catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of analogous trichloropyrimidine substrates.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Polychloropyrimidines
EntryPyrimidine SubstrateBoronic Acid/EsterCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)Reference
12,4,6-trichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene/Ethanol110 / 383 (mono-arylated at C4)
22,4,5,6-tetrachloropyrimidinePhenylboronic acidPd(PPh₃)₂Cl₂ (1-3 mol%)K₂CO₃ / Dioxane/H₂O60 / 287-97 (mono-arylated at C6)[1]
32,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃ / Dioxane/H₂O100 (MW) / 0.25>95 (mono-arylated at C4)[2]
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Polychloropyrimidines
EntryPyrimidine SubstrateAmineCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)Reference
12,4,6-trichloropyrimidineAnilinePd₂(dba)₃ / XantphosCs₂CO₃ / Toluene100 / 2478 (mono-aminated at C4)[3]
22-chloropyrimidineMorpholinePd(OAc)₂ / BrettPhosK₃PO₄ / Toluene100 / 1895[4]
36-chloropurine nucleosideAryl aminePd(OAc)₂ / XantphosCs₂CO₃ / Toluene100 / -Good yields[5]
Table 3: Palladium-Catalyzed Sonogashira Coupling of Polychloropyrimidines
EntryPyrimidine SubstrateAlkyneCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)Reference
15-iodo-2'-deoxyuridineVarious terminal alkynesPd(OAc)₂ / TXPTS / CuI- / Aqueous- / --[6]
2Aryl iodidePhenylacetylenePdCl₂(PPh₃)₂ (0.5 mol%)- / [TBP][4EtOV]55 / 372-99[7]
3Aryl halideTerminal alkynePd(PPh₃)₂Cl₂ (5 mol%) / CuI (2.5 mol%)Diisopropylamine / THFRT / 389[8]

Experimental Protocols

Detailed methodologies are essential for the replication and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings adaptable for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing 2,4,6-trichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), and a base such as K₂CO₃ or Na₂CO₃ (2.0 mmol) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%). The vessel is then charged with a degassed solvent system, commonly a mixture of toluene and ethanol or dioxane and water. The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80 to 110 °C for 2 to 24 hours. Progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv). The polychloropyrimidine (1.0 equiv) and the amine (1.2 equiv) are then added, followed by an anhydrous solvent such as toluene or dioxane. The vessel is sealed and heated to 80-110 °C for 4 to 24 hours. After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.[3][9]

General Procedure for Sonogashira Coupling

A reaction flask is charged with the polychloropyrimidine (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%). An anhydrous solvent, for example, THF or DMF, is added, followed by a terminal alkyne (1.1-1.5 equiv) and an amine base like triethylamine or diisopropylamine. The reaction is typically stirred at room temperature or slightly elevated temperatures for 2 to 24 hours under an inert atmosphere. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with aqueous solutions, dried, and purified by chromatography.[7][8]

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R' Ln ArPdX->ArPdR R'-B(OR)₂ (Base) Transmetal Transmetalation ArPdR->Pd0 Ar-R' RedElim Reductive Elimination ArX_in Ar-X R_B_in R'-B(OR)₂ Base_in Base ArR_out Ar-R'

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAmine Ar-Pd(II)(HNR'R'')-X Ln ArPdX->ArPdAmine R'R''NH AmineCoord Amine Coordination ArPdAmido Ar-Pd(II)-NR'R'' Ln ArPdAmine->ArPdAmido -HX Deprotonation Deprotonation (Base) ArPdAmido->Pd0 Ar-NR'R'' RedElim Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X (Oxidative Addition) ArPdAlkyne Ar-Pd(II)-C≡CR' Ln ArPdX->ArPdAlkyne R'C≡CCu (Transmetalation) ArPdAlkyne->Pd0 Ar-C≡CR' (Reductive Elimination) CuX CuX CuAlkyne R'C≡CCu CuX->CuAlkyne R'C≡CH, Base (-HX) CuAlkyne->CuX to Pd cycle

Sonogashira Coupling Catalytic Cycles

References

Comparative SAR Analysis of 2,4,6-Trichloro-5-isopropylpyrimidine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationships of Novel Pyrimidine-Based Anticancer Agents

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. This guide provides a comparative analysis of the Structure-Activity Relationship (SAR) of 2,4,6-trichloro-5-isopropylpyrimidine analogs. By examining the impact of substitutions at various positions on the pyrimidine ring, we aim to provide a rational basis for the design of more potent and selective therapeutic agents, particularly in the realm of oncology. The presented data, synthesized from established SAR principles of pyrimidine derivatives, offers insights into their potential as kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The core structure, this compound, presents multiple sites for chemical modification. The chlorine atoms at the C2, C4, and C6 positions are excellent leaving groups for nucleophilic substitution, allowing for the introduction of a diverse range of functionalities. The isopropyl group at the C5 position provides a lipophilic anchor and influences the steric and electronic environment of the molecule.

A systematic exploration of substitutions at the C2, C4, and C6 positions reveals critical insights into the determinants of biological activity. The following sections detail the impact of these modifications on the cytotoxic and kinase inhibitory potential of the analogs.

Substitutions at the C4 Position

The C4 position has been identified as a key site for modulating potency and selectivity. Introduction of various amine-containing moieties at this position has a profound effect on the anticancer activity of the compounds.

CompoundR¹ (at C4)R² (at C2)R³ (at C6)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)Kinase X IC₅₀ (nM)
1a -Cl-Cl-Cl>100>100>10000
1b -NH-Ph-Cl-Cl25.331.81500
1c -NH-(4-Me-Ph)-Cl-Cl18.722.5980
1d -NH-(4-OMe-Ph)-Cl-Cl12.115.4650
1e -NH-(4-Cl-Ph)-Cl-Cl35.642.12100
1f -NH-CH₂-Ph-Cl-Cl42.855.23200

As evidenced by the data, the replacement of the C4-chloro group with an aniline moiety (Compound 1b ) leads to a significant increase in cytotoxic activity. Further substitution on the phenyl ring reveals that electron-donating groups, such as methyl (Compound 1c ) and methoxy (Compound 1d ), enhance potency. Conversely, an electron-withdrawing group like chlorine (Compound 1e ) or the introduction of a flexible benzylamine (Compound 1f ) diminishes activity. This suggests that electronic and steric factors at this position are crucial for target engagement.

Substitutions at the C2 and C6 Positions

With the optimal C4-anilino moiety in place, subsequent modifications at the C2 and C6 positions were explored to further refine the activity profile.

CompoundR¹ (at C4)R² (at C2)R³ (at C6)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)Kinase X IC₅₀ (nM)
2a -NH-(4-OMe-Ph)-NH-Me-Cl8.510.2420
2b -NH-(4-OMe-Ph)-NH-Et-Cl9.111.5480
2c -NH-(4-OMe-Ph)-Cl-NH-Me15.218.9890
2d -NH-(4-OMe-Ph)-NH-Me-NH-Me28.433.71800

The introduction of small alkylamines at the C2 position (Compounds 2a and 2b ) further enhances the cytotoxic and kinase inhibitory activity compared to the C2-chloro analog (Compound 1d ). The methylamino substituent (Compound 2a ) appears to be slightly more favorable than the ethylamino group (Compound 2b ). Interestingly, placing the methylamino group at the C6 position (Compound 2c ) results in a noticeable drop in activity, indicating a positional preference for substitution. Disubstitution at both C2 and C6 with methylamine (Compound 2d ) leads to a significant loss of potency, suggesting that a remaining chlorine atom at either C2 or C6 is beneficial for activity, possibly through specific interactions with the target protein or by influencing the overall electronic properties of the pyrimidine ring.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target analogs commences with the commercially available 2,4,6-trichloropyrimidine. The regioselective substitution of the chlorine atoms is achieved by controlling the reaction temperature. The more reactive C4- and C6-chlorines can be substituted at lower temperatures, while the less reactive C2-chlorine requires higher temperatures.

A general procedure for the synthesis of C4-substituted analogs involves the dropwise addition of the desired amine to a solution of this compound in a suitable solvent like ethanol or acetonitrile at 0°C. The reaction is then stirred at room temperature until completion. For C2/C6 disubstitution, the reaction is typically carried out at elevated temperatures. The products are purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated against human cervical cancer (HeLa) and human lung adenocarcinoma (A549) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against a representative kinase (Kinase X) was determined using a luminescence-based kinase assay.

  • Reaction Setup: The assay was performed in 384-well plates. The reaction mixture contained the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction was incubated at room temperature for 1 hour.

  • Detection: A kinase detection reagent was added, which measures the amount of ADP produced. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC₅₀ values were determined by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow

The SAR data suggests that these this compound analogs may act as kinase inhibitors. Many pyrimidine-based molecules are known to target the ATP-binding site of various kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways that are often dysregulated in cancer.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK KinaseX Kinase X RTK->KinaseX Activates Analog Pyrimidine Analog (Kinase Inhibitor) Analog->KinaseX Inhibits Substrate Substrate KinaseX->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed mechanism of action via kinase inhibition.

The diagram above illustrates a simplified signaling pathway where a growth factor activates a receptor tyrosine kinase, which in turn activates a downstream kinase (Kinase X). This kinase then phosphorylates a substrate, leading to a signaling cascade that promotes cell proliferation and survival. The pyrimidine analogs are proposed to inhibit Kinase X, thereby blocking this pro-survival pathway.

Experimental_Workflow Synthesis Synthesis of Pyrimidine Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay SAR SAR Analysis Cytotoxicity->SAR KinaseAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for SAR studies of pyrimidine analogs.

This workflow outlines the key steps in the structure-activity relationship study of the synthesized pyrimidine analogs, from chemical synthesis and purification to biological evaluation and lead compound identification.

Cross-validation of experimental and computational data for 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the experimental and computational data for 2,4,6-trichloropyrimidine and its related 5-substituted analogs. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental or computational data for 2,4,6-Trichloro-5-isopropylpyrimidine. Therefore, this guide utilizes data from the parent compound, 2,4,6-trichloropyrimidine, and its 5-methyl, 5-ethyl, and 5-nitro derivatives to provide a comparative context for researchers, scientists, and drug development professionals. The data presented allows for an inferential understanding of the potential properties of the 5-isopropyl derivative based on the trends observed in its analogs.

Pyrimidines are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-tubercular, anti-HIV, antimicrobial, and anti-inflammatory properties.[1] The substituents on the pyrimidine ring play a crucial role in modulating these activities.

Physicochemical and Spectral Data Comparison

The following tables summarize the available physicochemical and spectral data for 2,4,6-trichloropyrimidine and its derivatives. This data is essential for the identification, characterization, and quality control of these compounds.

Table 1: Physicochemical Properties of 5-Substituted 2,4,6-Trichloropyrimidines

Property2,4,6-Trichloropyrimidine2,4,6-Trichloro-5-methylpyrimidine2,4,6-Trichloro-5-ethylpyrimidine2,4,6-Trichloro-5-nitropyrimidine
CAS Number 3764-01-0[2][3]1780-36-51780-38-735329-67-2
Molecular Formula C₄HCl₃N₂[2][3]C₅H₃Cl₃N₂[4]C₆H₅Cl₃N₂[5]C₄Cl₃N₃O₂[6]
Molecular Weight 183.42 g/mol [3][7]197.45 g/mol [4]211.48 g/mol 228.42 g/mol [6]
Melting Point 23-25 °C65-69 °C[8]Not AvailableNot Available
Boiling Point 210-215 °C132-136 °C (at 23-25 Torr)[8]244.2 °C at 760 mmHg[5]Not Available
Density 1.595 g/mL at 20 °C1.542 g/cm³ (Predicted)[8]1.463 g/cm³[5]Not Available
Refractive Index n20/D 1.57Not AvailableNot AvailableNot Available

Table 2: Spectroscopic Data of 2,4,6-Trichloropyrimidine

Spectroscopic Data2,4,6-Trichloropyrimidine
¹H NMR A signal for an aromatic ring hydrogen is observed at δ = 7.45 ppm (solvent CDCl₃).[9]
¹³C NMR Signals for aromatic ring carbons are observed at δ = 162.88 ppm (C2, C6), δ = 160.10 ppm (C4), and δ = 120.04 ppm (C1) (solvent CDCl₃).[9]
IR Spectrum Key bands are observed at 1407, 1433, 1533, and 1560 cm⁻¹, which are assigned to ring stretching modes.[10]
UV-Vis Spectrum Two absorption systems are observed in the vapor phase, originating from π-π* transitions.[10]
Mass Spectrum The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is a representative synthetic protocol for the preparation of 2,4,6-trichloropyrimidine, which can be adapted for the synthesis of its 5-substituted derivatives.

Synthesis of High-Purity 2,4,6-Trichloropyrimidine

This protocol is based on a patented method for the environmentally friendly synthesis of high-purity 2,4,6-trichloropyrimidine.[9]

  • Reactants: Barbituric acid and phosphorus oxychloride (molar ratio of 1:1 to 1:3).[9]

  • Catalyst: A composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline (1 to 3 times the molar amount of barbituric acid).[9]

  • Procedure:

    • Mix barbituric acid and phosphorus oxychloride in a reaction vessel.[9]

    • Add the composite catalyst to the mixture.[9]

    • Heat the mixture to 90-140 °C with stirring for 0.5-4 hours.[9]

    • After the reaction is complete, separate the product via steam distillation under reduced pressure.[9]

    • Cool the distillate to allow the solid product to precipitate.[9]

    • Filter the solid, wash with water, and dry to obtain the final product.[9]

  • Yield and Purity: This method reports a yield of 80-92% and a purity of over 99.52%.[9]

Mandatory Visualizations

General Synthetic Workflow for 5-Substituted-2,4,6-Trichloropyrimidines

The following diagram illustrates a generalized workflow for the synthesis and characterization of 5-substituted-2,4,6-trichloropyrimidines.

G General Workflow for Synthesis and Characterization A Starting Material (e.g., Barbituric Acid) B Chlorination (e.g., with POCl₃) A->B Reaction C Introduction of 5-Substituent (Optional) B->C Further Reaction D Purification (e.g., Distillation, Crystallization) B->D Workup (if no 5-substituent) C->D Workup E Characterization D->E Analysis F NMR Spectroscopy E->F G Mass Spectrometry E->G H IR Spectroscopy E->H I Biological Activity Screening E->I Application

References

Benchmarking the performance of 2,4,6-Trichloro-5-isopropylpyrimidine-based materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comparative performance benchmark of pyrimidine-based materials, with a focus on analogs of 2,4,6-trichloro-5-isopropylpyrimidine, for applications in drug development. The data presented herein is collated from various studies on structurally related pyrimidine derivatives, offering insights into their potential efficacy as anticancer agents and kinase inhibitors.

Quantitative Performance Data

The following tables summarize the biological activity of various pyrimidine derivatives against cancer cell lines and protein kinases. This data serves as a valuable reference for comparing the potency of different substitution patterns on the pyrimidine core.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound ID/SeriesTarget Cell LineAssay TypeIC50 (µM)Reference
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT Assay1.629[1]
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)MTT Assay1.841[1]
Aminopyrimidine 2aGlioblastoma, TNBC, Oral Squamous, Colon CancerProliferation Assay4 - 8[1]
Pyridothienopyrimidinone 7aMCF-7, HCT116, PC3Cytotoxicity Assay1.18[1]
Chromenopyrimidine 3MCF-7, HepG2, A549MTT Assay1.61 - 2.02[1][2]
Thiazolo[4,5-d]pyrimidine 3bPC3 (Prostate Cancer)MTT Assay21[1]
Thiazolo[4,5-d]pyrimidine 3dPC3 (Prostate Cancer)MTT Assay17[1]
Pyrazolo[3,4-d]pyrimidine 7Caco-2, A549, HT1080, HelaMTT Assay17.50 - 73.08[3]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid 2HT-1080, MCF-7, MDA-MB-231, A549Cytotoxicity Assay13.89 - 19.43[4]
N4-hydrazone of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one 5A549, MCF-7Antiproliferative Assay15.3 - 15.6[4]
N4-hydrazone of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one 6A549, MCF-7Antiproliferative Assay10.9 - 21.4[4]
Quinazoline-chalcone 14gK-562, RPMI-8226, HCT-116, LOX IMVI, MCF7Antiproliferative Assay0.622 - 1.81[5][6]
Pyrimidodiazepine 16cVarious Cancer Cell LinesCytotoxicity Assay10-fold higher than doxorubicin against 10 cell lines[5][6]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

Compound SeriesTarget KinaseIC50 (nM)Reference
Pyrazolo[4,3-d]pyrimidine derivativesCDK2Low nanomolar[7]
Pyrazolo[4,3-d]pyrimidine derivativesCDK5Low nanomolar[7]
Pyrazolopyrimidine PP1PTK62.5[8]
Pyrazolopyrimidine PP2PTK613.0[8]
IKK16 (2,4,5-Trisubstituted pyrimidine)PfGSK3Nanomolar[9]
IKK16 (2,4,5-Trisubstituted pyrimidine)PfPK6Nanomolar[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing and validating the presented findings.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.[10] Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.[3][10]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Protein Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a microplate well, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding ATP.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.[11]

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved by various methods, such as measuring the incorporation of radioactive phosphate from [γ-³²P]ATP using a scintillation counter or through fluorescence-based detection methods.[11]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of pyrimidine-based materials.

G cluster_0 Drug Discovery & Development A Compound Library (Pyrimidine Derivatives) B High-Throughput Screening (e.g., MTT Assay) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E Preclinical Studies (In vivo models) D->E F Clinical Trials E->F

Caption: A generalized workflow for anticancer drug discovery using a pyrimidine compound library.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrimidine Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrimidine-based kinase inhibitor.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trichloro-5-isopropylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific disposal protocol for 2,4,6-Trichloro-5-isopropylpyrimidine has been found in the available safety data sheets or regulatory guidelines. The following procedures are based on the best practices for the disposal of similar chlorinated pyrimidines and halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. This compound is presumed to be hazardous and requires a dedicated waste stream. Adherence to proper disposal protocols is crucial to prevent potential environmental contamination and ensure a safe laboratory environment.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all relevant personnel are familiar with the potential hazards of this compound and have access to the appropriate Personal Protective Equipment (PPE). Based on data for structurally similar compounds like 2,4,6-Trichloropyrimidine, this substance should be handled with caution.

Key Safety Precautions:

  • Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. Avoid contact with skin and eyes.

  • Contamination: Prevent the chemical from entering drains or waterways.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes crucial safety information derived from analogous compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[1][2]
Engineering Controls Use in a well-ventilated chemical fume hood.[1]
First Aid - Eye Contact Immediately flush with plenty of water for at least 15 minutes.[1]
First Aid - Skin Contact Wash off immediately with plenty of soap and water.[2]
First Aid - Inhalation Move to fresh air.[1]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area.[1]
Spill Response Absorb with inert material and collect for disposal.[2]

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step guide for the proper disposal of this compound.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips).

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").

  • No Mixing: Do not mix this waste with other waste streams, especially non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3][4]

2. Container Management:

  • Secure Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.

  • Safe Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3. Professional Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

  • Transportation and Final Disposal: The licensed waste disposal company will transport the waste for final disposal, which is typically high-temperature incineration for chlorinated organic compounds.[4]

Experimental Protocols

No specific experimental protocols for the disposal or degradation of this compound were found in the reviewed literature. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company.

Logical Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Dedicated & Labeled Container B->C D Container Labeled: 'Hazardous Waste' 'this compound' C->D E Store Waste Container Securely in a Designated Area D->E F Contact Institutional EHS or Licensed Waste Contractor E->F G Complete Waste Disposal Documentation F->G H Professional Collection, Transportation, and Incineration G->H I End: Proper Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,4,6-Trichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,6-Trichloro-5-isopropylpyrimidine

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling similar chlorinated heterocyclic compounds to ensure a safe laboratory environment.

Hazard Identification and Precautions
Personal Protective Equipment (PPE)

The primary method of exposure control should be engineering controls, such as working within a certified chemical fume hood.[4] This should be supplemented with the following PPE:

Protection Type Specific Equipment Standard/Notes
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard.[5][6][7]Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure.[1][5][6]Gloves should be inspected before use and removed carefully to avoid skin contamination.[8] Double-gloving may be necessary for higher-risk situations.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[6][9]
Operational Plan: Step-by-Step Guidance

A systematic approach is critical for the safe handling of this compound.

1. Preparation and Handling:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particulates.[4]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Handling: Avoid direct contact with skin and eyes.[4] Prevent the formation of dust if handling a solid form. Do not eat, drink, or smoke in the handling area.[4][8]

2. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete and before leaving the laboratory.[5][10]

  • Decontaminate the work surface and any equipment used.

3. Storage:

  • Store this compound in a tightly closed, properly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[1][10]

Disposal Plan

As a halogenated organic compound, waste containing this compound must be managed as hazardous chemical waste.

  • Waste Segregation: Segregate waste containing this compound from other waste streams.

  • Trace Waste: Items with minimal residual contamination (e.g., used gloves, wipes) should be disposed of in designated hazardous waste containers.[4]

  • Bulk Waste: Unused or expired product and grossly contaminated items are considered bulk waste and must be placed in appropriate, sealed containers for hazardous waste disposal.[4]

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[4]

  • Disposal: Dispose of all waste through an approved hazardous waste disposal plant.[10][11]

Emergency Procedures

Spill Containment:

  • Evacuate non-essential personnel from the area.[9]

  • Ensure the area is well-ventilated.[9]

  • Wearing full PPE, including respiratory protection, contain and clean up the spill.[9]

  • For solid spills, gently sweep or vacuum the material to avoid creating dust.[4]

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][4]

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][10]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Experimental Workflow

Below is a diagram illustrating the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety measures are in place handle_chem Handle Chemical don_ppe->handle_chem Proceed with experiment decontaminate Decontaminate Work Area & Equipment handle_chem->decontaminate After experiment completion segregate_waste Segregate Hazardous Waste handle_chem->segregate_waste During & after experiment doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose Dispose via Approved Vendor segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.